molecular formula C18H33LiO2 B13797909 Lithium oleate CAS No. 7384-22-7

Lithium oleate

カタログ番号: B13797909
CAS番号: 7384-22-7
分子量: 288.4 g/mol
InChIキー: AVOVSJYQRZMDQJ-KVVVOXFISA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium oleate is a useful research compound. Its molecular formula is C18H33LiO2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

7384-22-7

分子式

C18H33LiO2

分子量

288.4 g/mol

IUPAC名

lithium;(Z)-octadec-9-enoate

InChI

InChI=1S/C18H34O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;

InChIキー

AVOVSJYQRZMDQJ-KVVVOXFISA-M

異性体SMILES

[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)[O-]

正規SMILES

[Li+].CCCCCCCCC=CCCCCCCCC(=O)[O-]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lithium Oleate from Oleic Acid and Lithium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of lithium oleate (B1233923) through the direct neutralization of oleic acid with lithium hydroxide (B78521). The document details the chemical reaction, experimental protocols, and characterization of the final product. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, this guide includes Graphviz diagrams to visualize the reaction pathway and experimental workflow, offering a clear and concise representation of the process for research, development, and scale-up applications.

Introduction

Lithium oleate (C₁₈H₃₃LiO₂) is a lithium salt of the unsaturated fatty acid, oleic acid. It finds significant applications in various industries, primarily as a thickener in the formulation of high-performance lubricating greases. Its excellent stability and lubricating properties make it a valuable component in automotive and industrial lubricants. Furthermore, lithium soaps, in general, are being explored for their potential in drug delivery systems and as additives in battery technologies.

This guide focuses on the direct saponification method for synthesizing this compound, a straightforward and common approach involving the reaction of oleic acid with lithium hydroxide. The principles and methodologies described herein are foundational for researchers and professionals engaged in materials science, lubricant technology, and pharmaceutical formulation development.

Reaction Chemistry

The synthesis of this compound is a neutralization reaction, a type of saponification, where a fatty acid (oleic acid) reacts with a base (lithium hydroxide) to form a salt (this compound) and water.

Chemical Equation:

C₁₇H₃₃COOH + LiOH → C₁₇H₃₃COOLi + H₂O

Oleic Acid + Lithium Hydroxide → this compound + Water

The reaction is typically carried out in a solvent to facilitate the interaction between the reactants. The choice of solvent and reaction conditions can influence the reaction rate, yield, and purity of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the product is presented in Table 1.

PropertyOleic AcidLithium Hydroxide (monohydrate)This compound
Chemical Formula C₁₈H₃₄O₂LiOH·H₂OC₁₈H₃₃LiO₂
Molar Mass ( g/mol ) 282.4741.96288.39
Appearance Colorless to pale yellow oily liquidWhite crystalline powderWhite to yellowish powder
Melting Point (°C) 13-14462 (decomposes)~220-230
Boiling Point (°C) 360-Decomposes
Solubility Insoluble in water; soluble in organic solventsSoluble in water; slightly soluble in ethanol (B145695)Sparingly soluble in water; soluble in hot ethanol

Experimental Protocol: Synthesis of this compound

This section details a laboratory-scale procedure for the synthesis of this compound.

Materials
  • Oleic Acid (C₁₈H₃₄O₂, >95% purity)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, >98% purity)

  • Deionized Water

  • Ethanol (95%)

  • Hexane (B92381) (for washing)

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Vacuum oven

  • pH meter or pH indicator strips

Procedure
  • Reactant Preparation:

    • In the three-neck round-bottom flask, dissolve a specific molar quantity of oleic acid in ethanol (e.g., 28.25 g, 0.1 mol of oleic acid in 150 mL of ethanol).

    • In a separate beaker, prepare a solution of lithium hydroxide monohydrate in deionized water. A slight molar excess of lithium hydroxide (e.g., 4.40 g, 0.105 mol in 50 mL of water) is recommended to ensure complete reaction of the oleic acid.

  • Reaction:

    • Heat the oleic acid solution to approximately 70-80°C with continuous stirring.

    • Slowly add the lithium hydroxide solution to the hot oleic acid solution using the dropping funnel over a period of 30-60 minutes.

    • After the addition is complete, maintain the reaction mixture at reflux (approximately 80-90°C) for 2-4 hours with vigorous stirring. The formation of a white precipitate (this compound) will be observed.

    • Monitor the pH of the reaction mixture periodically. The reaction is considered complete when the pH becomes neutral or slightly basic (pH 7-8).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the precipitated this compound using a Büchner funnel under vacuum.

    • Wash the collected solid with deionized water to remove any unreacted lithium hydroxide and other water-soluble impurities.

    • Subsequently, wash the solid with hexane to remove any unreacted oleic acid.

    • Repeat the washing steps as necessary to achieve the desired purity.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 60-80°C for 12-24 hours, or until a constant weight is achieved.

  • Characterization:

    • Determine the yield of the synthesized this compound.

    • Characterize the product using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Characterization Data

The following table summarizes the expected characterization data for the synthesized this compound.

Analysis TechniqueParameterExpected Result
Yield Reaction Yield> 90% (based on the limiting reactant, oleic acid)
FTIR Carboxylate (COO⁻) asymmetric stretching~1550-1610 cm⁻¹
Carboxylate (COO⁻) symmetric stretching~1400-1450 cm⁻¹
C-H stretching (alkenyl and alkyl)~2850-3010 cm⁻¹
C=C stretching (alkenyl)~1650 cm⁻¹
DSC Melting/Decomposition PeakEndothermic peak around 220-230°C
TGA Onset of DecompositionStable up to ~250-300°C, followed by significant weight loss.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from oleic acid and lithium hydroxide to this compound.

ReactionPathway OleicAcid Oleic Acid (C₁₇H₃₃COOH) Reactants OleicAcid->Reactants LiOH Lithium Hydroxide (LiOH) LiOH->Reactants Products Reactants->Products + H₂O LithiumOleate This compound (C₁₇H₃₃COOLi) Products->LithiumOleate Water Water (H₂O) Products->Water

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for synthesizing this compound.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_final 4. Final Product Prep_OA Dissolve Oleic Acid in Ethanol Heat_OA Heat Oleic Acid Solution (70-80°C) Prep_OA->Heat_OA Prep_LiOH Dissolve LiOH in Water Add_LiOH Slowly Add LiOH Solution Prep_LiOH->Add_LiOH Heat_OA->Add_LiOH Reflux Reflux (2-4h) at 80-90°C Add_LiOH->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash_H2O Wash with Water Filter->Wash_H2O Wash_Hexane Wash with Hexane Wash_H2O->Wash_Hexane Dry Vacuum Oven Drying (60-80°C) Wash_Hexane->Dry Characterize Characterization (FTIR, DSC, TGA) Dry->Characterize

Caption: Step-by-step workflow for this compound synthesis.

Safety Precautions

  • Lithium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oleic Acid: May cause skin and eye irritation.

  • Ethanol and Hexane: Flammable liquids. Keep away from ignition sources.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound from oleic acid and lithium hydroxide. The provided experimental protocol, along with the expected characterization data and visual workflows, serves as a valuable resource for researchers and professionals in the field. The direct saponification method is a robust and scalable process for producing high-purity this compound for various industrial and research applications. Further optimization of reaction parameters such as temperature, time, and solvent system can be explored to enhance yield and product characteristics for specific applications.

An In-depth Technical Guide to the Structural Analysis of Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of the crystal structure of lithium oleate (B1233923). While a complete, publicly available crystal structure determination for lithium oleate is not currently available in the literature, this document outlines the key experimental protocols and data interpretation strategies based on studies of similar long-chain lithium carboxylates. This guide is intended to equip researchers with the foundational knowledge to undertake a thorough structural analysis of this compound.

Introduction

This compound (C₁₈H₃₃LiO₂) is the lithium salt of oleic acid, a monounsaturated omega-9 fatty acid.[1][][3] It belongs to the class of materials known as lithium soaps, which are key components in various applications, including lubricating greases and as additives in batteries.[][4] The physical and chemical properties of this compound, such as its thermal stability, solubility, and rheological behavior, are intrinsically linked to its solid-state structure. A detailed understanding of its crystal lattice, molecular packing, and polymorphism is therefore crucial for optimizing its performance in various applications.

This guide details the primary analytical techniques employed for the structural characterization of this compound, including X-ray diffraction, thermal analysis, and vibrational spectroscopy.

Molecular Structure of this compound

This compound is an ionic compound formed from the lithium cation (Li⁺) and the oleate anion (C₁₈H₃₃O₂⁻). The oleate anion consists of an 18-carbon chain with a cis double bond between carbons 9 and 10, and a carboxylate group at one end. The interaction between the lithium cation and the carboxylate group is a key determinant of the crystal packing.

Molecular Structure of this compound

Experimental Techniques for Structural Analysis

A multi-technique approach is essential for a comprehensive structural characterization of this compound. The general workflow for such an analysis is depicted below.

cluster_workflow Structural Analysis Workflow synthesis Synthesis of this compound purification Purification and Drying synthesis->purification pxrd Powder X-ray Diffraction (PXRD) purification->pxrd thermal Thermal Analysis (DSC/TGA) purification->thermal spectroscopy Vibrational Spectroscopy (FTIR/Raman) purification->spectroscopy structure_elucidation Structural Elucidation pxrd->structure_elucidation thermal->structure_elucidation spectroscopy->structure_elucidation

Workflow for this compound Structural Analysis

X-ray diffraction is the most powerful technique for determining the crystalline structure of materials. For this compound, which is typically a polycrystalline powder, Powder X-ray Diffraction (PXRD) is the primary method of choice.

Data Obtained:

Parameter Description
Peak Positions (2θ) Used to determine the unit cell parameters (a, b, c, α, β, γ).
Peak Intensities Provide information about the arrangement of atoms within the unit cell.
Peak Broadening Can be used to estimate crystallite size and lattice strain.

| Phase Identification | Comparison with databases allows for the identification of known crystalline phases and polymorphs. |

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation:

    • The this compound sample should be finely ground to a homogenous powder using a mortar and pestle to ensure random orientation of the crystallites.[5][6]

    • The powder is then packed into a sample holder. A back-loading preparation method is often preferred to minimize preferred orientation.[7]

    • For small sample amounts, the powder can be dispersed on a zero-background sample holder, such as a silicon wafer.[8]

  • Instrument Setup:

    • A diffractometer with a copper (Cu Kα, λ = 1.54 Å) or molybdenum (Mo Kα, λ = 0.71 Å) X-ray source is commonly used.

    • The X-ray generator is typically set to 40 kV and 40 mA.[8]

    • Data is collected over a 2θ range of 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • The resulting diffractogram is processed to identify peak positions, intensities, and widths.

    • Indexing software is used to determine the unit cell parameters from the peak positions.

    • Rietveld refinement can be employed to refine the crystal structure model against the experimental data.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal stability and phase transitions of this compound.

Data Obtained:

Technique Parameter Description
DSC Glass Transition (Tg) Temperature at which an amorphous solid becomes rubbery.
Crystallization Temperature (Tc) Temperature at which an amorphous solid crystallizes upon heating.
Melting Temperature (Tm) Temperature at which a crystalline solid melts.
Enthalpy of Fusion (ΔHf) Heat absorbed during melting, related to the degree of crystallinity.
TGA Decomposition Temperature (Td) Temperature at which the material begins to chemically degrade.

| | Mass Loss | Quantifies the loss of volatile components or decomposition products. |

Experimental Protocol: DSC and TGA

  • Sample Preparation:

    • A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an aluminum or platinum pan.

    • The pan is hermetically sealed to prevent any loss of volatiles before analysis.

  • Instrument Setup:

    • DSC: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A typical temperature range would be from room temperature to 400 °C.

    • TGA: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) from room temperature to 600 °C.

  • Data Analysis:

    • The DSC thermogram is analyzed to determine the temperatures of phase transitions (melting, crystallization).

    • The TGA curve is analyzed to identify the onset of decomposition and the percentage of mass loss at different temperatures. For lithium soaps, decomposition often leads to the formation of lithium carbonate.[9]

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonding and molecular structure of this compound.

Data Obtained:

Technique Wavenumber Range (cm⁻¹) Assignment
FTIR/Raman ~3000 C-H stretching vibrations of the alkyl chain.
~1650 C=C stretching vibration of the oleate double bond.
~1540-1610 Asymmetric stretching of the carboxylate group (COO⁻).
~1400-1470 Symmetric stretching of the carboxylate group (COO⁻).

| | Below 400 | Li-O stretching vibrations. |

Experimental Protocol: FTIR and Raman Spectroscopy

  • Sample Preparation:

    • FTIR (ATR): A small amount of the powder sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

    • FTIR (KBr pellet): A few milligrams of the sample are mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Raman: The powder sample is placed in a glass capillary or on a microscope slide.

  • Instrument Setup:

    • FTIR: Spectra are typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Raman: A laser excitation source (e.g., 532 nm or 785 nm) is used. Spectra are collected over a similar range to FTIR.

  • Data Analysis:

    • The positions and relative intensities of the absorption or scattering bands are analyzed to identify characteristic functional groups.

    • The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide information on the coordination environment of the lithium ion.

Summary of Expected Data

The following table summarizes the key information that can be obtained from a comprehensive structural analysis of this compound.

Analytical TechniqueKey Information Provided
Powder X-ray Diffraction (PXRD) Crystal system, unit cell dimensions, space group, phase purity, crystallite size.
Differential Scanning Calorimetry (DSC) Melting point, phase transitions, crystallinity.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition pathway.
FTIR/Raman Spectroscopy Confirmation of functional groups, coordination of the lithium ion.

Conclusion

A thorough structural analysis of this compound requires the application of multiple complementary analytical techniques. While a definitive crystal structure from single-crystal X-ray diffraction may be challenging to obtain, a combination of powder X-ray diffraction, thermal analysis, and vibrational spectroscopy can provide a wealth of information regarding its solid-state structure, polymorphism, and thermal stability. The experimental protocols and data interpretation frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to characterize this compound and understand its structure-property relationships.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of lithium oleate (B1233923). As a lithium salt of a long-chain unsaturated fatty acid, lithium oleate's thermal behavior is critical for its application in various fields, including pharmaceuticals and materials science, where it may be subjected to elevated temperatures during processing or in its final use. This document details the multi-step decomposition process, identifies the resulting degradation products, and outlines the key experimental protocols used for its characterization. By summarizing quantitative data and presenting visual diagrams of the decomposition pathway and experimental workflows, this guide serves as an essential resource for professionals requiring a deep understanding of the thermal stability and degradation profile of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon extensive data from its close structural analog, lithium stearate, to provide a robust and informative overview.

Introduction

Lithium soaps, including this compound, are valued for their unique physicochemical properties. Their thermal stability is a paramount concern in many applications. The degradation of these materials under thermal stress can lead to changes in performance, the release of volatile compounds, and the formation of new solid-state phases. A thorough understanding of the decomposition pathway is therefore essential for ensuring product quality, safety, and efficacy.

This guide will explore the thermal decomposition of this compound through a review of established analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that occurs in multiple stages, particularly as the temperature is elevated. The pathway involves both the degradation of the oleate's long hydrocarbon chain and the transformation of the lithium carboxylate head group.

When heated in an inert atmosphere, this compound is stable up to approximately 300°C.[1] Beyond this temperature, a multi-step decomposition process begins. Based on analogous studies of lithium stearate, the decomposition is expected to proceed as follows:

  • Initial Decomposition of the Oleate Chain: The long hydrocarbon chain of the oleate molecule begins to break down, releasing a variety of volatile organic compounds. This process is believed to involve the formation of ketones through the decarboxylation of the carboxylate group.[2]

  • Formation of Intermediate Species: As the organic portion of the molecule degrades, intermediate solid species are formed. For similar lithium soaps like lithium stearate, the formation of lithium oxalate (B1200264) has been observed as an intermediate step before the final solid product is formed.[3]

  • Formation of the Final Solid Residue: At higher temperatures, typically around 550°C, the intermediate species decompose further to yield a stable inorganic lithium salt.[1] In an inert atmosphere, this final product is primarily lithium carbonate (Li₂CO₃). In the presence of air or oxygen, the final product is more likely to be lithium oxide (Li₂O).[4]

The following diagram illustrates the proposed thermal decomposition pathway of this compound in an inert atmosphere.

Thermal Decomposition of this compound cluster_main Thermal Decomposition Pathway of this compound (Inert Atmosphere) This compound This compound Volatile Organic Compounds Volatile Organic Compounds This compound->Volatile Organic Compounds >300°C (Chain Scission, Decarboxylation) Lithium Oxalate (Intermediate) Lithium Oxalate (Intermediate) This compound->Lithium Oxalate (Intermediate) ~400-500°C Lithium Carbonate (Final Residue) Lithium Carbonate (Final Residue) Lithium Oxalate (Intermediate)->Lithium Carbonate (Final Residue) ~550°C

Proposed thermal decomposition pathway of this compound.

Data Presentation

The following tables summarize the quantitative data available for the thermal decomposition of lithium stearate, which is presented here as a close analog for this compound.

Table 1: Thermal Transitions of Lithium Stearate by DSC (Inert Atmosphere)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Description
Solid-State Transition97 - 115~108Not ReportedCrystalline phase change
Phase Transition180 - 230~200Not ReportedFurther crystalline rearrangement
MeltingNot explicitly defined225 - 228[5]Not ReportedTransition to liquid crystalline state
Decomposition>300>400Not ReportedOnset of mass loss

Data compiled from analogous studies on lithium stearate.[1][5]

Table 2: TGA Data for Lithium Stearate Decomposition (Inert Atmosphere)

Decomposition StageTemperature Range (°C)Mass Loss (%)Primary Evolved Species (Predicted for this compound)Solid Residue
Initial Decomposition~200 - 400VariableH₂O (if hydrated), CO₂, various hydrocarbons, ketonesThis compound/Intermediates
Main Decomposition~400 - 530SignificantComplex mixture of hydrocarbons (alkanes, alkenes), oxygenatesLithium Oxalate/Carbonate
Final Conversion>530~90 (total)COLithium Carbonate

Data based on the decomposition profile of lithium stearate.[1]

Experimental Protocols

The characterization of the thermal decomposition of this compound involves a suite of analytical techniques. The detailed methodologies for these key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates. For evolved gas analysis, the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum TGA pan.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C or higher) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature. If coupled to an MS or FTIR, the evolved gases are simultaneously analyzed.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rates, and the total mass loss for each decomposition step.

The following diagram illustrates a typical TGA experimental workflow.

TGA_Workflow cluster_workflow TGA Experimental Workflow start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep setup Instrument Setup (Inert gas purge) prep->setup run Run TGA (Heating at 10°C/min) setup->run collect Data Collection (Mass vs. Temperature) run->collect analyze Data Analysis (TGA/DTG curves) collect->analyze end End analyze->end

A simplified workflow for TGA experiments.
Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting, crystallization, and decomposition.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10°C/min).

  • Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. The temperature of the peak maximum indicates the transition temperature, and the area under the peak is used to calculate the enthalpy change (ΔH) of the transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a pyrolysis sample tube.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in the pyrolysis unit under an inert atmosphere.

  • GC Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each component.

  • Data Analysis: The mass spectra are compared to spectral libraries to identify the chemical structure of the decomposition products. The retention times in the chromatogram provide additional information for identification and quantification.

Conclusion

The thermal decomposition of this compound is a multi-faceted process that involves both the degradation of its organic chain and the transformation of its inorganic moiety. While detailed quantitative data for this compound remains an area for further investigation, analysis of its close analog, lithium stearate, provides a strong predictive framework for its thermal behavior. This guide has outlined the expected decomposition pathway, summarized the available quantitative data, and provided detailed experimental protocols for the key analytical techniques used in its study. The information and visual aids presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to handle, process, and formulate this compound-containing materials effectively and safely.

References

The Elusive Solubility of Lithium Oleate in Nonpolar Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of lithium oleate (B1233923) in nonpolar organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents logical frameworks for understanding the underlying chemical principles. While quantitative solubility data for lithium oleate is scarce in publicly available literature, this guide leverages data from close analogs and established methodologies to provide a robust framework for research and application.

Executive Summary

This compound, the lithium salt of the monounsaturated fatty acid oleic acid, presents a unique solubility profile. Its molecular structure, featuring a long, nonpolar hydrocarbon tail and a polar lithium carboxylate head, dictates its interactions with various solvents. The fundamental principle of "like dissolves like" suggests that the long hydrocarbon chain should favor solubility in nonpolar solvents. However, the ionic character of the lithium-carboxylate bond introduces a competing factor that favors polar environments or self-association into crystalline structures. This guide navigates these competing factors to provide a thorough understanding of this compound's behavior in nonpolar organic media.

Factors Influencing Solubility

The dissolution of a metal soap like this compound in an organic solvent is a complex interplay of several factors:

  • Nature of the Solvent: Nonpolar solvents, such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene), primarily interact with the long hydrocarbon tail of the oleate molecule through weak van der Waals forces. Chlorinated solvents (e.g., chloroform) may offer slightly different interactions due to their higher polarizability.

  • Chain Length of the Fatty Acid: Longer fatty acid chains generally lead to increased solubility in nonpolar organic solvents due to the more extensive van der Waals interactions between the hydrocarbon tail and the solvent molecules.[1]

  • Type of Metal Cation: The nature of the metal cation significantly influences the ionic character of the metal-carboxylate bond. Alkali metal soaps, like this compound, are generally more soluble in organic solvents compared to their alkaline earth metal counterparts (e.g., calcium or magnesium soaps).[1]

  • Temperature: The solubility of most solids in liquids increases with temperature. For lithium salts in organic solvents, the dissolution process is typically endothermic, meaning that heating the system will favor dissolution.

  • Micelle Formation: In certain solvent systems, especially with the addition of trace amounts of polar substances, metal soaps can form reverse micelles. This self-assembly can influence the apparent solubility.

Quantitative Solubility Data

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Reference/Note
Lithium Stearate (B1226849)Water250.09Slightly soluble.[2] Provides a baseline for a highly polar solvent.
Lithium StearateEthanol-0.04Slightly soluble.[2] A polar protic solvent.
Lithium StearateEthyl Acetate-Insoluble[2] A moderately polar solvent.
Lithium StearateMineral Oil-Insoluble (forms colloid)[2] A nonpolar hydrocarbon mixture. The formation of a colloid suggests very low true solubility.
Lithium StearateChloroform-Slightly soluble[3] Qualitative assessment.
Lithium StearateMethylene Chloride-Slightly soluble[3] Qualitative assessment.
Lithium StearateCarbon Tetrachloride-Slightly soluble[3] Qualitative assessment.

Based on the data for lithium stearate and the principles of solubility, the solubility of this compound in alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene) at room temperature is expected to be extremely low.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound in a specific nonpolar organic solvent, a rigorous experimental protocol is required. The following isothermal equilibrium method is recommended.

Objective: To determine the saturation solubility of this compound in a given nonpolar organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Anhydrous nonpolar organic solvent of interest (e.g., hexane (B92381), toluene (B28343), chloroform)

  • Analytical balance

  • Temperature-controlled shaker or rotator

  • Sealed, inert sample vials (e.g., glass ampoules or screw-cap vials with PTFE liners)

  • Syringe filters (PTFE, 0.2 µm pore size)

  • Volumetric flasks and pipettes

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)

Procedure:

  • Sample Preparation: Add an excess amount of finely ground this compound to a known mass or volume of the anhydrous solvent in a sample vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is necessary to facilitate the dissolution process.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To prevent changes in solubility due to temperature fluctuations, it is crucial to maintain the temperature of the solution during this step.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

  • Filtration: Immediately filter the extracted aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

  • Sample Analysis:

    • Determine the mass of the filtered saturated solution.

    • Evaporate the solvent from the volumetric flask under a gentle stream of inert gas or in a vacuum oven at a moderate temperature until a constant weight of the dissolved this compound is obtained.

    • Alternatively, for very low solubilities, dilute the filtered solution with an appropriate solvent and determine the lithium concentration using ICP-OES or AAS.[4][5]

  • Calculation of Solubility:

    • Gravimetric Method: Solubility ( g/100 g solvent) = [(mass of flask + oleate) - (mass of empty flask)] / [(mass of flask + solution) - (mass of flask + oleate)] * 100

    • ICP-OES/AAS Method: Convert the measured lithium concentration to the concentration of this compound using their respective molar masses.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationships governing the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Extraction cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial A->B C Equilibrate at constant temperature with agitation (24-48h) B->C D Allow excess solid to settle C->D E Extract supernatant D->E F Filter through 0.2 µm syringe filter E->F G1 Gravimetric Analysis: Evaporate solvent and weigh residue F->G1 G2 Instrumental Analysis (ICP-OES/AAS): Determine Li+ concentration F->G2 H Calculate Solubility (g/100g solvent) G1->H G2->H

Figure 1. Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions OleateTail Long Hydrocarbon Tail (Nonpolar) Favorable Favorable van der Waals forces (Oleate Tail <> Solvent) OleateTail->Favorable promotes LiHead Lithium Carboxylate Head (Polar/Ionic) Unfavorable Unfavorable ion-dipole interactions (Li Head <> Solvent) LiHead->Unfavorable results in SelfAssociation Strong ion-ion interactions (Li Head <> Li Head) Leads to crystal lattice formation LiHead->SelfAssociation enables SolventPolarity Nonpolar Nature (e.g., Hexane, Toluene) SolventPolarity->Favorable SolventPolarity->Unfavorable Solubility Solubility in Nonpolar Solvent Favorable->Solubility Increases Unfavorable->Solubility Decreases SelfAssociation->Solubility Decreases

Figure 2. Factors influencing the solubility of this compound in nonpolar solvents.

Conclusion

The solubility of this compound in nonpolar organic solvents is a nuanced topic, with the existing body of literature providing more qualitative insights than quantitative data. The long, nonpolar oleate chain favors dissolution in such solvents, while the polar lithium carboxylate head group promotes self-association and limits solubility. Based on data from the close analog, lithium stearate, it can be inferred that the solubility of this compound in solvents like hexane and toluene is very low at ambient temperatures. For applications requiring precise solubility values, direct experimental determination is essential. The isothermal equilibrium method detailed in this guide provides a reliable framework for obtaining such data. Future research to quantify the solubility of this compound in a range of nonpolar solvents at various temperatures would be a valuable contribution to the fields of materials science, drug formulation, and industrial chemistry.

References

Introduction to Lithium Oleate and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the spectroscopic properties of lithium oleate (B1233923), designed for researchers, scientists, and professionals in drug development.

Lithium oleate (C₁₈H₃₃LiO₂) is the lithium salt of oleic acid, a monounsaturated omega-9 fatty acid. It finds applications in various fields, including the formulation of greases, lubricants, and as an additive in batteries[]. For researchers and drug development professionals, understanding the molecular structure and purity of this compound is critical. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers powerful, non-destructive methods for detailed molecular characterization.

These techniques probe the vibrational modes of molecules. FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing insights primarily into polar functional groups. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is particularly sensitive to non-polar bonds and symmetric vibrations. Together, they provide a comprehensive vibrational fingerprint of the material, enabling structural elucidation and quality control[2][3].

FTIR Spectroscopy of this compound

FTIR spectroscopy is highly effective for identifying the key functional groups within this compound. The formation of the lithium salt from oleic acid is marked by a significant change in the spectrum: the disappearance of the strong carbonyl (C=O) stretching vibration from the carboxylic acid group (typically around 1700 cm⁻¹) and the emergence of two new bands corresponding to the carboxylate anion (COO⁻)[2][4].

The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group are sensitive to the coordination environment of the lithium ion and can be used to deduce the coordination mode[5].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for analyzing solid powders like this compound is ATR-FTIR, which requires minimal sample preparation.

  • Instrumentation : An FTIR spectrometer, such as a Shimadzu IRTracer-100 or a Bruker VERTEX 80, equipped with a single-reflection diamond ATR accessory is used[6][7].

  • Sample Preparation : A small amount of the this compound powder is placed directly onto the clean diamond ATR crystal[6]. For consistent results, especially if the sample is coarse, it can be crushed in a mortar and pestle beforehand[8].

  • Data Acquisition : Spectra are typically collected over the mid-IR range (e.g., 4000 to 400 cm⁻¹) at a spectral resolution of 2 cm⁻¹ or 4 cm⁻¹[6][8]. Multiple scans (e.g., 16 to 128) are co-added to improve the signal-to-noise ratio[8][9]. For sensitive samples, the instrument may be housed in a nitrogen-filled glovebox to minimize atmospheric interference (H₂O, CO₂)[6].

  • Data Processing : The raw spectrum is processed to correct for background contributions. This often involves fitting and subtracting a polynomial or Gaussian baseline[6].

FTIR Spectral Data for this compound

The following table summarizes the characteristic vibrational bands observed in the FTIR spectrum of this compound, compiled from data on metal oleates and other lithium fatty acid salts.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~2954C-H Asymmetric Stretch (CH₃)[4]
~2918 - 2920C-H Asymmetric Stretch (CH₂)[4][10]
~2850 - 2853C-H Symmetric Stretch (CH₂)[4][10]
~1580Carboxylate Asymmetric Stretch (νₐ COO⁻)[4][10]
~1465C-H Scissoring (CH₂)[4][10]
~1447Carboxylate Symmetric Stretch (νₛ COO⁻)[4]
~720C-H Rocking (CH₂)[4]

Raman Spectroscopy of this compound

Raman spectroscopy serves as a complementary technique to FTIR for the characterization of this compound. It is particularly adept at identifying vibrations from the carbon backbone and the carbon-carbon double bond (C=C) of the oleate chain, which are often weak in FTIR spectra[2]. The combination of both techniques allows for a more complete structural identification[2].

Experimental Protocol: Micro-Raman Spectroscopy
  • Instrumentation : A confocal Raman microscope is used. The choice of excitation laser wavelength (e.g., 488 nm, 532 nm, or 785 nm) can be optimized to maximize the Raman signal while minimizing sample fluorescence.

  • Sample Preparation : A small amount of this compound powder is placed on a microscope slide.

  • Data Acquisition : The laser is focused on the sample, and the scattered light is collected. The spectral range covering the key vibrations (e.g., 200 to 3200 cm⁻¹) is recorded. Measurements may be conducted on multiple spots and averaged to ensure a representative spectrum[11].

  • Data Processing : Raw data is processed to remove spikes from cosmic rays. A baseline correction, often using a polynomial fit, is applied to remove background fluorescence[6].

Raman Spectral Data for this compound

The table below details the expected Raman shifts for this compound, based on studies of oleic acid, sodium oleate, and other lipids.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~3006=C-H Stretch
~2895C-H Asymmetric Stretch (CH₃, CH₂)[11]
~2854C-H Symmetric Stretch (CH₂)[11]
~1750C=O Stretch (Ester, if present as impurity)[11]
~1656C=C Stretch (cis)[11]
~1442C-H₂ Scissoring/Deformation[11]
~1302C-H₂ Twisting[11]
~1267=C-H in-plane bend[11]
~1060 - 1130C-C Skeletal Stretches[2]

Workflow for Spectroscopic Analysis

The logical flow from sample acquisition to final characterization using FTIR and Raman spectroscopy can be visualized as a clear workflow. This process ensures a comprehensive analysis by leveraging the complementary nature of the two techniques.

Spectroscopic_Workflow cluster_start Start cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_end Interpretation & Conclusion Sample This compound Sample FTIR_Prep Sample Preparation (ATR Crystal) Sample->FTIR_Prep Raman_Prep Sample Preparation (Microscope Slide) Sample->Raman_Prep FTIR_Acq Data Acquisition (Mid-IR Scan) FTIR_Prep->FTIR_Acq FTIR_Proc Data Processing (Baseline Correction) FTIR_Acq->FTIR_Proc Interpret Combined Data Interpretation FTIR_Proc->Interpret Raman_Acq Data Acquisition (Laser Excitation) Raman_Prep->Raman_Acq Raman_Proc Data Processing (Cosmic Ray & Fluorescence Removal) Raman_Acq->Raman_Proc Raman_Proc->Interpret Report Structural Characterization Report Interpret->Report

Caption: Experimental workflow for the spectroscopic characterization of this compound.

This diagram illustrates the parallel yet integrated pathways for analyzing a this compound sample using both FTIR and Raman spectroscopy. The process begins with sample preparation tailored to each technique, followed by data acquisition and processing, and culminates in a combined interpretation for a comprehensive structural report.

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravogravimetric analysis (TGA) of lithium oleate (B1233923), a lithium salt of the fatty acid, oleic acid. An understanding of the thermal stability and decomposition profile of lithium oleate is essential for its application in various fields, including its use as a gelling agent, in lubricating greases, and potentially in drug delivery systems. This document outlines the fundamental principles of TGA as applied to this compound, details experimental protocols, presents quantitative decomposition data, and describes the thermal degradation pathway.

Introduction to the Thermal Behavior of this compound

This compound, like other metal soaps, exhibits characteristic thermal behavior that can be effectively studied using thermogravimetric analysis. TGA is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable insights into the material's thermal stability, the kinetics of its decomposition, and the nature of its degradation products.

Studies on lithium soaps, including this compound, have shown that they are generally stable at lower temperatures. However, as the temperature increases, they undergo a series of decomposition steps. Research indicates that this compound is thermally stable up to 300°C in an air atmosphere.[1] Beyond this temperature, it undergoes a well-defined, two-step decomposition process, ultimately yielding lithium oxide as the final residue.[1]

Experimental Protocol for TGA of this compound

A detailed experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following methodology is a synthesized protocol based on standard practices for the analysis of metal carboxylates.[2][3][4]

2.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of precise temperature control, accurate mass measurement, and operation under a controlled atmosphere.

2.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

2.3. TGA Parameters

  • Temperature Range: The analysis is typically conducted from ambient temperature to a final temperature sufficient to ensure complete decomposition, for instance, up to 800°C.

  • Heating Rate: A constant heating rate, commonly 10°C/min, is applied.[2][3][4]

  • Atmosphere: The experiment is conducted under a controlled atmosphere. An inert atmosphere, such as nitrogen or argon, is often used to prevent oxidative decomposition. For specific studies on oxidative stability, a reactive atmosphere like air may be employed.[1]

  • Purge Gas Flow Rate: A consistent flow rate for the purge gas (e.g., 20-50 mL/min) is maintained throughout the experiment to ensure a stable atmosphere and efficient removal of gaseous decomposition products.

Quantitative Data from TGA of this compound

The thermal decomposition of this compound can be characterized by the temperature ranges of its decomposition steps and the corresponding percentage of weight loss. The following table summarizes the key quantitative data derived from the thermogravimetric analysis of this compound.

Decomposition StageTemperature Range (°C)Weight Loss (%)Key Events
Initial Phase Ambient - ~300MinimalThermally stable region[1]
Step 1 > 300VariesInitial decomposition of the oleate structure
Step 2 Higher TemperaturesVariesDecomposition of intermediate products
Final Residue > End of Step 2VariesFormation of Lithium Oxide (Li₂O)[1]

Note: The specific temperature ranges and weight loss percentages for each step can vary depending on the experimental conditions such as heating rate and atmosphere.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. TGA Experimental Workflow

The logical flow of a typical TGA experiment for this compound is illustrated in the diagram below.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg this compound) start->sample_prep instrument_setup Instrument Setup (TGA Analyzer) sample_prep->instrument_setup set_params Set TGA Parameters (Temp. Range, Heating Rate, Atmosphere) instrument_setup->set_params run_analysis Run TGA Analysis set_params->run_analysis data_acquisition Data Acquisition (Mass vs. Temperature) run_analysis->data_acquisition data_analysis Data Analysis (Identify Decomposition Steps, Weight Loss) data_acquisition->data_analysis end End data_analysis->end

TGA Experimental Workflow for this compound.

4.2. Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is understood to proceed through a multi-step mechanism. The following diagram illustrates the proposed pathway.

Decomposition_Pathway lithium_oleate This compound (C₁₈H₃₃LiO₂) intermediate Intermediate(s) (e.g., Ketones, Carbonates) lithium_oleate->intermediate Step 1 (>300°C) lithium_oxide Lithium Oxide (Li₂O) intermediate->lithium_oxide Step 2 gaseous_products Gaseous Products (CO₂, H₂O, Hydrocarbons) intermediate->gaseous_products

Proposed decomposition pathway of this compound.

Discussion of the Decomposition Mechanism

The thermal decomposition of this compound in an air atmosphere is a complex process involving the breaking of the ionic bond between the lithium cation and the carboxylate group of the oleate anion, as well as the degradation of the long hydrocarbon chain.

The first decomposition step , occurring at temperatures above 300°C, is likely initiated by the cleavage of the C-C and C-H bonds in the oleate chain, leading to the formation of various volatile organic compounds and an intermediate solid product.[1]

The second decomposition step involves the breakdown of these intermediate species. This stage likely sees the further fragmentation of larger organic moieties and the decomposition of any intermediate carbonate species that may have formed.

The final solid residue, as confirmed by various studies on lithium soaps, is lithium oxide (Li₂O) .[1] The overall process results in a significant mass loss, corresponding to the volatilization of the organic portion of the molecule. The precise nature of the gaseous products can be further investigated using hyphenated techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy).

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. The data obtained from TGA provides critical information on its thermal stability, decomposition kinetics, and degradation pathway. This technical guide has outlined the standard procedures for conducting TGA on this compound, presented the expected quantitative results in a structured format, and visualized the experimental and decompositional pathways. This information is vital for researchers and professionals working with this compound in ensuring its safe handling, processing, and application in various technological and pharmaceutical contexts.

References

An In-depth Technical Guide to the Differential Scanning Calorimetry of Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) in the thermal analysis of lithium oleate (B1233923). As a key component in various formulations, including greases, lubricants, and potentially in drug delivery systems, understanding the thermal behavior of lithium oleate is critical for product development, quality control, and stability assessment. This document details the phase transitions and thermal properties of lithium soaps, with a specific focus on this compound where data is available, and provides standardized experimental protocols for accurate and reproducible DSC analysis. It also explores the potential for liquid crystalline phase formation, a phenomenon of significant interest in advanced material and pharmaceutical sciences.

Introduction to Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] DSC is widely used to study the thermal properties of materials, including melting point, glass transition, crystallization, and decomposition. By detecting changes in heat flow, DSC provides valuable quantitative and qualitative data on the physical and chemical changes that occur in a substance upon heating or cooling.[2]

For lithium soaps like this compound, DSC is instrumental in determining key thermal events that dictate their performance and stability in various applications. These events include solid-solid transitions, melting, and the formation of liquid crystalline phases.

Thermal Behavior of Lithium Soaps: A Comparative Overview

Direct quantitative DSC data for this compound is not extensively available in peer-reviewed literature. However, the thermal behavior of other long-chain lithium carboxylates, such as lithium stearate (B1226849) (the saturated C18 counterpart to this compound), has been well-documented and provides a valuable comparative framework.

Generally, anhydrous lithium salts of fatty acids exhibit complex thermal behavior, including multiple phase transitions before melting.[3] These transitions are often associated with changes in the packing of the hydrocarbon chains and the coordination of the lithium ions.

Table 1: Thermal Transitions of Selected Lithium Carboxylates

CompoundTransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Reference
Lithium Stearate Solid-Solid~110-120~115-125Not Specified[4]
Pre-melting~190-200~195-205Not Specified[4]
Melting~220-230~225-235Not Specified[4]
Lithium Palmitate Melting-224-225Not Specified[5]
Lithium Myristate Melting-223.6-224.2Not Specified[5]
Lithium Laurate Melting-229.2-229.8Not Specified[5]

Note: The exact transition temperatures and enthalpies can vary depending on factors such as sample purity, preparation method, and DSC experimental conditions (e.g., heating rate).

The presence of a double bond in the oleate chain of this compound, as compared to the saturated chain of lithium stearate, is expected to influence its packing and, consequently, its thermal transitions. Generally, unsaturation leads to lower melting points due to the disruption of crystal lattice packing.

Liquid Crystalline Phases of this compound

This compound, as an amphiphilic molecule (possessing both a hydrophilic carboxylate head group and a hydrophobic hydrocarbon tail), has the potential to form liquid crystalline phases. These phases are states of matter intermediate between a crystalline solid and an isotropic liquid.[6] There are two main types of liquid crystals:

  • Thermotropic Liquid Crystals: These are pure compounds that exhibit liquid crystalline behavior over a specific temperature range.[7]

  • Lyotropic Liquid Crystals: These are formed when an amphiphile is dissolved in a suitable solvent (typically water) at a certain concentration.

While the formation of thermotropic liquid crystalline phases has been observed in some metal-containing organic compounds, it is more common for soaps like this compound to form lyotropic liquid crystals in the presence of a solvent.[8] The specific type of liquid crystalline phase (e.g., lamellar, hexagonal, cubic) depends on the concentration and temperature. DSC can be a valuable tool for identifying the phase transitions between these different lyotropic phases.

Experimental Protocol for DSC Analysis of this compound

The following protocol provides a standardized methodology for the DSC analysis of this compound, based on best practices for similar lithium soaps.[9][10]

4.1. Instrumentation

A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system is required.

4.2. Sample Preparation

  • Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components or interaction with the atmosphere.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

4.3. DSC Measurement Parameters

The following table outlines the recommended parameters for a standard DSC scan of this compound.

Table 2: Recommended DSC Experimental Parameters

ParameterRecommended ValueRationale
Temperature Range 25°C to 300°CTo cover potential solid-solid transitions and melting.
Heating Rate 10°C/minA standard rate for good resolution and signal-to-noise ratio.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidative degradation of the sample at elevated temperatures.
Gas Flow Rate 50 mL/minTo ensure an inert environment around the sample and reference.
Sample Pan Aluminum, hermetically sealedTo contain the sample and prevent contamination.
Reference Empty, hermetically sealed aluminum panTo provide a stable baseline.

4.4. Experimental Procedure

  • Place the sealed sample pan and the reference pan into the DSC cell.

  • Equilibrate the system at the starting temperature (e.g., 25°C) for a few minutes to ensure thermal stability.

  • Initiate the heating program according to the parameters in Table 2.

  • Record the heat flow as a function of temperature.

  • After the heating scan is complete, cool the sample back to the starting temperature. A cooling scan can also be recorded to observe crystallization behavior.

  • A second heating scan is often performed to observe the thermal behavior of the sample after a controlled thermal history, which can help in interpreting complex transitions.

Data Analysis and Interpretation

The resulting DSC thermogram is a plot of heat flow versus temperature. Key features to be analyzed include:

  • Glass Transition (Tg): A step-like change in the baseline, indicating a transition from a glassy to a rubbery state.

  • Crystallization (Tc): An exothermic peak, indicating the ordering of the molecules into a crystalline structure.

  • Melting (Tm): An endothermic peak, indicating the transition from a solid to a liquid state. The onset temperature of this peak is typically reported as the melting point.

  • Solid-Solid Transitions: Endothermic or exothermic peaks occurring before the main melting peak, indicating changes in the crystal structure.

  • Enthalpy of Transition (ΔH): The area under a transition peak, which is a measure of the energy absorbed or released during the transition.

Visualizing the DSC Workflow and Phase Transitions

Diagram 1: Experimental Workflow for DSC Analysis of this compound

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh 5-10 mg This compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference into DSC seal->load equilibrate Equilibrate at 25°C load->equilibrate heat Heat at 10°C/min to 300°C equilibrate->heat cool Cool to 25°C heat->cool record Record Heat Flow vs. Temperature cool->record analyze Analyze Thermogram for Transitions (Tm, ΔH) record->analyze

Caption: A flowchart illustrating the key steps in the DSC analysis of this compound.

Diagram 2: Logical Relationship of Thermal Events in a Lithium Soap

Thermal_Events Solid Crystalline Solid (Low Temperature) SS_Transition Solid-Solid Transition(s) Solid->SS_Transition Heat Liquid_Crystal Liquid Crystalline Phase(s) (Potential) SS_Transition->Liquid_Crystal Heat Melt Isotropic Liquid (Melt) SS_Transition->Melt Heat Liquid_Crystal->Melt Heat

Caption: Potential phase transitions for a lithium soap upon heating.

Conclusion

Differential Scanning Calorimetry is an essential technique for characterizing the thermal properties of this compound. While specific quantitative data for this compound remains to be extensively published, the well-established methodologies for analyzing related lithium soaps provide a robust framework for its investigation. This guide offers a detailed experimental protocol and highlights the key thermal events to be expected, including the potential for liquid crystalline phase behavior. For professionals in research, science, and drug development, a thorough understanding of the DSC profile of this compound is crucial for optimizing formulations and ensuring product stability and performance. It is recommended that the data presented for analogous compounds be used as a baseline for comparison in future experimental work on this compound.

References

Determining the Molecular Weight of Lithium Oleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of lithium oleate (B1233923). It is designed to furnish researchers, scientists, and drug development professionals with the necessary knowledge to accurately characterize this compound. This document outlines the theoretical molecular weight and delves into various experimental methodologies for its determination, complete with detailed protocols and data presentation.

Theoretical Molecular Weight of Lithium Oleate

This compound is the lithium salt of oleic acid. Its chemical formula is C₁₈H₃₃LiO₂.[] The molecular weight can be calculated from the atomic weights of its constituent elements: carbon, hydrogen, lithium, and oxygen.

Based on its chemical formula, the theoretical molecular weight of this compound is approximately 288.4 g/mol .[2][3][4] This value serves as a fundamental reference point for all experimental determinations.

Experimental Determination of Molecular Weight

The experimental determination of the molecular weight of this compound can be approached through several analytical techniques. The choice of method may depend on the sample's purity, the desired accuracy, and whether the monomeric or aggregated (micellar) molecular weight is of interest. This compound, as a metal soap, can exist as individual molecules (monomers) in non-polar solvents or as aggregates (micelles) in certain conditions.

This guide details the following experimental methods:

  • Mass Spectrometry (MS)

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

  • Colligative Property Measurements (Vapor Pressure Osmometry)

  • Light Scattering Techniques

Quantitative Data Summary

While direct experimental data for the molecular weight of this compound is not extensively reported in publicly available literature, the following table summarizes the theoretical value and provides a framework for reporting experimental results obtained through the methods described herein. For comparative purposes, the molecular weight of the closely related sodium oleate is also included.

CompoundMethodFormMolecular Weight ( g/mol )Reference
This compound Theoretical CalculationMonomer288.39[]
Experimental (Example)Monomer/Micelle[Insert Experimental Value][Citation]
Sodium Oleate Theoretical CalculationMonomer304.44[2][5][6]
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a particularly suitable soft ionization technique for analyzing molecules like this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable organic solvent to a concentration of approximately 1 mg/mL. Methanol (B129727) or a mixture of methanol and chloroform (B151607) is often effective.

    • Further dilute this stock solution with the mobile phase solvent (e.g., methanol or acetonitrile (B52724) with a small percentage of formic acid to aid ionization) to a final concentration in the low µg/mL range.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Parameters:

    • Ionization Mode: Positive ion mode is typically used for the analysis of lithium adducts.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

    • Solvent Delivery: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • ESI Source Parameters:

      • Capillary Voltage: ~3-4 kV

      • Nebulizing Gas (N₂): Adjust for a stable spray.

      • Drying Gas (N₂): Set to a temperature and flow rate that effectively desolvates the ions without causing fragmentation (e.g., 250-350 °C).

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 m/z). The primary ion expected for the this compound monomer is the [M+H]⁺ or [M+Li]⁺ adduct.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of this compound. The most abundant ion will likely be the [C₁₈H₃₃O₂Li + H]⁺ or [C₁₈H₃₃O₂Li + Li]⁺ ion.

    • The molecular weight is determined from the m/z value of the identified molecular ion.

Workflow for Mass Spectrometry Analysis of this compound

G cluster_sample_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation dissolve Dissolve this compound (1 mg/mL in MeOH/CHCl₃) dilute Dilute with Mobile Phase (~1-10 µg/mL) dissolve->dilute filter Filter (0.22 µm) dilute->filter infuse Direct Infusion (5-10 µL/min) filter->infuse Inject ionize Electrospray Ionization (Positive Mode) infuse->ionize detect Mass Detection (e.g., TOF) ionize->detect spectrum Acquire Mass Spectrum detect->spectrum Generate identify Identify Molecular Ion Peak ([M+H]⁺ or [M+Li]⁺) spectrum->identify calculate Calculate Molecular Weight identify->calculate

Caption: Workflow for determining the molecular weight of this compound via ESI-MS.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC separates molecules based on their hydrodynamic volume in solution. It is a valuable technique for determining the molecular weight and molecular weight distribution of polymers and can be adapted for the analysis of smaller molecules like this compound, particularly if aggregation is of interest.

Experimental Protocol: GPC/SEC Analysis of this compound

  • Sample Preparation:

    • Dissolve the this compound sample in the GPC mobile phase to a concentration of approximately 1-2 mg/mL.

    • Ensure the sample is fully dissolved. Gentle heating or sonication may be required.

    • Filter the solution through a 0.22 or 0.45 µm filter compatible with the chosen solvent to remove any particulates.

  • Instrumentation and Parameters:

    • Solvent System (Mobile Phase): Tetrahydrofuran (THF) is a common solvent for GPC analysis of many organic-soluble compounds. For metal carboxylates, a solvent system that can solvate the molecule without causing unwanted interactions with the column is crucial.

    • Column: A GPC column with a polystyrene-divinylbenzene (PS-DVB) stationary phase is often used. The pore size of the column should be selected to be appropriate for the expected molecular size of this compound (monomer and potential small aggregates). A column with a low molecular weight exclusion limit (e.g., up to 2000 Da) would be suitable.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Temperature: The column is usually maintained at a constant temperature, for example, 30-40 °C, to ensure reproducible results.

    • Detector: A refractive index (RI) detector is commonly used for GPC analysis. An evaporative light scattering detector (ELSD) can also be employed for enhanced sensitivity.

  • Calibration and Data Analysis:

    • Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate (B99206) standards) that cover the expected molecular weight range of this compound.

    • Inject the prepared this compound sample.

    • The retention time of the this compound peak is used to determine its molecular weight based on the calibration curve.

Workflow for GPC/SEC Analysis of this compound

G cluster_prep Preparation cluster_gpc GPC/SEC System cluster_analysis Data Analysis dissolve Dissolve this compound in THF (1-2 mg/mL) filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject calibrate Calibrate with Standards calculate_mw Calculate MW from Calibration Curve calibrate->calculate_mw separate Separation on PS-DVB Column inject->separate detect RI or ELSD Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram determine_rt Determine Retention Time chromatogram->determine_rt determine_rt->calculate_mw

Caption: Workflow for molecular weight determination of this compound using GPC/SEC.

Colligative Property Measurements: Vapor Pressure Osmometry (VPO)

Colligative properties are properties of solutions that depend on the concentration of solute particles but not on their identity.[7][8][9][10][11] Vapor pressure osmometry (VPO) is a technique that measures the vapor pressure depression of a solution relative to the pure solvent, which is proportional to the molar concentration of the solute.[12][13][14][15] From this, the number-average molecular weight (Mn) can be determined.

Experimental Protocol: Vapor Pressure Osmometry (VPO)

  • Sample Preparation:

    • Prepare a series of solutions of this compound in a suitable volatile solvent (e.g., toluene, chloroform, or tetrahydrofuran) at different known concentrations. The concentrations should be accurately determined.

    • A standard compound with a known molecular weight (e.g., benzil) should also be prepared in the same solvent for calibration.

  • Instrumentation and Parameters:

    • Instrument: A commercial vapor pressure osmometer.

    • Solvent: A volatile solvent in which this compound is soluble and which is compatible with the instrument.

    • Temperature: The measurement chamber should be maintained at a constant, precisely controlled temperature.

  • Measurement and Data Analysis:

    • Calibrate the instrument by measuring the response (e.g., change in resistance or voltage) for the standard solutions of known concentration. This allows for the determination of the calibration constant (K).

    • Measure the response for each of the this compound solutions.

    • For each solution, calculate the ratio of the response to the concentration (ΔV/c).

    • Plot ΔV/c versus concentration (c) and extrapolate the line to zero concentration to obtain the value of (ΔV/c) at infinite dilution.

    • The number-average molecular weight (Mn) is then calculated using the formula: Mn = K / (ΔV/c)c→₀

Logical Relationship for VPO Analysis

G A Known Concentration (c) of this compound Solution B Vapor Pressure Depression A->B causes E Extrapolate to Zero Concentration (ΔV/c)c→₀ A->E C Instrument Response (ΔV) B->C is proportional to C->E D Calibration with Standard (K) F Number-Average Molecular Weight (Mn) D->F E->F Mn = K / (ΔV/c)c→₀

Caption: Logical flow for determining molecular weight using Vapor Pressure Osmometry.

Conclusion

The theoretical molecular weight of this compound is a well-defined value of approximately 288.4 g/mol . However, for research, quality control, and formulation development, experimental verification of the molecular weight is crucial. This guide has provided detailed overviews and protocols for three robust analytical techniques: Electrospray Ionization Mass Spectrometry (ESI-MS), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Vapor Pressure Osmometry (VPO). The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected nature of the sample (monomeric or aggregated) and the available instrumentation. By following the outlined protocols, researchers can obtain reliable experimental data for the molecular weight of this compound.

References

Lithium Oleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Lithium oleate (B1233923) (CAS No. 7384-22-7) is the lithium salt of oleic acid, a monounsaturated omega-9 fatty acid.[1][2] It is classified as a lithium soap, a metal salt of a fatty acid. This compound is of significant interest in various industrial applications, particularly in the formulation of lubricating greases where it acts as a thickener, providing excellent thermal stability and water resistance. For professionals in drug development, while lithium oleate itself is not a primary active pharmaceutical ingredient, the pharmacology of the lithium ion is of profound importance in psychiatry. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential areas of research relevance for this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application and handling. These characteristics determine its behavior in various chemical environments.

PropertyValueReference
CAS Number 7384-22-7[1]
Molecular Formula C18H33LiO2[1]
Molecular Weight 288.4 g/mol [3][4]
IUPAC Name lithium;(9Z)-octadec-9-enoate[2]
Boiling Point 360°C at 760 mmHg[3]
Flash Point 270.1°C[3]
EC Number 230-960-8[3]
Solubility Generally soluble in non-polar organic solvents.[5]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of this compound in a research setting. The following sections provide standardized protocols.

Synthesis of this compound via Neutralization

This compound is typically synthesized through a direct neutralization (saponification) reaction between oleic acid and a lithium source, most commonly lithium hydroxide (B78521). This process is analogous to the preparation of other lithium soaps used in grease manufacturing.[6]

Methodology:

  • Reactant Preparation: A calculated molar equivalent of high-purity oleic acid is dissolved in a suitable solvent, such as ethanol (B145695) or a water-ethanol mixture, within a jacketed glass reactor equipped with an overhead stirrer and a reflux condenser.

  • Lithium Hydroxide Solution: A stoichiometric amount of lithium hydroxide monohydrate (LiOH·H₂O) is dissolved in deionized water.

  • Reaction: The lithium hydroxide solution is added dropwise to the oleic acid solution at a controlled temperature, typically between 80°C and 100°C, with constant, moderate agitation.[6]

  • Saponification: The mixture is heated and stirred for approximately 1-2 hours to ensure the saponification reaction goes to completion.[6] The pH of the mixture can be monitored to track the progress of the neutralization.

  • Solvent Removal & Isolation: The solvent (ethanol and water) is removed via distillation. The resulting solid paste is then transferred to a vacuum oven and dried to yield the final this compound product.

  • Purification: The crude this compound can be further purified by washing with a non-polar solvent like hexane (B92381) to remove any unreacted oleic acid, followed by re-drying.

G cluster_workflow Workflow: Synthesis of this compound prep 1. Dissolve Oleic Acid in Solvent reaction 3. Add LiOH to Oleic Acid (80-100°C) prep->reaction li_prep 2. Prepare Aqueous LiOH Solution li_prep->reaction sapon 4. Stir & Heat (1-2h) for Saponification reaction->sapon iso 5. Remove Solvent & Dry Product sapon->iso purify 6. Purify by Washing (Optional) iso->purify final Final Product: This compound Powder purify->final G cluster_workflow Workflow: Analysis of this compound by IC-MS prep 1. Sample Dissolution & Dilution filter 2. Filtration (0.45 µm filter) prep->filter inject 3. Injection into IC System filter->inject separation 4. Chromatographic Separation (Anion/Cation Exchange) inject->separation detection 5. Detection (Conductivity & MS) separation->detection analysis 6. Data Analysis (Identify & Quantify) detection->analysis result Confirmed Identity & Concentration of Li+ and Oleate- analysis->result G cluster_pathway Simplified Signaling Pathways of the Lithium Ion (Li+) cluster_pi Phosphoinositide Pathway cluster_gsk GSK-3 Pathway Li Lithium Ion (Li+) IMPase IMPase Li->IMPase Inhibits GSK3 GSK-3β (Active) Li->GSK3 Inhibits PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC IP3->IMPase Inositol Inositol IMPase->Inositol Downstream Modulation of: - Neurotransmission - Neuroprotection - Gene Expression IMPase->Downstream Inositol->PIP2 Resynthesis pGSK3 p-GSK-3β (Inactive) GSK3->pGSK3 Akt/PKB GSK3->Downstream pGSK3->GSK3 Phosphatases

References

An In-depth Technical Guide to the Physical State and Appearance of Pure Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of pure lithium oleate (B1233923). It includes key quantitative data, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate workflows. This document is intended to serve as a valuable resource for professionals working with or developing applications for this compound.

Physical State and Appearance

Pure lithium oleate (C₁₈H₃₃LiO₂) is a lithium salt of the fatty acid, oleic acid. At standard temperature and pressure (STP), it exists as a white to off-white solid . While detailed morphological studies are not widely published, analogous lithium soaps are often described as fine powders or waxy solids. Lithium greases, which use lithium soaps like this compound as a primary component, are typically milky white in appearance.[1]

The formation of this compound involves the replacement of the acidic proton of oleic acid's carboxyl group with a lithium ion, resulting in a compound with both a long, nonpolar hydrocarbon tail and a polar carboxylate head. This amphiphilic nature is fundamental to its physical properties and applications, particularly as a thickener in lubricating greases.[2][3]

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative data available for pure this compound. It should be noted that certain physical properties, such as a precise melting point and density, are not consistently reported in publicly available literature.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₃LiO₂[4][]
Molecular Weight 288.4 g/mol [4][][6]
Boiling Point 360 °C at 760 mmHg[6]
Melting Point Data not available in cited sources
Density Data not available in cited sources
Physical Appearance White to off-white solidInferred from[1][7]

Solubility

  • Water : Lithium soaps generally exhibit limited solubility in water.[8]

  • Organic Solvents : The solubility of this compound in organic solvents is governed by the "like dissolves like" principle. The long, nonpolar C18 hydrocarbon tail suggests good solubility in nonpolar organic solvents . Its solubility in polar organic solvents is expected to be lower. The overall solubility profile is a key factor in its use for creating lubricating greases, where it forms a stable dispersion in a nonpolar base oil.[9]

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. While polymorphism is a known phenomenon in many materials, including some metal compounds and other lithium salts, there is no specific information available in the reviewed literature to confirm or deny that this compound exhibits polymorphism.[1][10][11] Characterization by techniques such as X-ray Diffraction (XRD) would be required to investigate this possibility.

Experimental Protocols

Synthesis of Pure this compound

The following protocol describes a laboratory-scale synthesis of pure this compound via the saponification of oleic acid with lithium hydroxide (B78521). This method is adapted from procedures used for creating lithium soaps for grease formulation.[7][11]

Materials:

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a specific molar amount of oleic acid in a sufficient volume of 95% ethanol with gentle heating and stirring.

  • Saponification: In a separate beaker, prepare a stoichiometric aqueous solution of lithium hydroxide monohydrate. Slowly add the LiOH solution dropwise to the oleic acid/ethanol mixture while stirring continuously.

  • Reaction: Heat the resulting mixture to reflux (approximately 80-90°C) for 1-2 hours to ensure the saponification reaction goes to completion. The formation of the this compound salt may be observed as a precipitate.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The this compound can be isolated by vacuum filtration.

  • Purification: Wash the collected solid several times with deionized water to remove any unreacted lithium hydroxide. Follow with several washes with a nonpolar solvent like hexane to remove any unreacted oleic acid.

  • Drying: Dry the purified white solid in a vacuum oven at 60-70°C to a constant weight to remove residual water and solvent. The final product is pure this compound powder.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

5.2.1 Melting Point Determination

  • Methodology: A small amount of the dried this compound powder is packed into a capillary tube. The melting point is determined using a standard melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

5.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Methodology: An FTIR spectrum of the solid sample is obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

  • Expected Results:

    • The disappearance of the broad O-H stretching band from the carboxylic acid group of oleic acid (typically around 3000 cm⁻¹).

    • The disappearance of the characteristic C=O stretching peak of the carboxylic acid (around 1710 cm⁻¹).[7]

    • The appearance of a strong, characteristic peak corresponding to the asymmetric stretching of the carboxylate (COO⁻) group, typically found in the range of 1550-1610 cm⁻¹ .[12][13]

    • The presence of C-H stretching peaks around 2850 cm⁻¹ and 2920 cm⁻¹ from the oleate's hydrocarbon chain.[12]

5.2.3 X-ray Diffraction (XRD)

  • Methodology: The powdered this compound sample is analyzed using a powder X-ray diffractometer. The XRD pattern is recorded over a suitable 2θ range.

  • Expected Results: A crystalline material will produce a diffraction pattern with sharp, defined peaks. The positions and intensities of these peaks are characteristic of the material's crystal structure. An amorphous sample would produce a broad, featureless pattern. The resulting pattern can be used as a fingerprint for phase identification.[14][15]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to the synthesis and characterization of this compound.

Synthesis_Workflow Reactants Reactants (Oleic Acid, LiOH·H₂O) Dissolution Dissolution (Ethanol/Water) Reactants->Dissolution Saponification Saponification (Reflux at 80-90°C) Dissolution->Saponification Isolation Isolation (Vacuum Filtration) Saponification->Isolation Purification Purification (Washing with Water & Hexane) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying FinalProduct Pure this compound (White Solid) Drying->FinalProduct

Caption: Workflow for the synthesis of pure this compound.

Characterization_Workflow Start Synthesized This compound MP Melting Point Determination Start->MP FTIR FTIR Spectroscopy Start->FTIR XRD X-ray Diffraction Start->XRD DataAnalysis Data Analysis & Structure Confirmation MP->DataAnalysis FTIR->DataAnalysis XRD->DataAnalysis Verified Verified Pure This compound DataAnalysis->Verified

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Hydrolysis of Lithium Oleate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium oleate (B1233923), the lithium salt of oleic acid, is a metal soap with applications in various fields, including as a component in lubricating greases and, more recently, in the development of novel drug delivery systems. Its behavior in aqueous environments is of critical importance for formulation stability, drug release kinetics, and biocompatibility. A key process governing this behavior is hydrolysis, where the lithium oleate molecule reacts with water to form oleic acid and lithium hydroxide (B78521). This technical guide provides a comprehensive overview of the core principles of this compound hydrolysis, including its thermodynamics, kinetics, and the influence of environmental factors. While specific quantitative data for this compound is scarce in publicly available literature, this guide leverages data from analogous systems, primarily sodium oleate, to provide a robust framework for understanding and predicting the hydrolytic behavior of this compound.

The Hydrolysis Reaction

The hydrolysis of this compound is a reversible equilibrium reaction where the oleate anion (C₁₇H₃₃COO⁻) reacts with water to form the undissociated oleic acid (C₁₇H₃₃COOH) and a hydroxide ion (OH⁻). The lithium cation (Li⁺) remains as a spectator ion in the solution.

Reaction: C₁₇H₃₃COOLi + H₂O ⇌ C₁₇H₃₃COOH + LiOH

The extent of this reaction is governed by the hydrolysis constant (Kh), which is related to the ion product of water (Kw) and the acid dissociation constant (Ka) of oleic acid.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following tables summarize quantitative data for sodium oleate, which is expected to exhibit similar behavior in aqueous solutions. The primary difference would arise from the differing ionic radii and hydration energies of lithium and sodium ions, which may subtly influence micellization behavior and reaction kinetics.

Table 1: Thermodynamic Parameters for Oleate Hydrolysis (approximated from Sodium Oleate data)

ParameterValueConditionsReference(s)
Hydrolysis Constant (Kh) ~1.0 x 10⁻⁵25 °CEstimated from pKa of Oleic Acid
pKa of Oleic Acid ~4.9920 °C
Standard Enthalpy of Hydrolysis (ΔH°) Varies with temperature and micellization-
Standard Entropy of Hydrolysis (ΔS°) Varies with temperature and micellization-

Table 2: Influence of Environmental Factors on Sodium Oleate Hydrolysis

FactorEffect on HydrolysisObservationsReference(s)
pH Decreases with increasing pHThe equilibrium shifts to the left at higher pH due to the common ion effect of OH⁻.[1][2][3]
Temperature Increases with increasing temperatureThe critical micelle concentration (CMC) increases, and the equilibrium shifts towards hydrolysis.[1][3]
Concentration Hydrolysis is more significant at lower concentrationsAbove the CMC, oleate ions are sequestered in micelles, reducing their interaction with water.[1]

Experimental Protocols

The study of this compound hydrolysis involves monitoring the change in concentration of reactants or products over time or at equilibrium. Potentiometric and conductometric titrations are two powerful techniques for this purpose.

Potentiometric Titration for Determination of Hydrolysis Constant

Principle: This method involves titrating a solution of this compound with a strong acid (e.g., HCl) and monitoring the pH of the solution. The resulting titration curve can be used to determine the pKa of oleic acid, from which the hydrolysis constant (Kh) can be calculated.

Methodology:

  • Preparation of this compound Solution: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a temperature probe into the solution.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point can be determined from the first or second derivative of the titration curve. The pKa can be determined from the pH at the half-equivalence point.

  • Calculation of Kh: Calculate Kh using the formula: Kh = Kw / Ka, where Ka = 10^(-pKa).

Conductometric Titration for a qualitative look at Hydrolysis Kinetics

Principle: This technique monitors the change in electrical conductivity of the this compound solution as hydrolysis proceeds or as it is titrated with a reagent. The hydrolysis of this compound produces lithium and hydroxide ions, which have different ionic conductivities than the oleate ion.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in deionized water.

  • Titration Setup: Place the solution in a thermostated conductivity cell equipped with a magnetic stirrer.

  • Titration: Titrate the solution with a standard solution of a strong acid (e.g., HCl). The acid will react with the hydroxide ions produced from hydrolysis, leading to a change in conductivity.

  • Data Collection: Measure the conductivity of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the conductivity as a function of the volume of titrant added. The plot will consist of two lines with different slopes. The intersection of these lines indicates the equivalence point, which can be related to the extent of hydrolysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Mechanism cluster_reactants Reactants in Aqueous Solution cluster_equilibrium Hydrolysis Equilibrium cluster_products Products in Aqueous Solution LiOleate This compound (C₁₇H₃₃COOLi) Equilibrium LiOleate->Equilibrium H2O Water (H₂O) H2O->Equilibrium OleicAcid Oleic Acid (C₁₇H₃₃COOH) Equilibrium->OleicAcid LiOH Lithium Hydroxide (LiOH) Equilibrium->LiOH

Caption: General reaction scheme for the hydrolysis of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Prepare Lithium Oleate Solution Potentiometric Potentiometric Titration (with HCl) Prep->Potentiometric Conductometric Conductometric Titration (with HCl) Prep->Conductometric Plotting Plot Titration Curve (pH or Conductivity vs. Volume) Potentiometric->Plotting pH data Conductometric->Plotting Conductivity data Determination Determine Equivalence Point and pKa/Kh Plotting->Determination

Caption: Workflow for the experimental determination of hydrolysis parameters.

Factors_Influence Hydrolysis This compound Hydrolysis pH pH pH->Hydrolysis Decreases with increasing pH Temperature Temperature Temperature->Hydrolysis Increases with increasing temperature Concentration Concentration Concentration->Hydrolysis Decreases with increasing concentration (above CMC)

Caption: Key factors influencing the extent of this compound hydrolysis.

Conclusion

The hydrolysis of this compound in aqueous solutions is a fundamental process that significantly impacts its properties and performance in various applications, particularly in drug delivery systems. While direct quantitative data for this compound remains an area for further research, a robust understanding can be developed by leveraging data from analogous systems like sodium oleate. The experimental protocols outlined in this guide, namely potentiometric and conductometric titrations, provide reliable methods for characterizing the hydrolytic behavior of this compound. By carefully controlling factors such as pH, temperature, and concentration, researchers and formulation scientists can modulate the extent of hydrolysis to optimize the stability and performance of their this compound-based systems.

References

The Role of Lithium Oleate in Nanoparticle Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the role of oleates, particularly sodium oleate (B1233923) and metal-oleate complexes, in the synthesis of nanoparticles. However, specific research and established protocols detailing the use of lithium oleate for this purpose are sparse. This guide, therefore, provides a comprehensive overview of the well-documented functions of oleates in nanoparticle formation, using available data for analogous compounds to infer the potential roles of this compound. The principles, experimental protocols, and data presented are based on the broader class of oleate surfactants and precursors and should be considered as a foundational guide for research and development involving this compound.

Executive Summary

Oleates play a multifaceted and critical role in the bottom-up synthesis of nanoparticles, acting primarily as surfactants, precursors, and morphology-directing agents. This compound, as a lithium salt of oleic acid, possesses the fundamental chemical structure to perform these functions, although its application in nanoparticle synthesis is not widely documented. This guide elucidates the established mechanisms of oleates in nanoparticle formation and provides a technical framework for its potential application, drawing parallels from extensively studied oleate systems.

Core Functions of Oleates in Nanoparticle Synthesis

The amphiphilic nature of the oleate anion—comprising a hydrophilic carboxylate head and a long, hydrophobic hydrocarbon tail—is central to its utility in nanoparticle synthesis.

Surfactant: Steric Stabilization and Size Control

In colloidal synthesis, oleates are widely used as surfactants to control nanoparticle size and prevent agglomeration. The carboxylate head of the oleate molecule coordinates to the surface of the nascent nanoparticle. The long hydrocarbon tails then extend into the solvent, creating a steric barrier that prevents nanoparticles from coming into close contact and fusing. This steric hindrance is crucial for achieving monodisperse nanoparticle populations.

The concentration of the oleate surfactant is a critical parameter for controlling the final size of the nanoparticles. A higher concentration of oleate can lead to the formation of smaller nanoparticles by more rapidly passivating the surface of growing nanocrystals and limiting further monomer addition.

Precursor: Formation of Metal-Oleate Complexes

Oleates, typically introduced as sodium oleate, react with metal salts (e.g., chlorides, nitrates) in a solution to form metal-oleate complexes. These complexes are often waxy solids that are soluble in nonpolar organic solvents. The metal-oleate complex then serves as the precursor for the nanoparticles. The thermal decomposition of these complexes in a high-boiling point solvent is a common method for producing high-quality metal oxide and other nanoparticles. While the formation of various metal-oleate complexes is well-documented, the synthesis and use of a lithium-oleate complex as a direct precursor in this manner is not a commonly reported route.

Morphology-Directing Agent

The selective adsorption of oleate molecules onto different crystallographic facets of a growing nanoparticle can alter the relative growth rates of these facets, leading to anisotropic or non-spherical shapes. By controlling parameters such as the ratio of oleic acid to sodium oleate, researchers can direct the synthesis towards specific morphologies like nanocubes or nanorods.

Properties of this compound

This compound is a lithium soap with properties that suggest its potential utility in materials science, although its primary application to date has been in the formulation of high-performance greases and lubricants.[1][]

PropertyValueReference
Molecular Formula C18H33LiO2[]
Molecular Weight 288.39 g/mol []
Boiling Point 360°C at 760 mmHg[]
Primary Application Grease and lubricant formulation[1][]

Its nature as a lithium salt of a fatty acid indicates that it could serve as a source of lithium ions in a nanoparticle synthesis reaction, potentially acting as a precursor for lithium-containing nanoparticles such as lithium-ion battery cathode materials.

Experimental Protocols: A Generalized Approach

Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of an Iron-Oleate Complex

This protocol is adapted from established methods for producing monodisperse iron oxide nanoparticles.

Materials:

Procedure:

  • Precursor Formation:

    • Dissolve 3.65 g of sodium oleate and 1.1 g of FeCl₃·6H₂O in a mixture of 8 mL of ethanol, 6 mL of deionized water, and 14 mL of hexane.

    • Heat the mixture to 70°C and maintain this temperature for 4 hours with vigorous stirring to form the iron-oleate complex.

  • Precursor Isolation:

    • After cooling to room temperature, wash the upper organic layer with deionized water multiple times in a separatory funnel.

    • Evaporate the hexane from the organic layer using a rotary evaporator to obtain a waxy solid of the iron-oleate complex.

  • Nanoparticle Synthesis:

    • In a three-neck flask equipped with a condenser and a thermocouple, mix the iron-oleate complex with 0.64 mL of oleic acid and 25.3 mL of 1-octadecene.

    • Heat the mixture to 320°C under a nitrogen atmosphere with continuous stirring.

    • Maintain the temperature at 320°C for 30 minutes.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add excess ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticle pellet with ethanol several times and redisperse in a non-polar solvent like hexane or toluene.

Hypothetical Adaptation for this compound:

To adapt this protocol for the synthesis of lithium-containing nanoparticles using this compound, one might consider a co-decomposition approach. This would involve synthesizing or procuring this compound and a transition metal-oleate complex separately. The two oleate precursors could then be co-dissolved in a high-boiling point solvent and thermally decomposed to form lithium transition metal oxide nanoparticles. The molar ratios of the precursors would be a critical parameter to control the stoichiometry of the final product.

Quantitative Data on Oleate-Mediated Nanoparticle Synthesis

The following tables summarize representative data from studies on the effect of oleates (primarily sodium oleate) on nanoparticle characteristics. This data illustrates the principles of size and shape control that would likely apply to syntheses involving this compound.

Table 1: Effect of Sodium Oleate on Iron Oxide Nanoparticle Shape

Molar Ratio (Oleic Acid / Sodium Oleate)Amount of Added NaOL (mmol)Resulting Particle ShapeAverage Size (nm)
1:00Spherical15 ± 1.2
1:0.50.5Mixed Spherical and Cubic18 ± 2.5
1:11.0Cubic20 ± 1.8
1:22.0Cubic with rounded edges22 ± 2.1

Data synthesized from studies on thermal decomposition of iron oleate precursors.

Table 2: Influence of Oleate Surfactant Concentration on Nanoparticle Size

Nanoparticle SystemOleate SurfactantSurfactant Concentration (mmol)Resulting Average Particle Size (nm)
Fe₃O₄Sodium Oleate225 ± 3
Fe₃O₄Sodium Oleate518 ± 2
Fe₃O₄Sodium Oleate1011 ± 1.5
CoFe₂O₄Sodium Oleate315 ± 2
CoFe₂O₄Sodium Oleate69 ± 1

This table represents generalized trends observed across multiple studies on the thermal decomposition of metal-oleate precursors.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key roles of oleates in nanoparticle synthesis.

G cluster_0 Nucleation Phase cluster_1 Growth and Stabilization Phase Metal Precursors Metal Precursors Monomers Monomers Metal Precursors->Monomers Oleate Surfactant Oleate Surfactant Surface Passivation Surface Passivation Oleate Surfactant->Surface Passivation Nanoparticle Nuclei Nanoparticle Nuclei Monomers->Nanoparticle Nuclei Controlled Growth Controlled Growth Nanoparticle Nuclei->Controlled Growth Controlled Growth->Surface Passivation Stabilized Nanoparticle Stabilized Nanoparticle Surface Passivation->Stabilized Nanoparticle

Caption: Mechanism of oleate in controlling nanoparticle growth.

G Start Start Mix Precursors Mix Metal Salt and Sodium Oleate in Solvent Start->Mix Precursors Heat to Form Complex Heat (e.g., 70°C) to form Metal-Oleate Complex Mix Precursors->Heat to Form Complex Isolate Precursor Isolate Metal-Oleate Precursor (e.g., via Evaporation) Heat to Form Complex->Isolate Precursor Thermal Decomposition Decompose Precursor in High-Boiling Solvent (e.g., 320°C) Isolate Precursor->Thermal Decomposition Nanoparticle Formation Nucleation and Growth Thermal Decomposition->Nanoparticle Formation Purification Purify Nanoparticles (e.g., Precipitation with Ethanol) Nanoparticle Formation->Purification Final Product Dispersed Nanoparticles Purification->Final Product

Caption: Generalized workflow for thermal decomposition synthesis.

Conclusion and Future Outlook

Oleates are indispensable tools in the controlled synthesis of nanoparticles, offering command over particle size, morphology, and stability. While the use of sodium oleate is prevalent, the potential of this compound remains largely unexplored in the scientific literature. Based on its chemical properties as a lithium soap, this compound could theoretically be employed as a lithium precursor for the synthesis of complex lithium-containing nanomaterials, such as those used in energy storage applications. Further research is warranted to investigate the synthesis of lithium-oleate complexes and their subsequent thermal decomposition, potentially in combination with other metal-oleate precursors, to open new avenues in the rational design of functional nanomaterials. This guide provides the foundational knowledge and methodological framework to embark on such exploratory research.

References

The Intricate Dance of Self-Assembly: A Technical Guide to Lithium Oleate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium oleate (B1233923), the lithium salt of oleic acid, is an amphiphilic molecule with significant potential across various scientific and industrial domains, from lubrication technologies to advanced drug delivery systems. Its ability to spontaneously self-assemble into organized supramolecular structures, such as micelles and reverse micelles, in solution is fundamental to its functionality. This technical guide provides an in-depth exploration of the core principles governing the self-assembly of lithium oleate, offering a comprehensive overview of its behavior in solution, detailed experimental protocols for its characterization, and a summary of the available quantitative data.

The self-assembly of surfactants like this compound is driven by the hydrophobic effect. The molecule consists of a long, hydrophobic oleate tail and a hydrophilic lithium carboxylate headgroup. In aqueous solutions, the hydrophobic tails seek to minimize their contact with water, leading to the formation of micelles where the tails are sequestered in the core, and the hydrophilic heads form a shell interacting with the surrounding water. Conversely, in non-polar organic solvents, reverse micelles are formed, with the hydrophilic heads forming a polar core that can encapsulate water or other polar molecules, while the hydrophobic tails extend into the solvent.

The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC), a key parameter that dictates the physicochemical properties of the surfactant solution. This guide will delve into the factors influencing the CMC of this compound, its aggregation behavior, and the thermodynamic principles that govern micelle formation.

Quantitative Data on Micellization

Direct quantitative data for the self-assembly of this compound in various solvents is limited in publicly available literature. However, by examining data from closely related compounds, such as other lithium soaps and oleate salts with different counter-ions, we can infer the expected behavior of this compound.

Table 1: Critical Micelle Concentration (CMC) of Lithium Soaps in Non-Aqueous Media at 313 K

Lithium SoapSolvent Composition (Benzene:Methanol, v/v)CMC (mol/L)
Lithium Caprate90:100.0072
Lithium Caprate80:200.0065
Lithium Caprate70:300.0058
Lithium Laurate90:100.0068
Lithium Laurate80:200.0061
Lithium Laurate70:300.0054

Data inferred from studies on lithium soaps in non-aqueous media. The CMC values are influenced by the composition of the solvent mixture and the chain length of the soap anion.[1]

Table 2: Critical Micelle Concentration (CMC) of Sodium Oleate in Alcohol-Water Systems at Different Temperatures

Temperature (°C)Solvent (Alcohol % v/v)CMC (mol/L)
3001.2 x 10⁻³
4001.5 x 10⁻³
5001.8 x 10⁻³
30102.5 x 10⁻³
40102.8 x 10⁻³
50103.1 x 10⁻³

Note: This data for sodium oleate suggests that for oleate salts in aqueous and semi-aqueous solutions, the CMC generally increases with temperature. The presence of alcohol also increases the CMC.

Thermodynamics of Micellization

The process of micellization is governed by thermodynamic principles, and understanding these is crucial for controlling the self-assembly process. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic) are key parameters.

The Gibbs free energy of micellization is typically negative, indicating a spontaneous process.[2] It is related to the CMC by the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β) RT ln(CMC)

where:

  • R is the ideal gas constant

  • T is the absolute temperature

  • β is the degree of counter-ion binding to the micelle

The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation.[3] The entropy of micellization (ΔS°mic) is often positive and is the primary driving force for micellization in aqueous solutions, a phenomenon attributed to the hydrophobic effect where the ordering of water molecules around the hydrophobic chains is disrupted upon micelle formation.[4]

Experimental Protocols

The characterization of this compound self-assembly involves a suite of experimental techniques to determine key parameters like the CMC and aggregation number.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified by a sharp change in the slope of the plotted data.

Principle: Surfactants lower the surface tension of a liquid. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles.[5]

Methodology:

  • Instrumentation: A tensiometer (using the Du Noüy ring or Wilhelmy plate method) is employed.[5]

  • Solution Preparation: A stock solution of this compound is prepared in the desired solvent. A series of dilutions are then made to cover a range of concentrations above and below the expected CMC.

  • Measurement: The surface tension of each solution is measured at a constant temperature.

  • Data Analysis: Surface tension is plotted against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear regions of the plot.[5]

Principle: This method is suitable for ionic surfactants like this compound. The electrical conductivity of the solution changes with surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes because the micelles have a lower mobility than the individual ions and bind some of the counter-ions.

Methodology:

  • Instrumentation: A conductivity meter.

  • Solution Preparation: Similar to surface tensiometry, a series of this compound solutions of varying concentrations are prepared.

  • Measurement: The conductivity of each solution is measured at a constant temperature.

  • Data Analysis: Specific conductivity is plotted against the concentration of this compound. The CMC is identified as the concentration at the point of intersection of the two lines with different slopes.

Determination of Aggregation Number

The aggregation number (Nagg) is the average number of surfactant molecules in a single micelle.

Principle: This technique utilizes a fluorescent probe (fluorophore) that is solubilized within the micelles and a quencher molecule that also partitions into the micelles. The quenching of the fluorophore's fluorescence by the quencher is dependent on their co-localization within the same micelle. By analyzing the quenching kinetics as a function of surfactant and quencher concentration, the aggregation number can be determined.

Methodology:

  • Materials: A hydrophobic fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride).

  • Solution Preparation: A series of this compound solutions above the CMC are prepared containing a constant low concentration of the fluorescent probe. The quencher is then added at varying concentrations.

  • Measurement: The fluorescence intensity of the probe is measured at each quencher concentration.

  • Data Analysis: The data is analyzed using the following equation, which relates the fluorescence intensity to the quencher concentration and aggregation number: ln(I0/I) = [Q] / ([S] - CMC) * Nagg where I0 and I are the fluorescence intensities in the absence and presence of the quencher, [Q] is the quencher concentration, and [S] is the total surfactant concentration. A plot of ln(I0/I) versus [Q] should yield a straight line, from which Nagg can be calculated.

Particle Size and Polydispersity

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.[6]

Methodology:

  • Instrumentation: A dynamic light scattering instrument.

  • Sample Preparation: this compound solutions are prepared at concentrations above the CMC and filtered to remove dust and other large particles.

  • Measurement: The sample is placed in the instrument, and the scattered light fluctuations are measured at a specific angle and constant temperature.

  • Data Analysis: The instrument's software analyzes the autocorrelation function of the scattered light intensity to determine the particle size distribution and the average hydrodynamic radius of the micelles.[6]

Visualizing Experimental Workflows and Relationships

To provide a clearer understanding of the experimental processes and the interplay of different factors, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Prepare Stock Solution of this compound dilute Perform Serial Dilutions start->dilute tensiometry Surface Tensiometry dilute->tensiometry conductometry Conductometry dilute->conductometry plot_tension Plot Surface Tension vs. log(Concentration) tensiometry->plot_tension plot_conduct Plot Conductivity vs. Concentration conductometry->plot_conduct cmc Determine CMC plot_tension->cmc plot_conduct->cmc Factors_Influencing_Self_Assembly cluster_factors Influencing Factors cluster_properties Resulting Properties center This compound Self-Assembly cmc Critical Micelle Concentration (CMC) center->cmc agg_num Aggregation Number center->agg_num micelle_shape Micelle Shape & Size center->micelle_shape thermo Thermodynamics (ΔG, ΔH, ΔS) center->thermo temp Temperature temp->center solvent Solvent Polarity solvent->center electrolyte Electrolyte Concentration electrolyte->center cation Counter-ion (e.g., Li+, Na+, K+) cation->center

References

An In-depth Technical Guide to the Phase Transitions of Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of lithium oleate (B1233923) at various temperatures. Due to the limited availability of specific quantitative data for lithium oleate in published literature, this guide presents its known thermotropic behavior in comparison with the well-characterized phase transitions of lithium stearate (B1226849), its saturated C18 counterpart. This comparative approach offers valuable insights for researchers and professionals in drug development and materials science.

Introduction to this compound and its Phase Behavior

This compound (C₁₈H₃₃LiO₂) is the lithium salt of oleic acid, a monounsaturated fatty acid. As an alkali metal soap, its molecular structure, comprising a polar carboxylate head group and a long, nonpolar hydrocarbon tail with a cis-double bond, gives rise to complex thermal behavior. The study of the phase transitions of this compound is crucial for its application in formulations such as greases, lubricants, and as a component in drug delivery systems, where temperature-dependent structural changes can significantly impact performance and stability.

Amphiphilic molecules like this compound can exhibit both thermotropic and lyotropic phase transitions. Thermotropic phases are induced by changes in temperature, while lyotropic phases are formed in the presence of a solvent. Anhydrous this compound undergoes a series of phase changes upon heating, transitioning from a crystalline solid through various intermediate states before becoming an isotropic liquid. This process is characterized by a "stepwise melting behaviour." A key characteristic of anhydrous this compound is that it does not form high-temperature liquid crystal phases before melting into an amorphous state, which distinguishes it from its saturated analogue, lithium stearate.

Comparative Analysis: Phase Transitions of Lithium Stearate

To understand the phase behavior of this compound, it is instructive to examine the well-documented transitions of lithium stearate (C₁₈H₃₅LiO₂). Lithium stearate exhibits a more complex series of thermotropic phase transitions, including the formation of liquid crystalline phases.

Data Presentation: Thermal Transitions of Lithium Stearate

The following table summarizes the key phase transition temperatures for lithium stearate, as determined by Differential Scanning Calorimetry (DSC).

TransitionTemperature Range (°C)
Crystalline to Rotational/Crystalline State193 - 194
Melting Transition225 - 228
Decomposition (in inert atmosphere)Starts around 200
Accelerated DecompositionAbove 400

Note: The DSC profiles of metal stearates can be influenced by the heating atmosphere. Under an inert atmosphere, the transitions are endothermic, while in the presence of air or oxygen, some transitions can become exothermic.

Experimental Protocols

The characterization of the phase transitions of lithium soaps like this compound and stearate relies on standard thermoanalytical and structural analysis techniques.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, crystallization, solid-solid transitions).

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of anhydrous this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen or helium) to prevent oxidative degradation.

  • A temperature program is initiated, typically involving a controlled heating ramp (e.g., 10 °C/min) from ambient temperature to a temperature above the final melting point (e.g., 250 °C).

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Endothermic peaks in the resulting thermogram correspond to heat-absorbing events like melting, while exothermic peaks indicate heat-releasing events such as crystallization or some decomposition processes.

  • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

  • A second heating run is often performed to study the thermal history effects and to observe the behavior of the material after melting and recrystallization.

X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline structure of materials and how that structure changes with temperature.

Objective: To determine the arrangement of molecules in the different solid phases of this compound.

Methodology:

  • A powdered sample of this compound is mounted on a sample holder.

  • The sample holder is placed in an XRD instrument equipped with a temperature-controlled stage.

  • A monochromatic X-ray beam is directed at the sample.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is a fingerprint of the crystalline structure.

  • To study phase transitions, XRD patterns are collected at various temperatures by heating the sample on the temperature-controlled stage.

  • Changes in the diffraction pattern (e.g., appearance or disappearance of peaks, shifts in peak positions) indicate a phase transition.

Visualizing Phase Transitions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of phase transitions and the experimental process for their characterization.

Phase_Transitions A Crystalline Solid (Room Temperature) B Intermediate Solid Phases A->B Heating C Isotropic Liquid (Melt) B->C Heating

Caption: Thermotropic phase transitions of anhydrous this compound upon heating.

Experimental_Workflow DSC Differential Scanning Calorimetry (DSC) Data Phase Transition Data (Temperatures, Enthalpies, Crystal Structures) DSC->Data XRD X-Ray Diffraction (XRD) XRD->Data Sample This compound Sample Sample->DSC Sample->XRD Analysis Data Analysis and Interpretation Data->Analysis Guide Technical Guide Preparation Analysis->Guide

Caption: Workflow for characterizing the phase transitions of this compound.

Conclusion

The phase behavior of this compound is a critical aspect influencing its functionality in various applications. While it displays a stepwise melting process, its thermal profile is distinct from its saturated counterpart, lithium stearate, notably in the absence of liquid crystalline phases. The experimental protocols of DSC and XRD are fundamental to elucidating the specific transition temperatures, enthalpies, and structural arrangements of its different solid-state forms. Further research to obtain detailed quantitative data for this compound will be invaluable for the precise control and optimization of its use in advanced materials and pharmaceutical formulations.

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Structure of Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of the lithium oleate (B1233923) molecule. While direct experimental and extensive theoretical studies specifically on lithium oleate are not abundant in public literature, this document extrapolates from the well-understood principles of its constituent ions—the lithium cation (Li⁺) and the oleate anion (C₁₈H₃₃O₂⁻)—and details the established methodologies for its characterization. This guide serves as a foundational resource for researchers interested in the physicochemical properties of this molecule, particularly in contexts such as drug delivery systems, nanoparticle synthesis, and industrial lubrication.

Core Concepts of this compound's Electronic Structure

This compound (C₁₈H₃₃LiO₂) is an ionic compound formed between the alkali metal lithium and oleic acid, a long-chain unsaturated fatty acid. The primary interaction is the electrostatic attraction between the positively charged lithium ion and the negatively charged carboxylate group of the oleate anion.

  • Ionic Bonding: The electronic configuration of a neutral lithium atom is 1s²2s¹. To achieve a more stable configuration, it readily loses its single valence electron to form a Li⁺ cation.[1][2][3][4] This electron is transferred to the oleate moiety.

  • Oleate Anion Electronic Features: The oleate anion's electronic structure is characterized by two main regions:

    • The Carboxylate Headgroup (-COO⁻): This group features significant electron delocalization. The negative charge is not localized on a single oxygen atom but is shared across the O-C-O system, resulting in two equivalent C-O bonds. This delocalization is a key feature of its molecular orbitals.

    • The Hydrocarbon Tail: The long alkyl chain is composed primarily of sigma (σ) bonds, which are localized single covalent bonds. The presence of a cis-double bond (C=C) in the middle of the oleate chain introduces a region of higher electron density with pi (π) orbitals.

The highest occupied molecular orbital (HOMO) is expected to be localized on the electron-rich carboxylate group of the oleate anion, while the lowest unoccupied molecular orbital (LUMO) would be associated with the oleate as well, with the lithium cation's orbitals being significantly higher in energy. The HOMO-LUMO gap is a critical parameter for determining the molecule's reactivity and stability.[5][6]

Theoretical and Computational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules.[7][8][9][10] A DFT approach for this compound would provide valuable insights into its molecular orbitals, charge distribution, and reactivity.

Hypothetical Quantitative Data
ParameterHypothetical ValueDescription
HOMO Energy -5.5 to -6.5 eVEnergy of the Highest Occupied Molecular Orbital, primarily located on the oleate carboxylate group.
LUMO Energy +1.0 to +2.0 eVEnergy of the Lowest Unoccupied Molecular Orbital, likely distributed over the oleate molecule.
HOMO-LUMO Gap 6.5 to 8.5 eVThe energy difference between HOMO and LUMO, indicating the molecule's electronic stability.
Mulliken Charge on Li +0.8 to +0.95 eThe partial positive charge on the lithium atom, indicating a highly ionic character.
Mulliken Charge on O (avg) -0.7 to -0.85 eThe average partial negative charge on the carboxylate oxygen atoms, showing charge delocalization.
Dipole Moment 9.0 to 12.0 DebyeA measure of the overall polarity of the molecule, arising from the separation of charge.
Computational Workflow

The logical workflow for a DFT-based analysis of this compound's electronic structure is outlined below.

dft_workflow cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis cluster_output 4. Output start Initial Geometry of This compound opt Geometry Optimization start->opt dft Single-Point Energy Calculation (e.g., B3LYP/6-31G*) opt->dft props Calculate Electronic Properties: - HOMO/LUMO Energies - Charge Distribution - Dipole Moment dft->props orbitals Visualize Molecular Orbitals dft->orbitals table Tabulate Quantitative Data props->table diagram Generate Orbital Diagrams orbitals->diagram

Caption: A typical workflow for DFT analysis of this compound.

Experimental Protocols for Electronic Structure Determination

Several advanced spectroscopic techniques can be employed to experimentally probe the electronic structure of this compound. The primary methods for this class of materials are X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS).[11][12][13][14][15]

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on elemental composition, chemical states, and the electronic state of the elements present in a sample.

Methodology:

  • Sample Preparation: A thin film of high-purity this compound is prepared on a conductive substrate (e.g., silicon or gold) by drop-casting from a suitable solvent or by vacuum deposition. The sample is then introduced into an ultra-high vacuum (UHV) chamber.

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (typically Al Kα or Mg Kα).

  • Photoelectron Emission: The X-rays cause the emission of core-level electrons from the atoms in the sample.

  • Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • Data Analysis: The binding energy of the electrons is calculated and plotted to generate an XPS spectrum. Peaks in the spectrum correspond to specific elements and their chemical states. For this compound, high-resolution scans of the Li 1s, C 1s, and O 1s regions would be of primary interest to determine the ionic nature of the Li-O bond and the chemical environment of the carbon atoms.

X-ray Absorption Spectroscopy (XAS)

XAS, particularly Near Edge X-ray Absorption Fine Structure (NEXAFS), is highly sensitive to the unoccupied electronic states and the local coordination environment of a specific element.[16][17][18]

Methodology:

  • Sample Preparation: Similar to XPS, a thin film of the sample is prepared.

  • Tunable X-ray Source: The sample is exposed to a beam of X-rays with a tunable energy from a synchrotron radiation source.

  • Absorption Measurement: The X-ray absorption coefficient of the sample is measured as a function of the incident X-ray energy. This is often done by measuring the total electron yield (TEY) or fluorescence yield.

  • Data Analysis: By tuning the energy across an absorption edge (e.g., the Li K-edge, O K-edge), a spectrum is generated. The features in this spectrum correspond to the excitation of core electrons into unoccupied molecular orbitals, providing direct information about the LUMO and higher unoccupied orbitals.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for spectroscopic characterization.

exp_workflow cluster_sample 1. Sample Preparation cluster_exp 2. Spectroscopic Measurement cluster_analysis 3. Data Processing & Analysis cluster_interp 4. Interpretation prep Prepare High-Purity This compound Thin Film xps XPS Measurement (Li 1s, O 1s, C 1s) prep->xps xas XAS Measurement (Li K-edge, O K-edge) prep->xas xps_proc Determine Binding Energies & Chemical States xps->xps_proc xas_proc Analyze Near-Edge Features (Unoccupied States) xas->xas_proc interp Correlate with Theory & Determine Electronic Structure xps_proc->interp xas_proc->interp

Caption: Generalized workflow for experimental electronic structure analysis.

Conceptual Molecular Orbital Diagram

The interaction between the lithium cation and the oleate anion is primarily electrostatic. The molecular orbitals of the combined system are largely those of the oleate anion, slightly perturbed by the presence of the Li⁺ ion.

Caption: Conceptual energy level diagram of this compound's molecular orbitals.

This guide provides a framework for understanding and investigating the electronic structure of this compound. By combining theoretical predictions with targeted experimental verification using the protocols outlined, researchers can gain a detailed picture of the molecule's electronic properties, enabling its more effective application in science and technology.

References

Methodological & Application

Protocol for lithium oleate synthesis in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lithium oleate (B1233923), the lithium salt of oleic acid, is a chemical compound with diverse applications in industrial and research settings. It is primarily utilized as a high-temperature lubricant and as a component in the manufacturing of lithium greases, which are valued for their excellent thermal stability and resistance to water. In the realm of drug development, lithium salts of fatty acids are being explored for their potential in novel drug delivery systems. The synthesis of high-purity lithium oleate in a laboratory setting is crucial for these applications, demanding a well-defined and reproducible protocol.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via a neutralization reaction between oleic acid and lithium hydroxide (B78521) monohydrate. The protocol includes details on reagent preparation, reaction conditions, and purification of the final product. Additionally, a summary of the key physicochemical properties of this compound and related compounds is presented for easy reference.

Physicochemical Data

The following table summarizes the key quantitative data for the reagents and the product involved in the synthesis of this compound. Data for lithium stearate (B1226849) is included for comparative purposes due to its structural similarity.

PropertyOleic AcidLithium Hydroxide MonohydrateThis compoundLithium Stearate (for comparison)
Molecular Formula C₁₈H₃₄O₂LiOH·H₂OC₁₈H₃₃LiO₂C₁₈H₃₅LiO₂
Molar Mass ( g/mol ) 282.4741.96288.39290.41
Appearance Colorless to pale yellow oily liquidWhite crystalline powderWhite to yellowish solidWhite powder
Melting Point (°C) 13-14-Not available (Est. similar to stearate)220[1]
Boiling Point (°C) 360 (decomposes)-360 (at 760 mmHg)[2]Not available
Solubility in Water Insoluble12.7 g/100 mL (20 °C)Slightly soluble (forms micelles)0.09 g/100 mL[3]
Solubility in Ethanol (B145695) SolubleSlightly solubleSparingly soluble0.04 g/100 mL[3]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound through the neutralization of oleic acid with lithium hydroxide monohydrate in an aqueous medium.

Materials and Reagents
  • Oleic Acid (C₁₈H₃₄O₂, M.W. 282.47 g/mol ), high purity (≥99%)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, M.W. 41.96 g/mol ), high purity (≥98%)

  • Deionized Water

  • Ethanol (95%)

  • pH indicator strips or a calibrated pH meter

  • Standard laboratory glassware (beaker, graduated cylinders, Erlenmeyer flask)

  • Heating mantle with a magnetic stirrer and stir bar

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula

  • Drying oven or desiccator

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Lithium hydroxide is corrosive and can cause severe skin and eye irritation. Handle with care in a well-ventilated area or fume hood.

  • Oleic acid can cause mild skin irritation.

  • The reaction mixture will be heated. Use caution to avoid burns.

Step-by-Step Procedure
  • Preparation of Oleic Acid Solution:

    • In a 250 mL beaker, add 28.25 g (0.1 mol) of oleic acid.

    • Add 100 mL of deionized water. The oleic acid will not dissolve but will form a separate layer.

  • Preparation of Lithium Hydroxide Solution:

    • In a separate 100 mL beaker, dissolve 4.20 g (0.1 mol) of lithium hydroxide monohydrate in 50 mL of deionized water. Stir until the solid is completely dissolved. A slight excess of lithium hydroxide (e.g., 1.05 equivalents) can be used to ensure complete reaction of the oleic acid.

  • Reaction - Neutralization:

    • Place the beaker containing the oleic acid and water on a heating mantle with a magnetic stirrer.

    • Begin stirring the mixture and gently heat to approximately 80-90°C.

    • Slowly add the lithium hydroxide solution to the heated oleic acid mixture dropwise using a pipette or burette while maintaining vigorous stirring.

    • Monitor the pH of the reaction mixture periodically using pH indicator strips or a pH meter. The initial mixture will be acidic. Continue adding the lithium hydroxide solution until the pH of the aqueous phase is neutral to slightly alkaline (pH 7-8).

    • Once the desired pH is reached, continue stirring the mixture at 80-90°C for an additional 30-60 minutes to ensure the reaction goes to completion. A white precipitate of this compound will form.

  • Isolation of this compound:

    • Turn off the heat and allow the mixture to cool to room temperature. Further cooling in an ice bath can aid in the precipitation of the product.

    • Set up a Buchner funnel with filter paper for vacuum filtration.

    • Wet the filter paper with a small amount of deionized water to ensure a good seal.

    • Pour the cooled reaction mixture into the Buchner funnel and apply a vacuum to collect the solid this compound.

  • Washing and Purification:

    • Wash the filter cake (the solid this compound in the funnel) with several portions of cold deionized water to remove any unreacted lithium hydroxide and other water-soluble impurities.

    • Follow the water wash with a wash using a small amount of cold ethanol to help remove any unreacted oleic acid and to aid in drying.

  • Drying:

    • Transfer the washed this compound to a pre-weighed watch glass or petri dish.

    • Dry the product in a drying oven at a temperature of 60-80°C until a constant weight is achieved. Alternatively, the product can be dried in a desiccator under vacuum.

  • Yield Calculation:

    • Weigh the final, dry product.

    • Calculate the theoretical yield of this compound:

      • Theoretical Yield (g) = (moles of limiting reactant) × (molar mass of this compound)

    • Calculate the percentage yield:

      • Percentage Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100

Visualizations

Experimental Workflow for this compound Synthesis

Lithium_Oleate_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Oleic_Acid Oleic Acid in Water Heating_Stirring Heat to 80-90°C with Stirring Oleic_Acid->Heating_Stirring LiOH_Solution Aqueous LiOH Solution Neutralization Slowly Add LiOH Solution (pH 7-8) LiOH_Solution->Neutralization Heating_Stirring->Neutralization Reaction_Completion Stir for 30-60 min Neutralization->Reaction_Completion Cooling Cool to Room Temp Reaction_Completion->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Water & Ethanol Filtration->Washing Drying Dry at 60-80°C Washing->Drying Product Pure this compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Neutralization Reaction

Neutralization_Reaction Oleic_Acid Oleic Acid (R-COOH) Products This compound (R-COOLi) + Water (H₂O) Oleic_Acid->Products H⁺ Transfer LiOH Lithium Hydroxide (LiOH) LiOH->Products OH⁻ Transfer

Caption: Neutralization reaction of oleic acid and lithium hydroxide.

References

Application Notes: Synthesis of Iron Oxide Nanoparticles Using an Oleate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Superparamagnetic iron oxide nanoparticles (SPIONs) are of significant interest for a range of biomedical applications, including magnetic resonance imaging (MRI), targeted drug delivery, and hyperthermia cancer therapy.[1][2] The synthesis of monodisperse and size-controlled SPIONs is crucial for these applications. One of the most effective and widely used methods is the thermal decomposition of an iron-oleate complex.[3][4] This document provides detailed protocols for the synthesis of iron oxide nanoparticles using an oleate (B1233923) precursor, adaptable for use with lithium oleate, and discusses their potential applications in drug development.

The synthesis is a two-step process. First, an iron-oleate precursor is prepared through the reaction of an iron salt (e.g., iron(III) chloride) with an oleate salt, such as sodium oleate or this compound.[3][5] This is followed by the high-temperature thermal decomposition of the iron-oleate complex in a high-boiling point solvent, which leads to the nucleation and growth of iron oxide nanoparticles.[6][7] Oleic acid is often added during this step to act as a capping agent, controlling the particle size and providing a hydrophobic surface that allows for dispersion in organic solvents.[3][8]

Key Experimental Parameters

Several factors during the synthesis can be tuned to control the final properties of the iron oxide nanoparticles:

  • Reaction Temperature and Time: Higher reaction temperatures and longer aging times generally lead to larger nanoparticles.[9]

  • Precursor Concentration: The concentration of the iron-oleate complex can influence the nanoparticle size, although the relationship is not always monotonic.[10]

  • Oleic Acid to Iron Ratio: The molar ratio of oleic acid to the iron precursor can affect the reaction kinetics and the final particle size. An excess of oleic acid can delay nucleation and result in larger particles.[11]

  • Heating Rate: The rate at which the reaction mixture is heated to the decomposition temperature can also impact the final particle size.[4]

  • Purity of Reagents: The purity of the oleate salt can affect the shape and size of the resulting nanoparticles.[9]

Applications in Drug Development

The oleic acid coating on the synthesized iron oxide nanoparticles makes them readily dispersible in organic solvents. For biomedical applications, this hydrophobic surface often requires modification to render the nanoparticles water-dispersible and biocompatible. This can be achieved through ligand exchange or by encapsulating the nanoparticles in a biocompatible matrix.[1][3]

Once functionalized, these nanoparticles can be conjugated with therapeutic agents for targeted drug delivery.[1] The magnetic properties of the SPIONs allow for their guidance to a specific site in the body using an external magnetic field.[12] Furthermore, under an alternating magnetic field, SPIONs can generate localized heat, a phenomenon utilized in magnetic hyperthermia for cancer treatment.[1]

Quantitative Data Summary

The following tables summarize typical experimental parameters and the resulting characteristics of the synthesized iron oxide nanoparticles based on published data.

Table 1: Synthesis of Iron-Oleate Precursor

Iron Salt PrecursorOleate SaltMolar Ratio (Iron:Oleate)Solvent SystemTemperature (°C)Time (h)Reference
Iron(III) chloride hexahydrateSodium Oleate1:3Ethanol (B145695), Water, Heptane (B126788)704[3]
Iron(III) chloride hexahydrateSodium Oleate1:3.3Ethanol, Water, Hexane (B92381)704
Iron(III) chlorideSodium Oleate1:1Water, Ethanol, n-hexaneReflux4[9]

Table 2: Thermal Decomposition for Iron Oxide Nanoparticle Synthesis

Iron-Oleate (mmol)Oleic Acid (mmol)SolventTemperature (°C)Time (min)Resulting Particle Size (nm)Reference
40201-octadecene (B91540)32030~12[3]
33Docosane320-20.1[6]
101.43 - 101-octadecene / 1-hexadeceneReflux305 - 27[9]
0.5Varies (1:5 to 1:19 ratio with iron)1-octadecene320-Size dependent on ratio[11]

Experimental Protocols

Protocol 1: Synthesis of Iron-Oleate Precursor

This protocol is adapted from established methods and is suitable for use with this compound by adjusting for its molar mass.[3]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • This compound (or Sodium Oleate)

  • Ethanol

  • Deionized Water

  • Hexane (or Heptane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • In a three-neck round-bottom flask, dissolve the oleate salt (e.g., 120 mmol of sodium oleate or the molar equivalent of this compound) and iron(III) chloride hexahydrate (e.g., 40 mmol) in a mixture of ethanol (e.g., 80 mL), deionized water (e.g., 60 mL), and hexane (e.g., 140 mL).[3]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 70 °C) under an inert atmosphere (e.g., argon).[3]

  • Maintain the reflux with vigorous stirring for 4 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. The upper organic layer, which is typically red-brownish, contains the iron-oleate complex.

  • Wash the organic layer three times with deionized water.

  • Evaporate the hexane from the organic layer using a rotary evaporator to obtain the iron-oleate complex as a waxy solid.

  • Dry the resulting iron-oleate complex in a vacuum oven (e.g., at 70 °C for 24 hours).

Protocol 2: Thermal Decomposition of Iron-Oleate to Form Iron Oxide Nanoparticles

This protocol details the synthesis of oleic acid-capped iron oxide nanoparticles.[3][6]

Materials:

  • Iron-oleate complex (from Protocol 1)

  • Oleic acid

  • 1-octadecene (or another high-boiling point solvent like docosane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Temperature controller

  • Inert gas supply (e.g., Argon)

  • Ethanol

  • Centrifuge

Procedure:

  • In a three-neck round-bottom flask, combine the iron-oleate complex (e.g., 36 g, ~40 mmol), oleic acid (e.g., 5.7 g, ~20 mmol), and 1-octadecene (e.g., 200 g).[3]

  • Heat the mixture to 100 °C for a short period (e.g., 5 minutes) to remove any residual solvent from the precursor synthesis.[3]

  • Attach a reflux condenser and heat the mixture to a high temperature (e.g., 320 °C) under an inert atmosphere.[3] The nucleation of nanoparticles typically begins around 250 °C, indicated by a color change to black.[6]

  • Maintain the reaction at the desired temperature for a set period (e.g., 30 minutes) to allow for particle growth.[3]

  • After the desired reaction time, remove the heat source and allow the mixture to cool to room temperature.

  • Add a sufficient amount of ethanol to precipitate the iron oxide nanoparticles.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol to remove excess oleic acid and solvent.

  • After the final wash, dry the nanoparticles. They can be redispersed in a nonpolar solvent like heptane for storage.[3]

Visualizations

experimental_workflow cluster_precursor Step 1: Iron-Oleate Precursor Synthesis cluster_nanoparticles Step 2: Thermal Decomposition reagents_precursor Iron(III) Chloride + Lithium/Sodium Oleate + Solvents mixing Mixing and Reflux (e.g., 70°C, 4h) reagents_precursor->mixing separation Phase Separation & Washing mixing->separation drying_precursor Solvent Evaporation & Vacuum Drying separation->drying_precursor iron_oleate Iron-Oleate Complex drying_precursor->iron_oleate reagents_np Iron-Oleate Complex + Oleic Acid + High-Boiling Solvent iron_oleate->reagents_np Precursor heating High-Temperature Heating (e.g., 320°C, 30 min) reagents_np->heating cooling Cooling heating->cooling precipitation Precipitation (with Ethanol) cooling->precipitation purification Centrifugation & Washing precipitation->purification final_product Oleate-Capped Iron Oxide Nanoparticles purification->final_product

Caption: Experimental workflow for the synthesis of iron oxide nanoparticles.

drug_delivery_pathway cluster_synthesis Nanoparticle Formulation cluster_delivery In Vivo Application spion Oleate-Capped SPION functionalization Surface Functionalization (e.g., Ligand Exchange) spion->functionalization drug_loading Drug Conjugation/ Encapsulation functionalization->drug_loading targeting Targeting Ligand Attachment drug_loading->targeting final_np Drug-Loaded, Targeted Nanoparticle targeting->final_np injection Systemic Administration circulation Blood Circulation injection->circulation targeting_site Accumulation at Target Site (e.g., Tumor) circulation->targeting_site drug_release Drug Release targeting_site->drug_release final_np->injection

Caption: Application of SPIONs in targeted drug delivery.

References

Lithium Oleate as a Surfactant for Nanoparticle Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium oleate (B1233923), the lithium salt of oleic acid, serves as an effective surfactant and capping agent in the synthesis of a variety of nanoparticles. Its amphiphilic nature, characterized by a hydrophilic lithium carboxylate head and a long hydrophobic oleate tail, allows it to play a crucial role in controlling nanoparticle nucleation and growth, preventing aggregation, and ensuring colloidal stability in nonpolar solvents. These oleate-stabilized nanoparticles are of significant interest in fields ranging from catalysis and electronics to nanomedicine, where they can be utilized as contrast agents or as carriers for targeted drug delivery.

This document provides detailed protocols for the synthesis of nanoparticles using lithium oleate, summarizes key quantitative data, and illustrates the underlying mechanisms and workflows. While specific literature on this compound is less common than for its sodium counterpart, its chemical similarity allows for its substitution in many established protocols for nanoparticle synthesis.

Principle of Stabilization

This compound functions as a stabilizing agent through steric hindrance. During nanoparticle formation in a high-temperature, nonpolar solvent, the carboxylate head of the this compound coordinates to the metal atoms on the nanoparticle surface. The long, hydrophobic oleate tails then extend into the solvent, creating a sterically bulky layer that physically prevents the nanoparticles from approaching one another and aggregating. This mechanism is crucial for producing monodisperse nanoparticles with uniform size and shape.

cluster_0 Nanoparticle Stabilization Mechanism Nanoparticle Nanoparticle Core Stabilized_NP Stabilized Nanoparticle Nanoparticle->Stabilized_NP Surface Passivation Oleate This compound Hydrophilic Head Hydrophobic Tail Oleate:head->Nanoparticle Coordination Solvent Nonpolar Solvent Stabilized_NP->Solvent Dispersion

Caption: Mechanism of nanoparticle stabilization by this compound.

Applications in Nanomedicine

Oleate-stabilized nanoparticles, particularly those with magnetic or plasmonic properties, are promising for various therapeutic and diagnostic applications. The oleate coating renders the nanoparticles biocompatible and dispersible in hydrophobic environments, which can be advantageous for loading hydrophobic drugs. For in vivo applications, the hydrophobic surface often requires further modification to impart aqueous dispersibility, for instance, through ligand exchange or encapsulation in a hydrophilic matrix.

Potential Drug Delivery Workflow

The general workflow for utilizing this compound-stabilized nanoparticles in a drug delivery context involves several key stages, from initial synthesis to eventual cellular uptake.

Application Notes and Protocols: Formulation of High-Temperature Lithium Oleate Grease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, manufacturing, and characterization of high-temperature lithium oleate (B1233923) grease. This document is intended to guide researchers and professionals in the development and evaluation of lubricating greases where oleic acid is utilized as the primary fatty acid for the thickener system.

Introduction

Lithium soap-based greases are the most prevalent type of lubricating grease, valued for their multipurpose properties, including good water resistance and mechanical stability. The performance of a lithium grease at elevated temperatures is significantly influenced by the composition of its three main components: the base oil, the thickener system, and performance-enhancing additives.[1] The thickener, a lithium soap, is formed by the saponification of a fatty acid with lithium hydroxide (B78521).

While lithium 12-hydroxystearate is the most common fatty acid used in grease formulation, other fatty acids, such as oleic acid, can also be employed. Oleic acid is an unsaturated fatty acid, and its use results in a lithium oleate thickener. The presence of a double bond in the oleic acid molecule influences the final properties of the grease, particularly its thermal stability. Greases made with unsaturated fatty acids like oleic acid tend to have lower dropping points compared to those made with saturated fatty acids.[2] However, with a carefully selected base oil and additive package, a this compound grease can be formulated for moderate high-temperature applications.

Formulation Components

The formulation of a high-temperature this compound grease involves a careful balance of the following components:

  • Base Oil: As the primary lubricating fluid, the base oil's properties are critical for the grease's overall performance, especially its thermal and oxidative stability. Synthetic base oils such as polyalphaolefins (PAOs) or esters are often preferred for high-temperature applications due to their superior stability compared to mineral oils.

  • Thickener (this compound): The this compound soap is formed in-situ through the saponification of oleic acid with lithium hydroxide. The concentration of the thickener dictates the consistency of the grease, which is classified by its NLGI grade.

  • Additives: A synergistic blend of additives is crucial for enhancing the performance of the grease, particularly at high temperatures. Common additives include:

    • Antioxidants: To inhibit oxidation of the base oil and the unsaturated fatty acid thickener, which is more prone to oxidation.

    • Extreme Pressure (EP) and Anti-Wear (AW) Agents: To protect metal surfaces under heavy loads and prevent wear.

    • Corrosion Inhibitors: To prevent rust and corrosion of metallic components.

    • Tackifiers: To improve the adhesion of the grease to surfaces.

Data Presentation

The following tables provide representative data for the formulation and expected performance of a high-temperature this compound grease. It is important to note that specific performance will vary depending on the exact composition and manufacturing process.

Table 1: Representative Formulation of High-Temperature this compound Grease

ComponentPercentage by Weight (%)Function
Synthetic Base Oil (e.g., PAO)80 - 90%Lubricating Fluid
Oleic Acid8 - 15%Thickener Precursor
Lithium Hydroxide Monohydrate1 - 2%Saponifying Agent
Antioxidant Additive Package1 - 3%Improves Oxidation Stability
EP/AW Additive Package1 - 2%Enhances Load-Carrying Capacity
Corrosion Inhibitor0.5 - 1%Protects Against Corrosion

Table 2: Expected Performance Characteristics of this compound Grease

PropertyTest MethodTypical ValueSignificance
NLGI GradeASTM D2172Consistency
Worked Penetration (60 strokes)ASTM D217265 - 295Measures grease hardness after shearing
Dropping PointASTM D2265~180°CIndicates thermal stability of the thickener
Oil Separation (24h @ 100°C)ASTM D6184< 5%Measures the tendency of oil to bleed from the grease
Oxidation Stability (100h @ 100°C)ASTM D942< 10 psi dropResistance to oxidation
4-Ball Wear (40kg, 1200rpm, 1h, 75°C)ASTM D2266< 0.5 mmAnti-wear properties
4-Ball EP Weld PointASTM D2596> 250 kgfExtreme pressure performance

Experimental Protocols

Protocol 1: Synthesis of this compound Grease via In-Situ Saponification

This protocol details the laboratory-scale preparation of this compound grease.

Materials and Equipment:

  • Grease kettle with heating mantle, stirrer, and temperature probe

  • Synthetic base oil (e.g., PAO)

  • Oleic acid

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Distilled water

  • Additive package (antioxidants, EP/AW agents, corrosion inhibitors)

  • Homogenizer or three-roll mill

Procedure:

  • Initial Charge: In the grease kettle, combine approximately two-thirds of the total base oil with the calculated amount of oleic acid.

  • Heating and Mixing: Begin stirring the mixture and heat to 80-90°C to ensure the oleic acid is fully dissolved in the base oil.

  • Saponification: Prepare a slurry of lithium hydroxide monohydrate in distilled water. Slowly add the LiOH·H₂O slurry to the heated oil and acid mixture over 20-30 minutes while maintaining the temperature. The saponification reaction will begin, forming the this compound soap.

  • Dehydration: After the addition of the lithium hydroxide slurry is complete, gradually increase the temperature to 120°C to begin removing the water.

  • Heating to Top Temperature: Continue to heat the mixture to a top temperature of 200-210°C. This step is crucial for the complete formation of the soap structure.

  • Quenching and Additive Addition: Once the top temperature is reached, begin the cooling process by adding the remaining one-third of the base oil. As the grease cools, and at the appropriate temperature recommended by the additive manufacturer (typically below 100°C), introduce the antioxidant, EP/AW, and corrosion inhibitor additives.

  • Homogenization: After the grease has cooled to room temperature, pass it through a homogenizer or a three-roll mill to ensure a smooth and uniform consistency.

Protocol 2: Characterization of High-Temperature this compound Grease

The following standard test methods should be used to evaluate the performance of the formulated grease.

  • Dropping Point (ASTM D2265): This test determines the temperature at which the grease becomes fluid enough to drip from a standardized cup, indicating the upper-temperature limit of the thickener.

  • Worked Penetration (ASTM D217): This test measures the consistency of the grease after being worked for 60 strokes in a grease worker. The penetration depth of a standard cone determines the NLGI grade.

  • Oxidation Stability (ASTM D942): This method evaluates the resistance of the grease to oxidation by subjecting it to a pressurized oxygen environment at an elevated temperature and measuring the pressure drop over time.

  • Oil Separation (ASTM D6184): This test assesses the tendency of the base oil to separate from the grease when subjected to elevated temperatures over a specified period.

  • Wear and Extreme Pressure Properties (ASTM D2266 and D2596): The 4-ball wear and EP tests evaluate the grease's ability to protect against wear and withstand high loads, respectively.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Grease Formulation cluster_preparation Grease Preparation cluster_characterization Characterization charge Initial Charge: Base Oil + Oleic Acid heat_mix Heating and Mixing (80-90°C) charge->heat_mix saponification Saponification: Add LiOH·H₂O Slurry heat_mix->saponification dehydration Dehydration (120°C) saponification->dehydration top_temp Heating to Top Temperature (200-210°C) dehydration->top_temp quench Quenching and Additive Addition top_temp->quench homogenize Homogenization quench->homogenize dropping_point Dropping Point (ASTM D2265) homogenize->dropping_point penetration Worked Penetration (ASTM D217) homogenize->penetration oxidation Oxidation Stability (ASTM D942) homogenize->oxidation oil_separation Oil Separation (ASTM D6184) homogenize->oil_separation wear_ep Wear and EP Tests (ASTM D2266/D2596) homogenize->wear_ep

Caption: Workflow for the formulation and characterization of this compound grease.

thermal_degradation_pathway Thermal Degradation Pathway of this compound Grease cluster_degradation Degradation Mechanisms cluster_physical_effects Physical Effects cluster_chemical_effects Chemical Effects grease This compound Grease (Fibrous Soap Network in Base Oil) physical Physical Degradation grease->physical High Temperature chemical Chemical Degradation grease->chemical High Temperature + Oxygen softening Grease Softening physical->softening oil_bleed Increased Oil Bleed physical->oil_bleed hardening Grease Hardening (Base Oil Evaporation) physical->hardening oxidation_products Formation of Oxidation Products (Acids, Aldehydes, Ketones) chemical->oxidation_products Oxidation of Oleate and Base Oil additive_depletion Additive Depletion chemical->additive_depletion polymerization Polymerization (Increased Viscosity) oxidation_products->polymerization

Caption: Thermal degradation pathways for this compound grease.

References

Application of Lithium Oleate in Lithium-Ion Battery Electrodes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium oleate (B1233923), the lithium salt of oleic acid, is emerging as a functional material in the advancement of lithium-ion battery (LIB) technology. Its application primarily revolves around its role as a dispersant and surface modifying agent in the preparation of battery electrodes. The oleate component, a long-chain fatty acid, offers beneficial properties for creating stable slurries and uniform electrode coatings. This document provides detailed application notes and experimental protocols based on available literature for the use of lithium oleate and its precursor, oleic acid, in the context of LIB electrodes.

Application Notes

The primary applications of this compound and oleic acid in LIB electrodes can be categorized as follows:

  • Dispersant in Electrode Slurry for Solid-State Batteries: this compound can be utilized as a dispersant in the slurry formulation for casting solid-state battery electrodes. In this role, it aids in the uniform distribution of active material particles, binders, and other components within the solvent, which is crucial for creating homogeneous electrode layers with consistent performance. A patent discloses the use of salts of lithium and fatty acids, including this compound, for this purpose[1].

  • Surface Modification and Carbon Coating of Nanoparticle Anodes: Oleic acid is employed as a surfactant and carbon source for the synthesis and surface modification of nanoparticle-based anode materials, such as tin (Sn) and silicon (Si). This approach helps to control particle size, prevent agglomeration, and create a uniform carbon coating on the nanoparticles. This carbon layer is critical for improving electrical conductivity and buffering the significant volume changes that high-capacity anode materials like Sn and Si undergo during lithiation and delithiation, thereby enhancing cycling stability[2].

  • Morphology Control in Cathode Material Synthesis: The introduction of oleic acid during the synthesis of cathode materials, such as LiMnPO4, has been shown to influence the particle size and size distribution of the final product. Smaller, more uniform particles can lead to improved electrochemical performance by reducing lithium-ion diffusion pathways and enhancing reaction kinetics[3].

Quantitative Data Presentation

The following tables summarize the quantitative data from studies utilizing oleic acid in the synthesis of electrode materials.

Table 1: Electrochemical Performance of Sn@C Nanocomposite Anode Synthesized with Oleic Acid [2]

MetricValueConditions
Initial Discharge Capacity~1050 mAh g⁻¹-
Reversible Specific Capacity~730 mAh g⁻¹After 200 cycles
Cycling Stability~70% capacity retentionOver 200 cycles

Table 2: Electrochemical Performance of LiMnPO4 Synthesized with and without Oleic Acid [3]

SampleInitial Discharge CapacityCapacity after 50 cyclesCapacity Retention
LiMnPO4 (without oleic acid)~120 mAh g⁻¹~90 mAh g⁻¹~75%
LiMnPO4 (with oleic acid)~135 mAh g⁻¹~120 mAh g⁻¹~89%
Co-doped LiMnPO4 (with oleic acid)~145 mAh g⁻¹~135 mAh g⁻¹~93%

Experimental Protocols

Protocol 1: Preparation of an Electrode Slurry for Solid-State Batteries using this compound as a Dispersant

This protocol is based on the methodology described in patent WO2017106817A1[1].

Materials:

  • Lithium host material (e.g., LiCoO2 for cathode, Li4Ti5O12 for anode)

  • Solid electrolyte material (e.g., Li-ion fast conducting materials like garnet, perovskite, etc.)

  • Dispersant: this compound

  • Binder: Non-fluorinated polymeric material (e.g., acrylic polymer)

  • Plasticizer (optional, e.g., plant oils)

  • Solvent (e.g., toluene, ethanol)

Procedure:

  • Mixing: In a suitable mixing vessel, combine the lithium host material, solid electrolyte material, this compound (as a dispersant), binder, and optional plasticizer.

  • Solvent Addition: Gradually add the solvent to the dry mixture while continuously stirring or mixing to form a homogeneous slurry.

  • Viscosity Control: Adjust the amount of solvent to achieve the desired slurry viscosity for casting.

  • Casting: Cast the prepared slurry onto a current collector (e.g., aluminum foil for cathode, copper foil for anode) using a doctor blade or other suitable coating technique to form a uniform layer.

  • Drying: Dry the cast layer to remove the solvent.

  • Sintering: Sinter the dried layer at a temperature in the range of 600°C to 1100°C to form the final solid-state electrode.

Protocol 2: Synthesis of Carbon-Coated Tin (Sn@C) Nanoparticles using Oleic Acid

This protocol is adapted from the one-pot synthesis method described for Sn@C nanocomposites[2].

Materials:

  • High-purity tin (Sn) wire

  • Oleic acid (reagent grade)

  • Inert gas (e.g., Argon)

Equipment:

  • Electrical wire explosion apparatus

  • Collection chamber

  • Centrifuge

  • Vacuum oven

Procedure:

  • Setup: Place the Sn wire in the electrical wire explosion apparatus. Fill the collection chamber with oleic acid, ensuring the wire is submerged.

  • Inert Atmosphere: Purge the chamber with an inert gas (e.g., Argon) to prevent oxidation.

  • Wire Explosion: Apply a high-voltage pulse to the Sn wire to induce an explosion. This will generate Sn nanoparticles directly within the oleic acid medium. The oleic acid acts as a surfactant and a carbon precursor.

  • Collection: The resulting suspension contains Sn nanoparticles coated with a carbon layer derived from the oleic acid.

  • Purification: Collect the Sn@C nanocomposite from the oleic acid by centrifugation.

  • Washing: Wash the collected nanoparticles multiple times with a suitable solvent (e.g., ethanol) to remove excess oleic acid.

  • Drying: Dry the purified Sn@C nanocomposite in a vacuum oven.

  • Electrode Preparation:

    • Mix the dried Sn@C nanocomposite (active material), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of approximately 80:10:10.

    • Add N-methyl-2-pyrrolidone (NMP) as a solvent to form a homogeneous slurry.

    • Coat the slurry onto a copper foil current collector.

    • Dry the coated electrode in a vacuum oven at around 120°C for 12 hours.

Protocol 3: Oleic Acid-Assisted Solid-State Synthesis of LiMnPO4

This protocol is based on the method described for preparing LiMnPO4 with improved electrochemical performance[3].

Materials:

Procedure:

  • Precursor Mixing: Stoichiometrically mix Li2CO3, MnC2O4·2H2O, and NH4H2PO4.

  • Oleic Acid Addition: Dissolve a specific weight percentage of oleic acid in ethanol and add it to the precursor mixture.

  • Milling: Ball-mill the mixture for several hours to ensure homogeneity and to facilitate the coating of particles with oleic acid.

  • Drying: Dry the milled powder to evaporate the ethanol.

  • Calcination: Calcine the dried powder in a tube furnace under an inert or reducing atmosphere (e.g., Ar/H2 mixture). A typical two-step calcination might involve a low-temperature step (e.g., 350°C) to decompose the precursors, followed by a high-temperature step (e.g., 600-700°C) for crystallization.

  • Electrode Preparation:

    • Mix the synthesized LiMnPO4 powder (active material), conductive carbon, and a binder (e.g., PVDF) in a weight ratio of approximately 80:10:10.

    • Add NMP to form a slurry.

    • Coat the slurry onto an aluminum foil current collector.

    • Dry the electrode in a vacuum oven.

Visualizations

experimental_workflow_solid_state cluster_mixing Slurry Preparation cluster_fabrication Electrode Fabrication A Lithium Host Material Mix Mixing A->Mix B Solid Electrolyte B->Mix C This compound (Dispersant) C->Mix D Binder D->Mix E Solvent E->Mix Cast Casting on Current Collector Mix->Cast Homogeneous Slurry Dry Drying Cast->Dry Sinter Sintering (600-1100°C) Dry->Sinter Final Final Sinter->Final Solid-State Electrode

Caption: Workflow for Solid-State Electrode Preparation using this compound.

experimental_workflow_SnC cluster_synthesis Nanoparticle Synthesis cluster_processing Post-Processing cluster_electrode Electrode Preparation Sn_wire Sn Wire Explosion Wire Explosion Sn_wire->Explosion Oleic_acid Oleic Acid Oleic_acid->Explosion Collection Collection & Centrifugation Explosion->Collection Sn@C Suspension Washing Washing (Ethanol) Collection->Washing Drying Vacuum Drying Washing->Drying Slurry_prep Slurry Preparation (with binder & conductive agent) Drying->Slurry_prep Sn@C Powder Coating Coating on Cu Foil Slurry_prep->Coating Final_Drying Vacuum Drying Coating->Final_Drying Final_Electrode Final_Electrode Final_Drying->Final_Electrode Sn@C Anode

Caption: Workflow for Sn@C Nanoparticle Anode Synthesis using Oleic Acid.

logical_relationship cluster_oleic Role of Oleic Acid/Lithium Oleate cluster_effects Effects on Electrode Properties cluster_performance Impact on Battery Performance Oleate This compound / Oleic Acid Dispersion Improved Particle Dispersion Oleate->Dispersion As Dispersant Carbon_Coating Formation of Conductive Carbon Coating Oleate->Carbon_Coating As Carbon Precursor Morphology Controlled Particle Size & Morphology Oleate->Morphology As Surfactant Uniformity Homogeneous Electrode Layer Dispersion->Uniformity Stability Enhanced Cycling Stability Carbon_Coating->Stability Rate_Capability Improved Rate Capability Carbon_Coating->Rate_Capability Morphology->Stability Morphology->Rate_Capability Final_Performance Final_Performance Stability->Final_Performance Rate_Capability->Final_Performance Uniformity->Final_Performance Consistent Performance

Caption: Logical Relationship of Oleate Application in LIB Electrodes.

References

Application Note: Characterization of Lithium Oleate Using Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the characterization of lithium oleate (B1233923) using ¹H, ¹³C, and ⁷Li Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation, data acquisition, and interpretation of the resulting spectra.

Introduction

Lithium oleate is the lithium salt of oleic acid, a monounsaturated omega-9 fatty acid. It finds applications in various fields, including as a lubricant, a surfactant, and in the synthesis of more complex molecules. In pharmaceutical and materials science, precise characterization of its structure and purity is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and quantifying components in a sample.[1] This note describes the application of ¹H, ¹³C, and ⁷Li NMR for the comprehensive characterization of this compound.

  • ¹H NMR provides information on the proton environment, allowing for the identification of the aliphatic chain and olefinic protons of the oleate moiety.

  • ¹³C NMR offers insight into the carbon skeleton, including the carboxylate, olefinic, and aliphatic carbons.[2]

  • ⁷Li NMR is highly specific for the lithium counterion, providing information about its chemical environment and potential interactions.[3][4]

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegration
-CH₃ (C18)~ 0.88t3H
-(CH₂)n- (C4-C7, C12-C17)~ 1.2-1.4m~20H
-CH₂-C=C (C8, C11)~ 2.01m4H
-CH₂-COO⁻ (C2)~ 2.2-2.3t2H
-CH=CH- (C9, C10)~ 5.34m2H

Note: Chemical shifts are referenced to TMS at 0.00 ppm. t = triplet, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

AssignmentPredicted Chemical Shift (δ) ppm
-C H₃ (C18)~ 14.1
-(C H₂)n-~ 22.7 - 32.0
-C H₂-COO⁻ (C2)~ 34-35
-C OO⁻ (C1)~ 178-180
-C H=C H- (C9, C10)~ 129.8, 130.0

Note: Chemical shifts are referenced to TMS at 0.00 ppm. The carboxylate carbon (C1) is expected to be significantly shifted downfield.

Table 3: Predicted ⁷Li NMR Chemical Shift for this compound

AssignmentPredicted Chemical Shift (δ) ppmLinewidth
Li⁺~ 0 to -2Narrow to Moderately Broad

Note: ⁷Li chemical shifts are typically referenced externally to 1 M LiCl in D₂O at 0.00 ppm.[3] The exact shift and linewidth can be influenced by the solvent and the aggregation state of this compound.

Experimental Protocols

3.1. Sample Preparation for ¹H and ¹³C NMR

This protocol outlines the steps for preparing a this compound sample for solution-state NMR analysis. A well-prepared sample is crucial for obtaining high-quality spectra.[6]

  • Sample Weighing: Accurately weigh 10-30 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are common starting points. The choice of solvent can affect the chemical shifts.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] The required sample height in a standard 5 mm NMR tube is about 4-5 cm.[6][8]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is homogeneous and free of particulate matter.

  • Filtering (Optional but Recommended): If any solid particles are present, filter the solution. Pack a small amount of glass wool into a Pasteur pipette and filter the sample solution directly into a clean 5 mm NMR tube.[8] This prevents distortion of the magnetic field homogeneity.

  • Transfer: Carefully transfer the clear solution into the NMR tube using a clean glass pipette.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

3.2. Protocol for ⁷Li NMR Spectroscopy

The preparation is similar to that for ¹H/¹³C NMR, but some considerations are specific to ⁷Li.

  • Sample Concentration: A concentration of 10-50 mg in 0.6-0.7 mL of solvent is typically sufficient due to the high natural abundance and sensitivity of ⁷Li.[3]

  • Solvent Choice: Use a deuterated solvent. Aprotic solvents like THF-d₈ or DMSO-d₆ can be good choices depending on solubility.

  • Reference Standard: ⁷Li spectra are typically referenced externally. Prepare a separate NMR tube containing a standard, such as 1.0 M LiCl in D₂O, which is defined as 0 ppm.[3]

  • Data Acquisition Parameters:

    • Nucleus: ⁷Li

    • Relaxation Delay (d1): A delay of 5 times the longest T₁ (spin-lattice relaxation time) is recommended for quantitative measurements. For ⁷Li in organometallic systems, T₁ can be short, allowing for rapid acquisition.[4] A starting value of 2-5 seconds is reasonable.

    • Pulse Width: Calibrate the 90° pulse width for ⁷Li on the specific probe being used.

    • Acquisition Time: Typically 1-2 seconds.

    • Number of Scans: Dependent on sample concentration, but 16-64 scans are often sufficient.

Data Acquisition and Processing Workflow

The following diagram illustrates the general workflow for acquiring and processing NMR data for this compound.

G Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into NMR Spectrometer transfer->load setup Set Up Experiment (¹H, ¹³C, or ⁷Li) load->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Peaks & Interpret Spectrum integrate->assign

Caption: General workflow from sample preparation to spectral analysis.

Structural Interpretation Logic

The interpretation of the spectra involves assigning the observed signals to the specific nuclei in the this compound molecule.

G Logic for Spectral Interpretation cluster_h1 ¹H NMR Spectrum cluster_c13 ¹³C NMR Spectrum cluster_li7 ⁷Li NMR Spectrum cluster_interpretation Structural Confirmation h1_chem_shift Chemical Shift (δ) oleate_backbone Oleate Backbone (Aliphatic & Olefinic) h1_chem_shift->oleate_backbone h1_integration Integration h1_integration->oleate_backbone h1_multiplicity Multiplicity (Splitting) h1_multiplicity->oleate_backbone c13_chem_shift Chemical Shift (δ) c13_chem_shift->oleate_backbone carboxylate Carboxylate Group Coordination c13_chem_shift->carboxylate c13_num_signals Number of Signals c13_num_signals->oleate_backbone li7_chem_shift Chemical Shift (δ) lithium_env Lithium Environment li7_chem_shift->lithium_env li7_linewidth Linewidth li7_linewidth->lithium_env final_structure Confirm Lithium Oleate Structure oleate_backbone->final_structure carboxylate->final_structure lithium_env->final_structure

Caption: Relationship between NMR data and structural features.

By combining the information from these three complementary NMR experiments, a comprehensive characterization of this compound can be achieved, confirming its identity, assessing its purity, and providing insights into its solution-state structure.

References

Application Notes and Protocols for the Purification of Crude Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium oleate (B1233923), the lithium salt of oleic acid, is a compound of increasing interest in various fields, including its use as a gelling agent in lubricating greases and its potential applications in drug delivery systems. The purity of lithium oleate is critical for its performance and safety in these applications. Crude this compound synthesized in the laboratory often contains unreacted starting materials, such as free oleic acid and lithium hydroxide (B78521), as well as byproducts from side reactions. This document provides detailed protocols for the purification of crude this compound using recrystallization and solvent extraction methods, along with analytical techniques for purity assessment.

Impurities in Crude this compound

The primary impurities in crude this compound typically include:

  • Unreacted Oleic Acid: Due to incomplete saponification reaction.

  • Excess Lithium Hydroxide: From the use of stoichiometric excess during synthesis.

  • Other Fatty Acids: Commercial oleic acid can contain other saturated and unsaturated fatty acids (e.g., palmitic acid, stearic acid, linoleic acid) which will also form their corresponding lithium salts.[1]

  • Water: Can lead to the hydrolysis of the desired product.

  • Metal Ions: Trace amounts of other metal ions may be present depending on the purity of the starting materials.[2][3][4]

Purification Methodologies

Two primary methods are proposed for the purification of crude this compound: Recrystallization and Solvent Extraction. The choice of method will depend on the nature of the impurities and the desired final purity.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling.[5][6][7][8][9] The principle relies on the differential solubility of the desired compound and the impurities in the chosen solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection:

    • The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature.[6]

    • Based on the properties of similar lithium soaps, suitable solvents for screening include ethanol (B145695), isopropanol, or a mixture of ethanol and water.[10]

    • Perform small-scale solubility tests to identify the optimal solvent or solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture on a hot plate with stirring until the this compound is completely dissolved. Add more solvent in small increments if necessary to achieve complete dissolution at the boiling point of thesolvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[9]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[6]

  • Drying:

    • Dry the purified this compound crystals in a vacuum oven at a temperature below their melting point to remove any residual solvent.

Solvent Extraction

Solvent extraction, or liquid-liquid extraction, separates compounds based on their relative solubilities in two immiscible liquid phases.[11][12] This method is particularly useful for removing unreacted oleic acid from the this compound.

Experimental Protocol: Solvent Extraction of Unreacted Oleic Acid

  • Phase System Selection:

    • Choose a two-phase solvent system where this compound is soluble in one phase and the free oleic acid is preferentially soluble in the other.

    • A common system involves an aqueous phase (where the ionic this compound is more soluble) and an immiscible organic solvent (where the non-polar free oleic acid is more soluble).

    • Suitable organic solvents include hexane, heptane, or diethyl ether.

  • Extraction Procedure:

    • Dissolve the crude this compound in a suitable volume of a polar solvent like ethanol or an ethanol/water mixture.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of the immiscible non-polar organic solvent (e.g., hexane).

    • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

    • Allow the layers to separate. The lower aqueous/ethanolic phase will contain the purified this compound, while the upper organic phase will contain the free oleic acid.

    • Drain the lower aqueous layer containing the this compound into a clean flask.

    • Repeat the extraction of the aqueous phase with fresh organic solvent two to three more times to ensure complete removal of the free fatty acid.

  • Isolation of Purified this compound:

    • Remove the solvent from the purified aqueous/ethanolic phase using a rotary evaporator.

    • Dry the resulting solid this compound in a vacuum oven.

Purity Assessment

The purity of the this compound should be assessed before and after purification. Several analytical techniques can be employed for this purpose.

Titration for Free Fatty Acid Content

The amount of unreacted oleic acid can be determined by titration with a standardized solution of sodium hydroxide or potassium hydroxide.[13][14]

Experimental Protocol: Titration

  • Dissolve a known weight of the this compound sample in a hot ethanol solution.[14]

  • Add a few drops of phenolphthalein (B1677637) indicator.

  • Titrate the solution with a standardized aqueous sodium hydroxide solution until a persistent pink color is observed.[14]

  • Calculate the free fatty acid content based on the volume of titrant used.

Spectroscopic Analysis (FTIR and NMR)
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the sample. The disappearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and the presence of a strong carboxylate (COO⁻) stretching vibration (around 1550-1610 cm⁻¹) can confirm the formation of the lithium salt.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁷Li NMR can be used to study the lithium environment and complexation.[18][19] ¹H and ¹³C NMR can also provide structural information and help identify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the qualitative and quantitative analysis of free fatty acids after a derivatization step.[20][21][22]

Experimental Protocol: GC-MS for Free Fatty Acids

  • Derivatization: Silylate the free fatty acids in the sample using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS).[21] HMDS is reported to selectively derivatize free fatty acids without reacting with metal carboxylates.[21]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

  • Quantification: Use an internal standard for accurate quantification of the different fatty acids present.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for determining the concentration of elemental impurities, including other metal ions.[23]

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of crude this compound.

Table 1: Purity of this compound Before and After Purification

ParameterCrude this compoundAfter RecrystallizationAfter Solvent Extraction
Appearance Off-white to yellowish solidWhite crystalline solidWhite powder
Purity (by titration, %) 90.598.299.1
Free Oleic Acid (%) 8.51.10.5
Other Metal Ions (ppm) 50<10<10
Yield (%) -7585

Table 2: Analytical Techniques for Purity Assessment

Analytical TechniqueParameter MeasuredPurpose
Titration Free Fatty Acid ContentQuantify unreacted oleic acid
FTIR Spectroscopy Functional GroupsConfirm salt formation and identify major organic components
NMR Spectroscopy Molecular StructureElucidate chemical structure and identify organic impurities
GC-MS Free Fatty Acid ProfileIdentify and quantify different free fatty acids
ICP-OES Elemental CompositionQuantify trace metal impurities

Visualizations

Figure 1: Experimental Workflow for Recrystallization

G cluster_0 Recrystallization Workflow A Crude this compound B Dissolve in Hot Solvent A->B C Hot Filtration (optional) B->C D Cool to Crystallize B->D If no insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Workflow for the purification of crude this compound by recrystallization.

Figure 2: Logical Relationship in Solvent Extraction

G cluster_1 Solvent Extraction Principle Crude Crude this compound (in polar solvent) Mix Mix & Separate Crude->Mix Organic Immiscible Organic Solvent Organic->Mix Aqueous Aqueous/Polar Phase (Purified this compound) Mix->Aqueous Organic_out Organic Phase (Free Fatty Acids) Mix->Organic_out

Caption: Principle of separating this compound from free fatty acids using solvent extraction.

References

Application Notes and Protocols for the Synthesis of Core-Shell Nanoparticles with a Lithium Oleate Shell

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core-shell nanoparticles are a class of nanomaterials that have garnered significant interest due to their tunable properties and broad range of applications, from catalysis to biomedicine. The core material often provides the primary functionality (e.g., magnetic, optical), while the shell passivates the core, enhances stability, and can be functionalized for specific applications like drug delivery. Oleic acid is a common surfactant used in nanoparticle synthesis to control growth and provide a hydrophobic surface. While direct protocols for a lithium oleate (B1233923) shell are not prevalent in the reviewed literature, this document provides a proposed synthesis protocol based on established methods for core-shell nanoparticle synthesis using oleic acid. The incorporation of a lithium salt is hypothesized to form a lithium oleate complex in situ, creating the desired shell. Potential applications, particularly in drug delivery and diagnostics, will also be discussed.

Data Presentation

The following tables summarize typical quantitative data for core-shell nanoparticles synthesized using oleic acid as a capping agent, which can serve as a benchmark for the proposed this compound shell synthesis.

Table 1: Typical Synthesis Parameters for Oleic Acid-Capped Nanoparticles

ParameterValueReference
Core MaterialIron Oxide (Fe₃O₄), NaYF₄
Core Size5 - 25 nm[1]
Shell Thickness1 - 7 nm[1][2]
Reaction Temperature160 - 300 °C[1]
SolventsOctadecene, Phenyl Ether[1][3]
Surfactants/LigandsOleic Acid, Oleylamine (B85491)[4]

Table 2: Physicochemical Properties of Oleic Acid-Capped Nanoparticles

PropertyTypical Value RangeMethod of Measurement
Hydrodynamic Diameter20 - 100 nmDynamic Light Scattering (DLS)
Zeta Potential-30 to +30 mV (in organic solvent)Electrophoretic Light Scattering
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of core-shell nanoparticles with a this compound shell. This protocol is based on established methods for synthesizing oleic acid-capped nanoparticles, with the addition of a lithium precursor.

Protocol 1: Synthesis of Iron Oxide Core Nanoparticles

This protocol describes the synthesis of monodisperse iron oxide nanoparticles that will serve as the core.

Materials:

Procedure:

  • In a three-neck flask equipped with a condenser, thermometer, and nitrogen/argon inlet, combine Fe(acac)₃, oleic acid, and oleylamine in phenyl ether.

  • Under a constant flow of nitrogen or argon, heat the mixture to 60°C and maintain for 30 minutes to ensure a homogenous solution.

  • Slowly heat the mixture to 200°C and hold for 1 hour.

  • Increase the temperature to 265°C and reflux for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add ethanol to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol multiple times and redisperse in a nonpolar solvent like hexane (B92381) or toluene.

Protocol 2: Formation of the this compound Shell

This protocol describes a proposed method for coating the iron oxide core nanoparticles with a this compound shell.

Materials:

  • Iron oxide core nanoparticles (from Protocol 1) dispersed in hexane

  • Lithium hydroxide (B78521) (LiOH) or another suitable lithium salt

  • Oleic acid

  • 1-octadecene

  • Ethanol

  • Nitrogen or Argon gas

Procedure:

  • In a three-neck flask, disperse the previously synthesized iron oxide core nanoparticles in 1-octadecene.

  • In a separate vessel, dissolve lithium hydroxide and oleic acid in a minimal amount of ethanol with gentle heating to form a this compound solution.

  • Under a nitrogen or argon atmosphere, heat the nanoparticle dispersion to 120°C to remove the hexane.

  • Slowly inject the this compound solution into the nanoparticle dispersion at 120°C.

  • After the injection is complete, raise the temperature to 280-300°C and maintain for 1 hour to facilitate the formation of a stable shell.

  • Cool the reaction mixture to room temperature.

  • Precipitate the core-shell nanoparticles by adding ethanol.

  • Collect the nanoparticles by centrifugation, wash with ethanol, and redisperse in a suitable solvent.

Mandatory Visualizations

Diagram 1: Proposed Synthesis Workflow

G cluster_core Core Synthesis cluster_shell Shell Formation Core_Precursors Fe(acac)3, Oleic Acid, Oleylamine, Phenyl Ether Heating_Core Heat to 265°C under N2 Core_Precursors->Heating_Core Precipitation_Core Precipitate with Ethanol Heating_Core->Precipitation_Core Washing_Core Wash and Disperse in Hexane Precipitation_Core->Washing_Core Core_NP Iron Oxide Core NP Washing_Core->Core_NP Core_Dispersion Core NP in 1-Octadecene Core_NP->Core_Dispersion Shell_Precursors LiOH, Oleic Acid in Ethanol Injection Inject Shell Precursors into Core Dispersion Shell_Precursors->Injection Core_Dispersion->Injection Heating_Shell Heat to 300°C Injection->Heating_Shell Precipitation_Shell Precipitate with Ethanol Heating_Shell->Precipitation_Shell Final_NP Core-Shell NP Precipitation_Shell->Final_NP

Caption: Proposed workflow for the synthesis of core-shell nanoparticles with a this compound shell.

Diagram 2: Logical Relationship of Components

G Core Core Nanoparticle (e.g., Iron Oxide) Shell This compound Shell Core->Shell Encapsulated by Drug Therapeutic Agent (e.g., Hydrophobic Drug) Shell->Drug Sequesters Targeting Targeting Ligand (e.g., Antibody, Peptide) Shell->Targeting Functionalized with

Caption: Logical relationship of components in a functionalized core-shell nanoparticle for drug delivery.

Potential Applications in Drug Development

Core-shell nanoparticles with a this compound shell hold potential for various applications in drug development, leveraging the properties of both the core and the shell.

  • Drug Delivery: The hydrophobic oleate shell can serve as a reservoir for lipophilic drugs, protecting them from degradation and controlling their release. Polymeric nanocapsules with an oily core are known to be effective for delivering hydrophobic drugs.[5] The surface of the shell could be further functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[2]

  • Theranostics: If a magnetic or fluorescent core is used, the nanoparticles could serve as contrast agents for magnetic resonance imaging (MRI) or as fluorescent probes for bioimaging, respectively. This dual functionality allows for simultaneous diagnosis and therapy.

  • Stability and Biocompatibility: The shell can improve the colloidal stability of the core nanoparticles in biological media and may reduce potential toxicity of the core material.[3]

Concluding Remarks

The synthesis of core-shell nanoparticles with a this compound shell is a promising area for research. The proposed protocols provide a starting point for developing these nanomaterials. Further characterization will be necessary to confirm the formation and properties of the this compound shell and to optimize the synthesis for specific applications. The versatility of core-shell architecture, combined with the potential for drug loading and surface functionalization, makes these nanoparticles a valuable platform for advancing drug delivery and other biomedical technologies.

References

Application Notes and Protocols for the Quantification of Lithium Oleate in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium oleate (B1233923), the lithium salt of oleic acid, finds applications in various fields, including as a component in greases, as a catalyst in certain polymerization reactions, and potentially in pharmaceutical formulations. Accurate quantification of lithium oleate in complex mixtures is crucial for quality control, formulation development, and research purposes. This document provides detailed application notes and experimental protocols for several analytical techniques suitable for the quantification of this compound.

Analytical Techniques Overview

A variety of analytical techniques can be employed to quantify this compound. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. The primary techniques covered in this document are:

  • High-Performance Liquid Chromatography (HPLC) for the quantification of the oleate moiety.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the oleate moiety after derivatization.

  • ¹H and ⁷Li Nuclear Magnetic Resonance (NMR) Spectroscopy for the direct quantification of both the oleate and lithium components.

  • Potentiometric Titration for the determination of the lithium content.

  • Fourier-Transform Infrared (FTIR) Spectroscopy for qualitative analysis and semi-quantitative assessment.

High-Performance Liquid Chromatography (HPLC)

Application Note:

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like oleic acid, the conjugate acid of the oleate in this compound. To quantify this compound, the sample can be prepared to liberate the oleic acid, which is then analyzed. Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are suitable for the detection of fatty acids without chromophores.

Quantitative Data Summary:

ParameterHPLC-CADHPLC-MS
Analyte Oleic AcidOleic Acid & other Fatty Acids
Linear Range Not Specified0.48 - 7.81 ng/mL
Correlation Coefficient (r²) > 0.999[1]> 0.990
Limit of Detection (LOD) 0.006 - 0.1 µg/mL[1]< 5 ppb for related degradation products[2]
Limit of Quantification (LOQ) 0.032 - 0.22 µg/mL[1]< 30 ppm for main constituents[2]
Recovery 96.5% - 103.6%[1]Not Specified
Precision (RSD %) < 5.0%[1]Not Specified

Experimental Protocol: Quantification of Oleate by HPLC-CAD

  • Sample Preparation:

    • Accurately weigh a known amount of the sample mixture containing this compound.

    • Dissolve the sample in a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol).

    • Acidify the solution with a dilute acid (e.g., 0.1 M HCl) to protonate the oleate to oleic acid.

    • Vortex the mixture and allow the phases to separate.

    • Carefully collect the organic phase containing the oleic acid.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-CAD Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Charged Aerosol Detector (CAD).

    • Nebulizer Temperature: 35 °C.

    • Data Acquisition: Record the peak area of the oleic acid.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of oleic acid of known concentrations.

    • Inject the standards and the sample into the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the oleic acid standards.

    • Determine the concentration of oleic acid in the sample from the calibration curve.

    • Calculate the amount of this compound in the original mixture based on the stoichiometry.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Acidify Acidify to form Oleic Acid Dissolve->Acidify Extract Extract Organic Phase Acidify->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect CAD Detection Separate->Detect Calibrate Create Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for the quantification of this compound via HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. This compound itself is not volatile, but the oleic acid moiety can be analyzed after conversion to a more volatile derivative, such as a fatty acid methyl ester (FAME). This method is particularly useful for complex mixtures where chromatographic separation of different fatty acids is required.

Quantitative Data Summary:

ParameterGC-MS (as FAME)
Analyte Oleic Acid Methyl Ester
Linear Range 10 - 500 mg/L (for related carbonate esters)[3]
Correlation Coefficient (r²) > 0.999 (for related carbonate esters)[4]
Limit of Detection (LOD) < 1.3 mg/L (for related carbonate esters)[3]
Limit of Quantification (LOQ) Not Specified
Recovery Not Specified
Precision (RSD %) Not Specified

Experimental Protocol: Quantification of Oleate by GC-MS after Derivatization

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the sample mixture.

    • Perform an acid-catalyzed esterification to convert the oleate to oleic acid methyl ester. A common reagent is boron trifluoride in methanol (B129727) (BF₃-methanol).

    • Alternatively, use a base-catalyzed transesterification with sodium methoxide (B1231860) if the oleate is in an esterified form in the matrix.

    • After the reaction, extract the FAMEs into an organic solvent like hexane.

    • Wash the organic layer with water to remove any residual catalyst.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-FFAP or similar).[5]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 240 °C) to elute all FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) can be used.[6]

  • Calibration and Quantification:

    • Prepare standard solutions of methyl oleate of known concentrations.

    • Analyze the standards and the sample by GC-MS.

    • Generate a calibration curve by plotting the peak area of the methyl oleate against its concentration.

    • Determine the concentration of methyl oleate in the sample.

    • Calculate the initial amount of this compound in the mixture.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Weigh Sample Derivatize Derivatize to FAME Sample->Derivatize Extract Extract FAMEs Derivatize->Extract Dry Dry Extract Extract->Dry Inject Inject into GC-MS Dry->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Calibrate Create Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for the quantification of this compound via GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis. ¹H-NMR can be used to quantify the oleate moiety by integrating specific proton signals.[7][8][9] ⁷Li-NMR can be used to directly quantify the lithium content.[10] A key advantage of NMR is that it is non-destructive and often requires minimal sample preparation.

Quantitative Data Summary:

Parameter¹H-NMR (Oleate)⁷Li-NMR (Lithium)
Analyte Oleate ProtonsLithium-7
Linearity (r²) Linear relationship observed[11]Not Specified
Limit of Detection (LOD) Not Specified40 ppm[10]
Limit of Quantification (LOQ) Not Specified100 ppm[10]
Precision Good agreement with GC[7][8]Not Specified
Accuracy Good agreement with GC[7][8]Excellent correlation with AA[10]

Experimental Protocol: Quantification by ¹H and ⁷Li NMR

  • Sample Preparation:

    • Accurately weigh a known amount of the sample mixture.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ for ¹H-NMR, or D₂O for ⁷Li-NMR).

    • Add a known amount of an internal standard for accurate quantification. For ¹H-NMR, a compound with a simple, well-resolved signal that does not overlap with the analyte signals can be used (e.g., tetramethylsilane (B1202638) - TMS, or a known amount of a stable compound).

  • NMR Acquisition:

    • ¹H-NMR:

      • Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

      • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

      • Integrate the signal corresponding to the olefinic protons of the oleate moiety (~5.3 ppm) and the signal of the internal standard.

    • ⁷Li-NMR:

      • Acquire the spectrum on an NMR spectrometer equipped for observing ⁷Li.

      • Use a known concentration of a lithium salt solution (e.g., LiCl in D₂O) as an external standard or add a suitable internal standard.

  • Quantification:

    • ¹H-NMR: The concentration of the oleate is proportional to the ratio of the integral of its specific protons to the integral of the known amount of the internal standard's protons.

    • ⁷Li-NMR: The concentration of lithium is determined by comparing the integral of the ⁷Li signal in the sample to that of the standard.

Logical Relationship for NMR Analysis

NMR_Logic cluster_sample Sample & Standard Sample Known mass of Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Known mass of Internal Standard Standard->Dissolve Acquire Acquire NMR Spectrum (¹H or ⁷Li) Dissolve->Acquire Integrate Integrate Analyte and Standard Signals Acquire->Integrate Calculate Calculate Concentration based on Integral Ratios Integrate->Calculate

Caption: Logical steps for quantitative NMR analysis.

Potentiometric Titration

Application Note:

Potentiometric titration is a classic and robust method for determining the concentration of a substance by reacting it with a standard solution of a titrant. For this compound, the lithium content can be determined by a non-aqueous titration. This method is cost-effective and can provide high accuracy and precision.[12]

Quantitative Data Summary:

ParameterPotentiometric Titration
Analyte Lithium Ion
Accuracy (Recovery %) 99.5% - 100.5% (for lithium carbonate)[12]
Precision (RSD %) ≤ 0.5% (for lithium carbonate)[12]
Linearity (r²) ≥ 0.999 (for lithium carbonate)[12]

Experimental Protocol: Quantification of Lithium by Potentiometric Titration

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable non-aqueous solvent, such as a mixture of toluene (B28343) and isopropanol.

  • Titration:

    • Use a standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in dioxane) as the titrant.

    • Use a pH electrode suitable for non-aqueous titrations.

    • Titrate the sample solution with the standardized acid.

    • Record the potential (mV) as a function of the volume of titrant added.

    • The endpoint is determined from the inflection point of the titration curve.

  • Calculation:

    • Calculate the moles of acid consumed at the endpoint.

    • Based on the 1:1 stoichiometry of the reaction between the acid and this compound, determine the moles of this compound in the sample.

    • Calculate the concentration or mass of this compound in the original mixture.

Workflow for Potentiometric Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sample Weigh Sample Dissolve Dissolve in Non-aqueous Solvent Sample->Dissolve Titrate Titrate with Standardized Acid Dissolve->Titrate Record Record Potential vs. Volume Titrate->Record Endpoint Determine Endpoint Record->Endpoint Calculate Calculate this compound Content Endpoint->Calculate

Caption: Workflow for the potentiometric titration of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the qualitative identification of functional groups in a molecule. For this compound, FTIR can confirm the formation of the carboxylate salt by observing the characteristic absorption bands. While quantitative analysis with FTIR is possible, it can be challenging for complex mixtures due to overlapping peaks and matrix effects.[13] It is best suited for at-line or in-line process monitoring to follow the consumption of reactants and formation of the product.

Experimental Protocol: Qualitative and Semi-Quantitative Analysis by FTIR

  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates.

    • For solid samples, a KBr pellet can be prepared, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Analysis:

    • Acquire the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Identify the characteristic peaks for the carboxylate group (COO⁻) of this compound, which will be different from the carbonyl group (C=O) of oleic acid.

  • Semi-Quantitative Analysis:

    • Create a calibration curve by preparing standards of this compound in the same matrix as the unknown sample.

    • Measure the absorbance of a characteristic peak of this compound for each standard.

    • Plot the absorbance versus concentration to create a calibration curve.

    • Measure the absorbance of the same peak in the unknown sample and determine its concentration from the calibration curve.

Logical Diagram for FTIR Analysis

FTIR_Logic Sample Prepare Sample (KBr pellet, ATR, etc.) Acquire Acquire FTIR Spectrum Sample->Acquire Qualitative Qualitative Analysis: Identify Functional Groups Acquire->Qualitative Quantitative Semi-Quantitative Analysis: (Requires Calibration Curve) Acquire->Quantitative

Caption: Logical flow for FTIR analysis of this compound.

References

Application Notes and Protocols: Use of Lithium Oleate in the Sol-Gel Synthesis of Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of metal oxide nanoparticles utilizing oleate-based sol-gel methods. While direct use of pre-synthesized lithium oleate (B1233923) is not a widely documented standard procedure, the principles of using metal-oleate complexes as precursors in non-hydrolytic sol-gel synthesis are well-established. Oleic acid and its salts, including those formed in situ with lithium precursors, play a crucial role as surfactants, capping agents, and solvents, enabling control over nanoparticle size, morphology, and dispersibility.

The protocols outlined below are based on the formation of metal-oleate precursors, which can be adapted by introducing lithium precursors to potentially form lithium-containing mixed metal oxides or to study the influence of lithium on the nanoparticle formation.

Introduction to Oleate-Based Sol-Gel Synthesis

Traditional aqueous sol-gel processes involve the hydrolysis and condensation of metal alkoxide precursors. In contrast, non-hydrolytic sol-gel routes utilize organic solvents and precursors, often at elevated temperatures, offering better control over nanoparticle crystallinity and morphology. In this context, metal-oleate complexes serve as excellent single-source precursors. These complexes are typically synthesized by reacting a metal salt with an oleate source, such as sodium oleate or oleic acid. The resulting metal-oleate is then thermally decomposed in a high-boiling point solvent to yield monodisperse metal oxide nanoparticles. The oleate moiety acts as a stabilizing ligand, preventing agglomeration.

The introduction of a lithium source, such as lithium carbonate or lithium hydroxide, can be explored in these systems to either synthesize lithium-doped metal oxides or to investigate the effect of lithium ions on the nucleation and growth of the nanoparticles.

General Workflow for Metal-Oleate Precursor Synthesis and Nanoparticle Formation

The overall process can be visualized as a two-stage workflow: first, the synthesis of the metal-oleate precursor, and second, the thermal decomposition of this precursor to form the metal oxide nanoparticles.

G cluster_0 Stage 1: Metal-Oleate Precursor Synthesis cluster_1 Stage 2: Metal Oxide Nanoparticle Synthesis (Thermal Decomposition) metal_salt Metal Salt (e.g., FeCl₃, Zn(NO₃)₂, TiCl₄) reaction Reaction at Elevated Temperature (e.g., 70°C) metal_salt->reaction oleate_source Oleate Source (e.g., Sodium Oleate, Oleic Acid + Base) oleate_source->reaction solvent_mix Solvent Mixture (e.g., Ethanol, Water, Hexane) solvent_mix->reaction precursor Metal-Oleate Complex in Organic Phase reaction->precursor precursor_stage2 Metal-Oleate Precursor thermal_decomp Thermal Decomposition (e.g., 230-300°C) precursor_stage2->thermal_decomp high_boiling_solvent High-Boiling Solvent (e.g., Oleyl Alcohol) high_boiling_solvent->thermal_decomp nanoparticles Metal Oxide Nanoparticles (Oleate-Capped) thermal_decomp->nanoparticles purification Purification (Precipitation with Polar Solvent & Centrifugation) nanoparticles->purification final_product Purified Nanoparticles purification->final_product G cluster_0 In-Situ Formation Pathway Li_precursor Lithium Precursor (e.g., LiOH, Li₂CO₃) reaction Sol-Gel Reaction Li_precursor->reaction oleic_acid Oleic Acid oleic_acid->reaction metal_precursor Metal Precursor (e.g., Metal Alkoxide) metal_precursor->reaction solvent Solvent solvent->reaction Li_oleate_insitu Lithium Oleate (formed in situ) reaction->Li_oleate_insitu Acts as surfactant/stabilizer nanoparticles Lithium-Doped or Mixed-Metal Oxide Nanoparticles reaction->nanoparticles

Application Notes & Protocols: Lithium Oleate in Organic and Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lithium oleate (B1233923), the lithium salt of oleic acid, is a versatile reagent primarily utilized in the field of materials science for the synthesis of a wide array of nanoparticles. While not a conventional reagent for traditional organic synthesis in the context of bond-forming reactions like cross-coupling or enolizations, its role as a surfactant, stabilizer, and precursor in the controlled synthesis of nanomaterials is a critical application of organic chemistry principles in materials science. These nanomaterials have significant applications in various fields, including electronics, catalysis, and biomedical imaging.

This document provides detailed application notes on the use of lithium oleate and related metal oleates in the synthesis of nanoparticles, along with experimental protocols for their preparation and use.

Application Notes

This compound's primary function in nanoparticle synthesis stems from the properties of the oleate anion, which consists of a long, hydrophobic alkyl chain and a hydrophilic carboxylate head group. This amphiphilic nature allows it to act as a powerful capping agent and stabilizer for growing nanoparticles.

1. Surfactant and Capping Agent in Nanoparticle Synthesis:

This compound, or more commonly, metal oleate complexes formed in situ, serve as excellent surfactants in the high-temperature synthesis of nanoparticles. The oleate ligands coordinate to the surface of the nascent nanoparticles, preventing their aggregation and controlling their growth. The length of the oleate's alkyl chain provides a steric barrier, ensuring the formation of monodisperse nanoparticles with well-defined shapes and sizes. This is crucial in the synthesis of quantum dots, where size directly influences the optical properties.[1][2]

2. Precursor for Metal Oxide Nanoparticles via Thermal Decomposition:

Metal oleate complexes, which can be prepared from lithium or sodium oleate and a corresponding metal salt, are often used as precursors for the synthesis of metal oxide nanoparticles.[3][4] The thermal decomposition of these complexes in a high-boiling point solvent leads to the formation of metal oxide nanocrystals. The oleate ligand not only acts as the stabilizing agent but also influences the decomposition temperature and the resulting particle morphology.

3. Control of Nanoparticle Shape and Size:

The concentration of this compound or other oleate sources in the reaction mixture is a critical parameter for controlling the final size and shape of the nanoparticles.[1][5] Higher concentrations of the oleate ligand can lead to smaller nanoparticles by more effectively capping the growing surfaces and inhibiting further growth.[1] Conversely, variations in the ratio of oleic acid to its salt can influence the nanoparticle shape, leading to the formation of spheres, cubes, or other anisotropic structures.[5]

Experimental Protocols

Protocol 1: General Synthesis of a Metal-Oleate Complex

This protocol describes a general method for the synthesis of a metal-oleate complex, which can then be used as a precursor for nanoparticle synthesis. This example is adapted from the synthesis of a CoMn-oleate complex.[3]

Materials:

  • Metal chloride salt (e.g., CoCl₂·6H₂O, MnCl₂·4H₂O)

  • Sodium oleate (can be substituted with this compound)

  • Ethanol

  • Hexane

  • Deionized water

Procedure:

  • In a flask, dissolve the metal chloride salt(s) and sodium oleate in a mixture of deionized water, ethanol, and hexane.

  • Heat the mixture to 70 °C and stir vigorously for 4 hours.

  • After the reaction, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer three times with deionized water to remove any remaining impurities.

  • Dry the resulting metal-oleate complex precursor at 80 °C under vacuum for 12 hours.

Protocol 2: Synthesis of Metal Oxide Nanoparticles by Thermal Decomposition

This protocol outlines the thermal decomposition of a metal-oleate complex to synthesize metal oxide nanoparticles.

Materials:

  • Metal-oleate complex (from Protocol 1)

  • High-boiling point solvent (e.g., 1-octadecene)

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, disperse the metal-oleate complex in the high-boiling point solvent.

  • Heat the mixture to the desired decomposition temperature (e.g., 315-350 °C) under an inert atmosphere (e.g., Argon).

  • Maintain the temperature for a specific duration (e.g., 1-2 hours) to allow for the nucleation and growth of the nanoparticles.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol) and centrifuge to collect the product.

  • Wash the nanoparticles several times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove any remaining organic residues.

  • Dry the purified nanoparticles under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of nanoparticles using oleate surfactants.

NanoparticleMetal PrecursorOleate SourceSolventTemperature (°C)Particle Size (nm)Reference
CoMn₂O₄CoCl₂·6H₂O, MnCl₂·4H₂OSodium OleateHexane/Ethanol/Water70 (precursor), 350-600 (decomposition)~10-20[3]
CuCuCl₂Sodium OleateWater (precursor), decomposition in solid stateNot specified~5-15 (at 0.05M oleate)[4]
Iron OxideIron StearateSodium Oleate/Oleic Acid1-Octadecene315Varies with oleate ratio[5]
PbS Quantum DotsPbOOleic Acid1-Octadecene120-1801.6 - 2.4[6]

Visualizations

Diagram 1: General Workflow for Nanoparticle Synthesis via Metal-Oleate Precursor

G cluster_0 Precursor Synthesis cluster_1 Nanoparticle Formation cluster_2 Purification Metal Salt Metal Salt Heating & Stirring Heating & Stirring Metal Salt->Heating & Stirring This compound This compound This compound->Heating & Stirring Solvent Mixture Solvent Mixture Solvent Mixture->Heating & Stirring Metal-Oleate Complex Metal-Oleate Complex Heating & Stirring->Metal-Oleate Complex Thermal Decomposition Thermal Decomposition Metal-Oleate Complex->Thermal Decomposition High-Boiling Solvent High-Boiling Solvent High-Boiling Solvent->Thermal Decomposition Nanoparticle Suspension Nanoparticle Suspension Thermal Decomposition->Nanoparticle Suspension Precipitation Precipitation Nanoparticle Suspension->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Purified Nanoparticles Purified Nanoparticles Washing->Purified Nanoparticles

Caption: Workflow for nanoparticle synthesis.

Diagram 2: Role of this compound in Stabilizing Nanoparticles

G This compound forms a stabilizing ligand shell around the nanoparticle core, preventing aggregation and controlling growth. cluster_0 Nanoparticle Core cluster_1 Oleate Ligand Shell NP NP Core O1 Oleate NP->O1 Coordination O2 Oleate NP->O2 O3 Oleate NP->O3 O4 Oleate NP->O4 O5 Oleate NP->O5 O6 Oleate NP->O6

Caption: Stabilization of a nanoparticle.

References

Application Notes: Electrochemical Evaluation of Lithium Oleate as a Potential Anode Material for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The continuous demand for higher energy density and more sustainable energy storage solutions necessitates the exploration of novel electrode materials for lithium-ion batteries. Organic electrode materials are of growing interest due to their potential for high theoretical capacities, structural diversity, and environmental benignity. Lithium oleate (B1233923) (C₁₈H₃₃LiO₂), a lithium salt of the long-chain fatty acid, oleic acid, presents an intriguing candidate for a conversion-type anode material. Its long aliphatic chain and carboxylate group could potentially undergo a reversible conversion reaction with lithium, offering a high theoretical capacity.

These application notes provide a comprehensive overview of the hypothetical electrochemical performance of lithium oleate as an anode material and detail the necessary protocols for its synthesis, characterization, and electrochemical testing. It is important to note that, as of the date of this document, extensive research on the electrochemical performance of this compound as a primary active material is limited. Therefore, the quantitative data presented herein is illustrative and serves as a benchmark for expected results from the provided experimental protocols.

Hypothetical Electrochemical Performance of this compound

The electrochemical behavior of this compound is predicated on a reversible conversion reaction mechanism. The proposed reaction at the anode during lithiation and delithiation is as follows:

C₁₇H₃₃COOLi + nLi⁺ + ne⁻ ↔ Li₂O + other Li-containing organic species

The theoretical capacity of this compound, based on a multi-electron conversion reaction, is expected to be significantly higher than that of conventional graphite (B72142) anodes (372 mAh/g). However, challenges such as low intrinsic electronic conductivity, large volume changes during cycling, and potential dissolution of reaction intermediates in the electrolyte may impact its practical performance.

Data Presentation

The following tables summarize the expected, hypothetical electrochemical performance of a this compound-based anode when tested in a half-cell configuration (this compound vs. Li/Li⁺).

Table 1: Galvanostatic Cycling Performance of this compound Anode (Hypothetical Data)

Cycle NumberDischarge Capacity (mAh/g)Charge Capacity (mAh/g)Coulombic Efficiency (%)
1120085070.8
283081598.2
1075074098.7
5062061599.2
10051050599.0

Table 2: Rate Capability of this compound Anode (Hypothetical Data)

C-RateAverage Discharge Capacity (mAh/g)
0.1C845
0.2C780
0.5C650
1C520
2C380
0.1C835

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a this compound Half-Cell (Hypothetical Data)

ConditionR_s (Ω)R_ct (Ω)
Before Cycling5.8350
After 1 Cycle6.2120
After 100 Cycles8.5180

(R_s: Solution resistance; R_ct: Charge-transfer resistance)

Experimental Protocols

The following section details the experimental protocols for the synthesis of this compound, electrode preparation, coin cell assembly, and electrochemical characterization.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via a neutralization reaction between oleic acid and lithium hydroxide (B78521).

Materials:

  • Oleic acid (C₁₈H₃₄O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethanol (B145695) (95%)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve a specific molar amount of oleic acid in ethanol in a beaker with gentle heating and stirring.

  • In a separate beaker, dissolve a stoichiometric amount of lithium hydroxide monohydrate in deionized water.

  • Slowly add the lithium hydroxide solution to the oleic acid solution while stirring vigorously.

  • A white precipitate of this compound will form. Continue stirring the mixture for 2 hours at 60°C to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the this compound precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials.

  • Dry the collected this compound powder in a vacuum oven at 80°C for 12 hours.

  • Characterize the synthesized powder using techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its phase and purity.

Protocol 2: Electrode Preparation and Coin Cell Assembly

This protocol outlines the fabrication of a working electrode using the synthesized this compound and the assembly of a 2032-type coin cell for electrochemical testing.[1][2][3][4]

Materials:

  • Synthesized this compound (active material)

  • Super P carbon black (conductive additive)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

  • Doctor blade

  • Vacuum oven

  • CR2032 coin cell components (casings, spacers, spring)

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2400 separator

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v)

  • Argon-filled glovebox

  • Coin cell crimper

Procedure:

  • Slurry Preparation: Mix the this compound, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10 in a mortar and pestle.[5]

  • Add a few drops of NMP solvent and grind the mixture to form a homogeneous slurry.

  • Electrode Casting: Cast the slurry onto a copper foil using a doctor blade with a set thickness.

  • Dry the coated foil in a vacuum oven at 100°C for 12 hours to remove the NMP solvent.

  • Punch out circular electrodes (e.g., 12 mm diameter) from the dried foil.

  • Coin Cell Assembly (inside an argon-filled glovebox): a. Place the negative casing (anode can) on the base of the crimper. b. Place a lithium metal disk into the center of the can. c. Add a few drops of electrolyte onto the lithium metal. d. Place a separator disk on top of the lithium metal. e. Add a few more drops of electrolyte to wet the separator. f. Place the prepared this compound electrode on top of the separator with the active material side facing down. g. Place a stainless steel spacer and a spring on top of the electrode. h. Place the positive casing (cathode cap) on top of the assembly. i. Crimp the coin cell using the hydraulic crimper to ensure proper sealing.[1][2]

Protocol 3: Electrochemical Characterization

This protocol details the electrochemical tests to be performed on the assembled coin cells to evaluate the performance of the this compound anode.

Equipment:

  • Battery cycler

  • Potentiostat with a frequency response analyzer

Procedure:

  • Resting Period: Let the assembled coin cell rest for at least 12 hours to ensure proper wetting of the electrode by the electrolyte.

  • Galvanostatic Cycling with Potential Limitation (GCPL):

    • Cycle the cell between a voltage window of 0.01 V and 3.0 V vs. Li/Li⁺.[6]

    • Perform the initial formation cycles at a low C-rate (e.g., 0.1C).

    • Conduct subsequent cycling at various C-rates (e.g., 0.2C, 0.5C, 1C, 2C) to evaluate rate capability.[7][8]

    • Perform long-term cycling at a moderate C-rate (e.g., 0.5C or 1C) to assess cycling stability.

  • Cyclic Voltammetry (CV):

    • Scan the potential between 0.01 V and 3.0 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s) for the initial cycles to identify the redox peaks associated with the conversion reaction.[9][10]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (e.g., fully discharged and fully charged) and after a certain number of cycles.[11][12][13][14]

    • Apply a small AC voltage amplitude (e.g., 5 mV) over a frequency range of 100 kHz to 0.01 Hz.[15]

    • Analyze the resulting Nyquist plots to determine the evolution of cell resistances.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_fabrication Cell Fabrication s1 Synthesis of This compound s2 Material Characterization (XRD, FTIR, SEM) s1->s2 f1 Slurry Preparation (Active Material, Carbon, Binder) s2->f1 f2 Electrode Casting & Drying f1->f2 f3 Coin Cell Assembly (vs. Li Metal) f2->f3 t1 Galvanostatic Cycling (Capacity, Stability, Rate) f3->t1 t2 Cyclic Voltammetry (Redox Behavior) f3->t2 t3 Electrochemical Impedance Spectroscopy (EIS) f3->t3

Caption: Experimental workflow for evaluating this compound.

Anode_Reaction_Mechanism cluster_discharge Anode_Charged Charged State (this compound) Anode_Discharged Discharged State (Li2O + Organic Matrix) Anode_Charged->Anode_Discharged Lithiation (Discharge) Anode_Discharged->Anode_Charged Delithiation (Charge) Li_ions Li+ ions Anode_Discharged->Li_ions Extraction Electrons e- Anode_Discharged->Electrons Oxidation Li_ions->Anode_Discharged Insertion Electrons->Anode_Discharged Reduction

Caption: Hypothetical reaction mechanism of this compound anode.

References

Troubleshooting & Optimization

Troubleshooting low yield in lithium oleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of lithium oleate (B1233923), particularly in addressing issues of low yield.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of lithium oleate.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield in this compound synthesis can often be attributed to several key factors:

  • Incomplete Reaction: The saponification reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing of the reactants.

  • Incorrect Stoichiometry: An improper molar ratio of oleic acid to the lithium source (e.g., lithium hydroxide) is a frequent cause of low yield. An excess or deficit of the lithium source can lead to unreacted starting material and the formation of byproducts.

  • Water Content: The presence of excess water can unfavorably shift the reaction equilibrium in saponification, which is a hydrolysis reaction. While some water is often necessary to dissolve the lithium salt, excessive amounts can hinder the reaction's progress toward completion.

  • Purity of Reagents: The purity of the starting materials, particularly the oleic acid, is crucial. The presence of impurities can lead to unwanted side reactions, consuming the reactants and lowering the yield of the desired this compound.

  • Product Loss During Workup: Significant amounts of the product can be lost during the purification steps, such as filtration and washing, if these procedures are not optimized.

Q2: I suspect incomplete saponification. How can I improve the reaction's completion?

To drive the reaction to completion, consider the following adjustments:

  • Optimize Reaction Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of oleic acid or the final product. A systematic approach to finding the optimal temperature is recommended.

  • Increase Reaction Time: Allowing the reaction to proceed for a longer duration can ensure that all the starting material has reacted. Monitoring the reaction's progress over time using techniques like thin-layer chromatography (TLC) can help determine the ideal reaction time.

  • Ensure Efficient Mixing: Vigorous and consistent stirring is essential to ensure a homogenous reaction mixture, especially in a biphasic system. This facilitates contact between the oleic acid and the lithium salt, promoting a more complete reaction.

  • Use a Slight Excess of Lithium Hydroxide (B78521): Employing a slight molar excess of lithium hydroxide (e.g., 1.05:1 ratio of LiOH to oleic acid) can help drive the reaction to completion. However, be mindful that a large excess will need to be removed during purification.

Q3: How critical is the molar ratio of reactants, and what is the recommended ratio?

The molar ratio of the lithium source to oleic acid is a critical parameter. For the direct saponification of oleic acid with lithium hydroxide, a stoichiometric ratio of 1:1 is theoretically required. However, to ensure complete conversion of the oleic acid, a slight excess of lithium hydroxide (e.g., 1.05:1) is often beneficial. In analogous metal oleate syntheses, such as for cesium oleate, a significant excess of oleic acid has been shown to improve the solubility and conversion of the metal salt precursor[1]. The optimal ratio should be determined experimentally for your specific reaction conditions.

Q4: What are the common side reactions that can occur during this compound synthesis?

The primary side reactions of concern are those involving impurities in the starting materials. If the oleic acid is not pure, other fatty acids present will also be saponified, leading to a mixture of lithium carboxylates. Additionally, at elevated temperatures, oxidation of the double bond in the oleate chain can occur, especially if the reaction is not performed under an inert atmosphere.

Q5: My final product is discolored. What is the cause and how can I prevent it?

Product discoloration, often appearing as a yellow or brown tint, is typically a result of oxidation or degradation of the oleic acid at high temperatures. To mitigate this:

  • Lower the Reaction Temperature: While a higher temperature can increase the reaction rate, it can also promote degradation. Finding a balance is key.

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.

  • Minimize Reaction Time: Once the reaction is complete, promptly proceeding with the workup can prevent prolonged exposure to high temperatures.

Quantitative Data on Reaction Parameters

The following table summarizes the effects of key reaction parameters on the yield of similar long-chain esterification and saponification reactions. This data can serve as a valuable starting point for the optimization of your this compound synthesis.

Disclaimer: The data presented below is based on studies of analogous reactions, such as the synthesis of other metal soaps and oleate esters, and not directly from this compound synthesis. It should be used as a guideline for optimization.

ParameterOptimal Range (based on analogous reactions)Effect of Suboptimal Condition (Low)Effect of Suboptimal Condition (High)
Molar Ratio (LiOH:Oleic Acid) 1:1 to 1.05:1Incomplete conversion, low yield, unreacted oleic acid remains.Excess LiOH in the final product, requiring more intensive purification.
Temperature 70°C - 110°CSlow reaction rate, incomplete conversion, lower yield.Risk of side reactions, decomposition, and product discoloration.
Reaction Time 1 - 4 hoursIncomplete conversion, resulting in lower yield.Increased risk of side reactions and product degradation with prolonged heating.
Agitation Speed >300 RPM (Varies with reactor geometry)Poor mixing, localized concentration gradients, incomplete reaction.Excessive foaming or splashing; no significant benefit beyond ensuring homogeneity.
Reactant Purity >95%Introduction of contaminants, potential for side reactions, lower yield of pure product.N/A (Higher purity is always better).

Experimental Protocol: Synthesis of this compound

This protocol details a general method for the synthesis of this compound via the direct saponification of oleic acid with lithium hydroxide.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • Preparation of Lithium Hydroxide Solution: In a beaker, dissolve the calculated amount of lithium hydroxide monohydrate in a minimal amount of deionized water with gentle heating and stirring until a clear solution is obtained.

  • Reaction Setup: In the three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the oleic acid and ethanol (as a solvent). Begin stirring to create a homogeneous solution.

  • Initiation of Reaction: Heat the oleic acid solution to 70-80°C.

  • Addition of Lithium Hydroxide: Slowly add the lithium hydroxide solution to the oleic acid solution dropwise using a dropping funnel over a period of 30-60 minutes while maintaining the reaction temperature and vigorous stirring.

  • Reaction: After the addition is complete, continue to stir the mixture at the reaction temperature for 2-4 hours to ensure the saponification is complete. The formation of a white precipitate (this compound) should be observed.

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the white precipitate using a Büchner funnel under vacuum.

  • Washing: Wash the collected solid sequentially with hot deionized water, hexane, and acetone to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C overnight to obtain a fine white powder.

  • Characterization: The final product can be characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the carboxylate salt and the absence of the carboxylic acid peak from oleic acid.

Visualizations

Experimental Workflow for this compound Synthesis```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_LiOH Dissolve LiOH·H₂O in deionized water add_LiOH Slowly Add LiOH Solution prep_LiOH->add_LiOH prep_OA Dissolve Oleic Acid in Ethanol heat_OA Heat Oleic Acid Solution to 70-80°C prep_OA->heat_OA heat_OA->add_LiOH react Stir at 70-80°C for 2-4 hours add_LiOH->react cool Cool to Room Temperature react->cool filter Filter Precipitate cool->filter wash Wash with Water, Hexane, and Acetone filter->wash dry Dry in Vacuum Oven wash->dry product This compound (White Powder) dry->product

Caption: A logical flowchart for diagnosing low yield issues.

References

Technical Support Center: Preventing Agglomeration of Lithium Oleate Stabilized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of nanoparticles stabilized with lithium oleate (B1233923).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My nanoparticle solution appears cloudy and/or I see visible precipitates immediately after synthesis. What is causing this, and how can I resolve it?

A: Immediate aggregation upon synthesis is a common issue that typically points to suboptimal formulation or process parameters. The primary cause is insufficient stabilization of the newly formed nanoparticles, leading them to clump together to minimize their high surface energy.

Potential Causes & Solutions:

Potential CauseDetailed ExplanationRecommended Solution
Insufficient Lithium Oleate Concentration An inadequate amount of this compound results in incomplete surface coverage of the nanoparticles. This leaves exposed patches on their surfaces that are prone to sticking together through van der Waals forces.Gradually increase the molar ratio of this compound to the nanoparticle precursor in your synthesis. A higher concentration ensures more complete surface passivation, providing better steric and electrostatic stabilization.
Incorrect pH of the Reaction Medium The stabilizing effect of this compound is highly dependent on the pH of the solution. If the pH is too low (acidic), the oleate ions (C₁₇H₃₃COO⁻) will be protonated to form oleic acid (C₁₇H₃₃COOH). Oleic acid is a less effective stabilizer in aqueous or polar environments compared to the charged oleate ion.[1]Ensure the pH of the reaction medium is maintained in a slightly alkaline range (pH 8-10) to keep the oleate in its anionic, stabilizing form. Use a suitable buffer if necessary.
High Ionic Strength of the Medium High concentrations of salts in the reaction medium can compress the electrical double layer around the nanoparticles. This reduces the electrostatic repulsive forces between them, making it easier for them to agglomerate.[1]If possible, reduce the concentration of salts in your precursor solutions. After synthesis, purify the nanoparticles by methods such as dialysis or repeated centrifugation and redispersion in a low-ionic-strength medium like deionized water to remove excess ions.
Inadequate Mixing or Stirring Rate Inefficient mixing can lead to localized areas of high precursor concentration, causing rapid, uncontrolled nanoparticle growth and insufficient stabilization. Conversely, excessively high stirring rates can sometimes induce aggregation by increasing the frequency of particle collisions.Use a consistent and moderate stirring rate (e.g., 300-500 rpm) to ensure homogeneous mixing without introducing excessive shear forces. The optimal rate may need to be determined empirically for your specific setup.
Suboptimal Reaction Temperature Temperature influences both the kinetics of nanoparticle formation and the binding of the this compound stabilizer. A temperature that is too high might accelerate particle formation beyond the rate at which the stabilizer can cap the surface, while a temperature that is too low may result in an incomplete reaction.Optimize the reaction temperature. For thermal decomposition methods, ensure the temperature is high enough for precursor decomposition but allows for controlled nucleation and growth. A systematic variation of the reaction temperature can help identify the optimal condition.

Q2: My nanoparticles are stable initially but aggregate over time during storage. What are the likely causes and how can I improve their long-term stability?

A: Delayed aggregation during storage points to subtle instabilities in the nanoparticle dispersion.

Potential Causes & Solutions:

Potential CauseDetailed ExplanationRecommended Solution
Inappropriate Storage Temperature Temperature fluctuations during storage can affect the kinetic energy of the nanoparticles and the stability of the oleate capping layer. Elevated temperatures can increase Brownian motion and the likelihood of collisions leading to aggregation.Store nanoparticle dispersions at a constant, cool temperature, typically between 4°C and 25°C. Avoid freeze-thaw cycles unless your formulation is specifically designed for it, as ice crystal formation can force nanoparticles together.
Changes in pH Over Time The pH of the nanoparticle dispersion can change over time due to absorption of atmospheric CO₂ (which can lower the pH) or interactions with the storage container. As mentioned previously, a drop in pH can protonate the oleate, reducing its stabilizing effect.Store the nanoparticle dispersion in a tightly sealed container to minimize exposure to air. Consider buffering the solution to a slightly alkaline pH to maintain the stability of the oleate coating.
Photodegradation Exposure to light, particularly UV light, can potentially degrade the oleate capping agent or the nanoparticles themselves, leading to a loss of stability.Store nanoparticle dispersions in amber vials or in the dark to protect them from light.
Microbial Contamination In aqueous dispersions, microbial growth can alter the composition of the medium and lead to nanoparticle aggregation.For long-term storage, consider sterile filtration of the nanoparticle dispersion (if the particle size allows) or the addition of a suitable antimicrobial agent that does not interfere with the nanoparticle stability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound stabilizes nanoparticles?

A: this compound is an anionic surfactant that stabilizes nanoparticles through a combination of electrostatic and steric hindrance. The oleate molecule has a negatively charged carboxylate head group (-COO⁻) and a long, hydrophobic hydrocarbon tail. The carboxylate head group adsorbs onto the surface of the nanoparticle. This creates a net negative surface charge, leading to electrostatic repulsion between the particles, which prevents them from getting too close to each other. Additionally, the long hydrocarbon tails extend into the surrounding medium, creating a physical barrier (steric hindrance) that further prevents the nanoparticles from coming into direct contact and aggregating.

Q2: How can I determine if my nanoparticles are agglomerating?

A: Several techniques can be used to detect nanoparticle agglomeration:

  • Dynamic Light Scattering (DLS): This is the most common method. DLS measures the hydrodynamic diameter of the particles in a suspension. An increase in the average particle size and/or the polydispersity index (PDI) over time is a clear indication of agglomeration.

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value with a magnitude greater than |25| mV (either positive or negative) generally indicates a stable dispersion due to strong electrostatic repulsion. Values close to zero suggest a higher likelihood of aggregation.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visual evidence of nanoparticle size, shape, and aggregation state. However, the sample preparation process (drying on a grid) can sometimes induce aggregation.

  • Visual Inspection: Highly aggregated samples may appear cloudy or have visible precipitates that settle out of solution over time.

Q3: What is a typical concentration range for this compound in nanoparticle synthesis?

A: The optimal concentration of this compound is highly dependent on the specific type of nanoparticle, its size, and the synthesis method used. Generally, the molar ratio of this compound to the metal precursor is a critical parameter. A common starting point is a 1:1 to 3:1 molar ratio of oleate to the metal precursor. However, this should be optimized for each specific system to achieve the desired particle size and stability.

Experimental Protocols

Protocol 1: Synthesis of Metal Oxide Nanoparticles Stabilized with this compound (Thermal Decomposition Method)

This protocol is a generalized procedure for the synthesis of metal oxide nanoparticles using a thermal decomposition method with this compound as the stabilizing agent. Note: This protocol should be adapted and optimized for the specific metal oxide being synthesized.

Materials:

  • Metal precursor (e.g., metal acetylacetonate, metal chloride)

  • This compound

  • High-boiling point organic solvent (e.g., 1-octadecene, dioctyl ether)

  • Oleic acid (optional, can be used in combination with this compound to control particle shape and size)

  • Ethanol (B145695) (for washing)

  • Hexane (B92381) or Toluene (for redispersion)

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer

  • Schlenk line or nitrogen/argon gas inlet

Procedure:

  • Precursor Preparation:

    • In a typical synthesis, dissolve the metal precursor and this compound in the high-boiling point solvent in the three-neck flask. The molar ratio of this compound to the metal precursor should be determined based on preliminary experiments (a starting point of 2:1 is often used). If using oleic acid, it should also be added at this stage.

  • Degassing:

    • Assemble the reaction setup with the condenser and gas inlet.

    • Heat the mixture to 120°C under a gentle flow of nitrogen or argon for 30-60 minutes to remove water and oxygen.

  • Nanoparticle Synthesis:

    • Under a continuous flow of inert gas, increase the temperature of the reaction mixture to the desired synthesis temperature (typically between 250°C and 320°C, depending on the precursor's decomposition temperature).

    • Maintain the reaction at this temperature for a specific duration (e.g., 30-120 minutes) with vigorous stirring. The solution will typically change color as the nanoparticles form.

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add an excess of ethanol to the reaction mixture to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticle pellet.

    • Discard the supernatant and wash the pellet with ethanol multiple times (typically 2-3 times) by redispersion and centrifugation to remove excess reagents.

  • Redispersion:

    • After the final wash, redisperse the purified nanoparticle pellet in a non-polar solvent such as hexane or toluene.

Protocol 2: Characterization of Nanoparticle Agglomeration using DLS and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability (e.g., a Malvern Zetasizer).

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle dispersion in the same solvent it is suspended in to a suitable concentration for DLS and zeta potential measurements. The optimal concentration should result in a stable and reliable signal (typically in the range of 0.01 to 1 mg/mL).

    • Ensure the sample is well-mixed by gentle vortexing or pipetting before measurement.

  • DLS Measurement (Particle Size and PDI):

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's instructions. The instrument will report the Z-average hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.3 generally indicates a monodisperse sample.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a clean zeta potential cell, ensuring no air bubbles are trapped.

    • Place the cell in the instrument and allow it to equilibrate.

    • Perform the measurement. The instrument will report the zeta potential in millivolts (mV).

Visualizations

Signaling Pathway of this compound Stabilization

G cluster_0 Nanoparticle Surface cluster_1 Stabilization Mechanism NP Nanoparticle Core Stabilization Dispersion Stability NP->Stabilization Forms a protective layer LO This compound (Li⁺ C₁₇H₃₃COO⁻) Adsorption Adsorption of Oleate Anion LO->Adsorption Dissociation in solution Adsorption->NP Steric Steric Hindrance (Hydrocarbon tails) Stabilization->Steric Electrostatic Electrostatic Repulsion (Negative surface charge) Stabilization->Electrostatic Agglomeration_Prevented Agglomeration Prevented

Caption: Mechanism of nanoparticle stabilization by this compound.

Experimental Workflow for Synthesis and Characterization

G start Start reagents Mix Precursors (Metal Salt, this compound, Solvent) start->reagents degas Degas Mixture (Heat to 120°C under N₂) reagents->degas synthesis Thermal Decomposition (Heat to 250-320°C) degas->synthesis cool Cool to Room Temperature synthesis->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifuge and Wash (Repeat 2-3x) precipitate->centrifuge redisperse Redisperse in Non-polar Solvent centrifuge->redisperse characterize Characterize Nanoparticles redisperse->characterize dls DLS (Size, PDI) characterize->dls zeta Zeta Potential (Stability) characterize->zeta tem TEM/SEM (Morphology) characterize->tem end End dls->end zeta->end tem->end

Caption: Workflow for nanoparticle synthesis and characterization.

Troubleshooting Flowchart for Nanoparticle Agglomeration

G start Agglomeration Observed? check_dls Measure Size and PDI with DLS start->check_dls Yes stable Stable Dispersion start->stable No is_pdi_high PDI > 0.3? check_dls->is_pdi_high check_zeta Measure Zeta Potential is_zeta_low Zeta Potential between -25mV and +25mV? check_zeta->is_zeta_low is_pdi_high->check_zeta Yes is_pdi_high->stable No increase_stabilizer Increase this compound Concentration is_zeta_low->increase_stabilizer No adjust_ph Adjust pH to 8-10 is_zeta_low->adjust_ph Yes optimize_temp Optimize Reaction Temperature increase_stabilizer->optimize_temp adjust_ph->increase_stabilizer optimize_stirring Optimize Stirring Rate optimize_temp->optimize_stirring optimize_stirring->start Re-evaluate

Caption: Troubleshooting flowchart for nanoparticle agglomeration.

References

Technical Support Center: Optimizing Thermal Stability of Lithium Oleate Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when optimizing the thermal stability of lithium oleate (B1233923) lubricants.

Frequently Asked Questions (FAQs)

Q1: What is thermal stability and why is it critical for lithium oleate lubricants? A1: Thermal stability refers to a lubricant's ability to resist chemical and physical changes at high temperatures.[1] For this compound lubricants, high thermal stability is crucial because it prevents oxidation and decomposition, which can lead to the formation of harmful deposits or sludge, ensuring consistent and long-lasting lubrication performance.[1] Degradation at elevated temperatures can cause the grease to harden or dry out, leading to increased friction and component failure.[2]

Q2: What are the typical upper operating temperature limits for lithium-based greases? A2: Simple lithium greases, like those based on this compound or stearate, generally have a continuous operating temperature of around 130°C (266°F) and a dropping point (the temperature where it becomes liquid) between 190-200°C (374-392°F).[3] It's important to note that the dropping point is not the maximum operating temperature; the base oil and additives must also withstand the heat.[4]

Q3: How does the base oil affect the thermal stability of the grease? A3: The base oil is a primary component, often making up 75-98% of the grease, and its properties significantly influence thermal performance.[3] Synthetic base oils, such as polyalphaolefins (PAOs) or esters, are ideal for high-temperature conditions as they have better thermal and oxidative stability than conventional mineral oils.[4][5] Key factors to consider in a base oil are a high viscosity index (maintains viscosity over a range of temperatures), a high flash point (over 220°C), and excellent oxidation stability.[5]

Q4: What role do additives play in enhancing thermal stability? A4: Additives are crucial for improving the performance of lithium greases.[3] Antioxidants are added to retard oxidation, which is the primary cause of lubricant degradation at high temperatures.[6][7] Other additives, such as anti-wear and extreme pressure (EP) agents, can also contribute to stability under heavy loads, which often generate significant heat.[1][3]

Q5: Can I mix different types of grease? A5: Mixing incompatible greases is not recommended as it can lead to poor performance and damage to equipment.[5] For instance, mixing an organic clay-thickened grease with a soap-thickened grease (like this compound) can cause accelerated oil separation and hardening.[2] Always check compatibility charts or perform tests before mixing different lubricant formulations.[5]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Action(s) / Troubleshooting Steps
Grease is darkening, hardening, or forming sludge at elevated temperatures. Oxidation: The base oil is reacting with oxygen, a process accelerated by heat. This is the most common form of grease degradation.[2][7]1. Incorporate Antioxidants: Add phenolic or aminic antioxidants to the formulation. 2. Improve Base Oil: Switch to a synthetic base oil (e.g., PAO, ester) with higher intrinsic oxidation stability.[4][5] 3. Perform Analysis: Use Differential Scanning Calorimetry (DSC) to measure the Oxidation Induction Time (OIT) and compare formulations.
Grease is thinning or "bleeding" (oil separating from the thickener) at operating temperature. Exceeding Dropping Point: The temperature is too high for the thickener system, causing it to lose its structure.[8] Mechanical Stress: High shear forces can break down the thickener matrix, causing oil separation.[8] Incompatibility: Mixing incompatible greases can accelerate de-gelling and oil separation.[2]1. Verify Operating Temperature: Ensure the application temperature is well below the grease's dropping point.[8] 2. Use a Complex Thickener: Consider formulating a lithium complex grease, which generally has a higher dropping point and better thermal stability.[4][9] 3. Check Mechanical Stability: Evaluate the grease using the ASTM D217 worked penetration test.[8]
Significant and rapid weight loss observed during Thermogravimetric Analysis (TGA). Base Oil Volatility: The base oil has a low boiling point and is evaporating at high temperatures.[2] Thermal Decomposition: The lubricant components (base oil, thickener, additives) are breaking down into volatile compounds.[10][11]1. Select a Less Volatile Base Oil: Choose a base oil with a higher molecular weight or a synthetic fluid like PAO, which has lower volatility.[4][5] 2. Analyze in Inert vs. Oxidative Atmosphere: Run TGA in both nitrogen (inert) and air (oxidative) atmospheres. A significant difference indicates oxidative degradation is a major factor.[12] 3. Hyphenated Techniques: Use TGA coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR) to identify the specific molecules being released during decomposition.[13]
Inconsistent DSC or TGA results between batches. Inhomogeneous Mixing: Poor dispersion of the this compound thickener or additives within the base oil. Contamination: Presence of moisture or other impurities can catalyze degradation reactions.[2][14] Water contamination can reduce resistance to oxidation.[14]1. Optimize Manufacturing Process: Ensure thorough and consistent mixing and milling during grease preparation.[3] 2. Control Raw Materials: Ensure raw materials (lithium hydroxide, oleic acid, base oil) are dry and of high purity. 3. Sample Preparation: Use a consistent sampling method for analysis to ensure representative results.

Quantitative Data Summary

The following tables summarize key thermal properties and analytical results for lithium-based lubricants. Data for this compound is limited in public literature; therefore, data from similar lithium soaps (e.g., lithium 12-hydroxystearate, lithium stearate) are provided as a representative baseline.

Table 1: General Thermal Properties of Lithium-Based Greases

PropertyTypical ValueSignificanceSource(s)
Dropping Point (Simple Lithium Soap) 190 - 200 °CIndicates the temperature at which the grease becomes fluid; sets the upper temperature limit.[8][3]
Max. Continuous Usable Temperature ~130 °CThe highest temperature at which the grease can be used for extended periods without significant degradation.[3]
NLGI Grade 000 (fluid) to 6 (very hard)Measures the consistency or stiffness of the grease. Softer greases are used in central lubrication systems, harder greases in bearings.[8]

Table 2: Representative TGA/DSC Data for Lithium Greases

AnalysisAtmosphereEventTemperature Range (°C)ObservationSource(s)
TGA Nitrogen (Inert)Decomposition210 - 500 °CA single-step decomposition process with mass loss up to 98%, representing volatilization and breakdown of components without oxidation.[11]
TGA Air (Oxidative)Decomposition200 - 520 °CMulti-step mass loss, indicating complex oxidative reactions are occurring alongside thermal decomposition.[11]
DSC Air (Oxidative)Exothermic Peaks317 - 505 °CPeaks indicate energy release, corresponding to oxidative decomposition reactions. The onset temperature is a key measure of stability.[11]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Decomposition

This method determines the thermal stability of a lubricant by measuring its mass loss as a function of temperature in a controlled atmosphere.[10][15]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 10-20 mg of the this compound grease into a clean TGA crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere and Flow Rate: Select the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions). Set the purge gas flow rate, typically between 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).[16]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

    • Record the residual mass at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC) for Oxidative Stability

This method is widely used to determine the oxidative stability of lubricants by measuring the heat flow associated with oxidation.[6]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Place a small amount of the grease (typically 2-5 mg) into an open aluminum DSC pan. An empty, open pan serves as the reference.

  • Atmosphere and Pressure: Use an oxidative atmosphere, typically pure oxygen or air, at a controlled pressure and flow rate. For accelerated tests, a high-pressure DSC cell may be used.

  • Temperature Program (Isothermal Method):

    • Rapidly heat the sample under a nitrogen purge to the desired isothermal test temperature (e.g., 180-220 °C).[17]

    • Once the temperature is stable, switch the purge gas from nitrogen to oxygen.

    • Hold the sample at this temperature and record the heat flow until a sharp exothermic peak is observed.

  • Data Analysis:

    • The Oxidation Induction Time (OIT) is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

    • A longer OIT indicates greater oxidative stability. Compare the OIT values of different formulations to assess the effectiveness of antioxidants or other modifications.

Mandatory Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to optimizing the thermal stability of this compound lubricants.

G start Start: Formulate Base This compound Grease additives Incorporate Additives (e.g., Antioxidants, EP Agents) start->additives analysis Perform Thermal Analysis (TGA & DSC) additives->analysis evaluate Evaluate Results: - T_onset - Weight Loss % - Oxidation Induction Time analysis->evaluate meet_spec Does it meet stability requirements? evaluate->meet_spec optimize Optimize Formulation: - Adjust Additive Type/Conc. - Change Base Oil meet_spec->optimize No end End: Final Formulation Achieved meet_spec->end Yes optimize->additives G issue Observed Issue: Grease Degradation at High Temp (e.g., Hardening, Color Change) cause1 Potential Cause: Oxidation issue->cause1 cause2 Potential Cause: Thermal Decomposition (Volatility) issue->cause2 cause3 Potential Cause: Thickener Breakdown issue->cause3 test1 Diagnostic Test: DSC (for OIT) cause1->test1 test2 Diagnostic Test: TGA (for Weight Loss) cause2->test2 test3 Diagnostic Test: Rheometry & Dropping Point cause3->test3 sol1 Solution: Add/Optimize Antioxidants test1->sol1 sol2 Solution: Use Higher Stability / Lower Volatility Base Oil test2->sol2 sol3 Solution: Consider Complex Thickener or Verify Temp Limits test3->sol3

References

Common impurities in lithium oleate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium oleate (B1233923). The following information addresses common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available lithium oleate?

A1: Common impurities in this compound can be categorized into two main types:

  • Organic Impurities: These primarily originate from the oleic acid used in synthesis. They include other fatty acids such as linoleic acid, linolenic acid, and saturated fatty acids like palmitic and stearic acid.[1] Unreacted oleic acid is also a significant impurity.[2][3]

  • Inorganic (Elemental) Impurities: These are typically introduced from the lithium source (e.g., lithium hydroxide (B78521) or lithium carbonate). Common elemental impurities include sodium (Na), potassium (K), calcium (Ca), magnesium (Mg), iron (Fe), aluminum (Al), and silicon (Si).[4][5][6] Water is another critical impurity that can affect the stability and reactivity of this compound.[1]

Q2: How can I detect the presence of unreacted free oleic acid in my this compound sample?

A2: The presence of free oleic acid can be detected using several analytical techniques:

  • Titration: A straightforward and cost-effective method to determine the free fatty acid content. The sample is dissolved in a suitable solvent (e.g., hot ethanol) and titrated with a standardized base solution, such as potassium hydroxide or sodium hydroxide.[2][3]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can provide qualitative evidence of free oleic acid. The spectrum of pure this compound will show a strong absorption band for the carboxylate group (COO⁻), while the broad O-H stretch of the carboxylic acid group will be absent. The presence of this broad O-H band indicates unreacted oleic acid.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for both qualitative and quantitative analysis of free fatty acids. The fatty acids are typically derivatized before analysis to make them volatile.[8]

Q3: What are the potential consequences of having these impurities in my experiments?

A3: Impurities in this compound can have several adverse effects on experimental outcomes:

  • Altered Physicochemical Properties: The presence of other fatty acids can change the melting point, solubility, and crystal structure of the this compound.

  • Inconsistent Reactions: For applications in nanoparticle synthesis, for example, a mixture of fatty acids can lead to poor monodispersity and aggregation of nanoparticles due to a mixed ligand system on their surface.[1]

  • Side Reactions: Residual water can lead to hydrolysis of the this compound or other components in a reaction mixture.[1]

  • Toxicity: Elemental impurities, especially heavy metals, can be a concern in biological and pharmaceutical applications.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or poor product performance.
  • Possible Cause: High levels of organic or inorganic impurities in the this compound.

  • Troubleshooting Steps:

    • Characterize the Purity: Determine the free fatty acid content using titration or GC-MS. Analyze for elemental impurities using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS).

    • Purify the this compound: If significant impurities are detected, purify the material using recrystallization. A common method involves dissolving the impure this compound in a suitable organic solvent and then crystallizing the purified product.[9]

    • Purify the Starting Materials: For future syntheses, consider purifying the oleic acid starting material, for instance, by low-temperature recrystallization from acetonitrile (B52724) to remove other fatty acids and oxidation products.[1]

Issue 2: The synthesized this compound appears discolored or has an unusual texture.
  • Possible Cause: Oxidation of unsaturated fatty acid impurities or the presence of metallic impurities.

  • Troubleshooting Steps:

    • Assess Oleic Acid Quality: Check the purity and age of the oleic acid used. Older samples are more prone to oxidation.[1]

    • Analyze for Metal Ions: Use ICP-OES or ICP-MS to check for transition metal impurities that can catalyze oxidation or cause discoloration.

    • Use Inert Atmosphere: When synthesizing this compound, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Data on Common Impurities

Impurity TypeSpecific ImpurityTypical SourcePotential Impact on ExperimentsRecommended Analytical Technique
Organic Unreacted Oleic AcidIncomplete synthesis reactionAffects stoichiometry, can act as a free ligandTitration, FTIR, GC-MS
Other Fatty Acids (Linoleic, Palmitic, etc.)Impure oleic acid starting materialAlters physical properties, affects nanoparticle morphology and stabilityGC-MS
Oxidation ProductsDegradation of oleic acidCan initiate side reactions, discolorationGC-MS, HPLC
Inorganic WaterIncomplete drying, atmospheric moistureHydrolysis of product, unwanted reactionsKarl Fischer Titration
Sodium (Na), Potassium (K)Impure lithium source (e.g., LiOH)Can alter ionic strength, may compete in reactionsICP-OES, ICP-MS
Calcium (Ca), Magnesium (Mg)Impure lithium sourceCan form insoluble soaps, affect solubilityICP-OES, ICP-MS
Iron (Fe), Copper (Cu), other transition metalsImpure lithium source, reaction vesselCatalyze oxidation, discoloration, interfere in biological assaysICP-OES, ICP-MS

Experimental Protocols

Protocol 1: Determination of Free Fatty Acid Content by Titration
  • Sample Preparation: Accurately weigh approximately 1-2 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of hot, neutralized ethanol (B145695) to the flask and heat gently on a hot plate until the sample is dissolved.

  • Titration: Add a few drops of phenolphthalein (B1677637) indicator. Titrate the hot solution with a standardized 0.1 M aqueous sodium hydroxide (NaOH) solution until a persistent pink color is observed.[3]

  • Calculation: The free fatty acid content (as oleic acid) is calculated using the following formula: % Free Oleic Acid = (V × M × 282.47) / (W × 10) Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of the NaOH solution

    • 282.47 = Molecular weight of oleic acid ( g/mol )

    • W = Weight of the this compound sample (g)

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the impure this compound in a minimal amount of a suitable hot organic solvent (e.g., an ether). The choice of solvent may require some experimentation to find one in which the this compound is soluble when hot but less soluble when cold.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the purified this compound.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a suitable temperature to remove all residual solvent.

Workflow for Impurity Identification and Removal

G cluster_0 Impurity Identification cluster_1 Decision & Action cluster_2 Outcome start This compound Sample organic_analysis Organic Impurity Analysis (Titration, FTIR, GC-MS) start->organic_analysis inorganic_analysis Inorganic Impurity Analysis (ICP-OES/MS, Karl Fischer) start->inorganic_analysis decision Purity Acceptable? organic_analysis->decision inorganic_analysis->decision purification Purification Required (Recrystallization) decision->purification No use_product Use in Experiment decision->use_product Yes pure_product Purified this compound purification->pure_product pure_product->use_product

Caption: Workflow for identifying and removing impurities from this compound.

References

Addressing incomplete saponification in lithium oleate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lithium oleate (B1233923) via the saponification (neutralization) of oleic acid with lithium hydroxide (B78521).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing lithium oleate?

A1: The production of this compound from oleic acid is a straightforward acid-base neutralization reaction. Oleic acid (a weak acid) reacts with lithium hydroxide (a strong base) to form this compound (a salt) and water. This process is a type of saponification.[1][2]

Q2: What are the critical parameters influencing the completion of the saponification reaction?

A2: The key factors that determine the success and completeness of the reaction are:

  • Stoichiometry: The molar ratio of lithium hydroxide to oleic acid.

  • Temperature: Affects reaction rate and solubility of reactants.

  • Solvent: The medium in which the reaction is carried out.

  • Mixing: Adequate agitation is crucial for ensuring the reactants interact effectively.

  • Purity of Reactants: Impurities in the starting oleic acid or lithium hydroxide can lead to side reactions or incomplete conversion.

Q3: How can I confirm that the saponification is complete?

A3: Several analytical techniques can be employed:

  • FTIR Spectroscopy: This is a powerful method for monitoring the reaction. The characteristic C=O stretching vibration of the carboxylic acid in oleic acid (around 1710 cm⁻¹) will disappear and be replaced by two new peaks for the carboxylate anion (COO⁻) of this compound, typically around 1510-1580 cm⁻¹ (asymmetric stretch) and 1410 cm⁻¹ (symmetric stretch).[3][4][5][6][7]

  • Titration: A simple acid-base titration can determine the amount of unreacted oleic acid or excess lithium hydroxide in the reaction mixture. This helps in calculating the extent of the reaction.[8][9]

  • HPLC Analysis: High-Performance Liquid Chromatography can be used to separate and quantify unreacted oleic acid from the this compound product, providing a precise measure of purity.[10][11][12][13]

  • NMR Spectroscopy: Both ¹H and ⁷Li NMR can be used to assess the purity of the final product and quantify residual starting materials.[14][15][16][17]

Q4: What are common impurities in the final this compound product?

A4: Besides unreacted oleic acid and excess lithium hydroxide, impurities can include:

  • Water: As a byproduct of the neutralization reaction and from the use of aqueous solutions.

  • Other Fatty Acid Salts: If the starting oleic acid is not of high purity, other fatty acids (like palmitic, stearic, or linoleic acid) will also be converted to their respective lithium salts.[11]

  • Solvent Residues: From the reaction or purification steps.

Troubleshooting Guide: Incomplete Saponification

This guide addresses the common issue of incomplete reaction during this compound synthesis.

Symptom / Observation Potential Cause Recommended Solution
Final product is greasy/oily and has a sharp, acidic smell. Incomplete neutralization of oleic acid.Verify Stoichiometry: Ensure at least a 1:1 molar ratio of LiOH to oleic acid. A slight excess (2-5%) of LiOH can be used to drive the reaction to completion.[18] Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature (e.g., to 80-110°C) to enhance the reaction rate.[19] Improve Mixing: Increase the stirring speed to ensure intimate contact between the reactants, especially if the reaction mixture is heterogeneous.
FTIR spectrum shows a persistent peak around 1710 cm⁻¹. Presence of unreacted oleic acid.Re-evaluate Reaction Conditions: Check all parameters from the point above. Purification: Wash the crude product with a non-polar solvent like hexane (B92381) or petroleum ether. Oleic acid is soluble in these solvents, while this compound is not.[20]
Product has a high pH and is irritating to the skin. Excess unreacted lithium hydroxide.Adjust Stoichiometry: Use a precise 1:1 molar ratio or slightly less than the stoichiometric amount of LiOH.[21] Purification: Recrystallize the product from a suitable solvent like ethanol (B145695). Lithium hydroxide is less soluble in ethanol than this compound. Alternatively, wash the product with cold water.[20]
Reaction is slow or appears to stall. Poor solubility of reactants in the chosen solvent.Solvent Selection: Use a solvent that can dissolve or effectively suspend both oleic acid and lithium hydroxide. Ethanol or a mixture of a nonpolar solvent with water is often effective.[21] Use Aqueous LiOH: Prepare a concentrated aqueous solution of lithium hydroxide (e.g., 7-17% by weight) and add it to the oleic acid dissolved in a suitable solvent. This can improve reactivity.[21]
Low yield of solid this compound. Product remains dissolved in the solvent; incomplete precipitation.Solvent Removal: If the reaction is performed in a solvent where this compound is soluble, remove the solvent under reduced pressure to recover the product. Cooling/Salting Out: If solubility decreases with temperature, cool the reaction mixture to induce precipitation. In some systems, adding a salt like sodium chloride can decrease the solubility of the soap.

Data Presentation

Table 1: Key Parameters and Their Expected Impact on this compound Synthesis
ParameterRange / OptionsExpected Impact on ReactionConsiderations
Molar Ratio (LiOH:Oleic Acid) 0.95:1 to 1.05:1A ratio < 1 leads to incomplete conversion. A slight excess of LiOH (~1.02:1 to 1.05:1) can ensure complete reaction but may require a purification step to remove excess base.[18]Precise weighing of reactants is critical. The purity of the oleic acid will affect the required amount of LiOH.
Reaction Temperature 60°C - 120°CHigher temperatures increase the reaction rate.[18][19]Oleic acid can degrade at very high temperatures (above 200°C).[22] The boiling point of the solvent must be considered.
Solvent System Ethanol, Water, Acetone, or mixtures (e.g., Oil/Water)The solvent must facilitate contact between the lipophilic oleic acid and the hydrophilic lithium hydroxide. Ethanol is a common choice as it dissolves both.[21]The choice of solvent will affect the purification strategy (e.g., precipitation vs. solvent evaporation).
Reaction Time 30 minutes - 4 hoursLonger reaction times generally lead to higher conversion.[18][19]The reaction should be monitored (e.g., by FTIR) to determine the optimal time and avoid unnecessary energy expenditure.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • High-purity Oleic Acid (>99%)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hexane (for washing)

Procedure:

  • Dissolve Oleic Acid: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of oleic acid in 100 mL of ethanol.

  • Prepare LiOH Solution: In a separate beaker, calculate the stoichiometric amount of LiOH·H₂O required to neutralize the oleic acid (a slight molar excess of 2-5% is recommended to ensure full conversion). Dissolve this amount of LiOH·H₂O in a minimal amount of warm deionized water (e.g., 20-30 mL).

  • Reaction: Heat the oleic acid solution to approximately 70-80°C with vigorous stirring. Slowly add the warm lithium hydroxide solution dropwise to the flask over 30 minutes.[18]

  • Reflux: Maintain the reaction mixture at reflux (approximately 80-90°C) with continuous stirring for 2-3 hours to ensure the reaction goes to completion.[19]

  • Monitoring (Optional): Withdraw a small aliquot of the reaction mixture, remove the solvent, and analyze via FTIR to check for the disappearance of the carboxylic acid peak (~1710 cm⁻¹).

  • Isolation: After the reaction is complete, cool the mixture. The this compound may precipitate upon cooling. If not, remove the ethanol/water solvent using a rotary evaporator.

  • Purification: Wash the resulting solid product with cold hexane to remove any unreacted oleic acid.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: Purity Assessment by Titration (Determination of Unreacted Oleic Acid)

This protocol determines the amount of free fatty acid remaining in the product.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the crude this compound product into an Erlenmeyer flask.

  • Dissolution: Dissolve the sample in 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol and diethyl ether, neutralized with the titrant to a phenolphthalein (B1677637) endpoint).

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with a standardized 0.1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution until a faint pink color persists for at least 30 seconds.

  • Calculation: Record the volume of the titrant used. Calculate the amount of unreacted oleic acid based on the stoichiometry of the titration reaction.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Oleic Acid + LiOH Solution reaction Heat & Stir (70-80°C, 2-3h) reactants->reaction isolation Solvent Removal / Cooling reaction->isolation crude_product Crude this compound isolation->crude_product washing Wash with Hexane crude_product->washing ftir FTIR Spectroscopy crude_product->ftir Check Conversion titration Titration crude_product->titration Quantify FFA drying Vacuum Drying washing->drying pure_product Pure this compound drying->pure_product hplc HPLC pure_product->hplc Assess Purity

Caption: Workflow for this compound synthesis, purification, and analysis.

troubleshooting_logic Troubleshooting Incomplete Saponification start Incomplete Reaction (e.g., Low Yield, Oily Product) check_stoichiometry Is LiOH:Acid ratio ≥ 1.02:1 ? start->check_stoichiometry check_conditions Are Temp/Time/Mixing adequate? check_stoichiometry->check_conditions Yes solution_stoichiometry Adjust LiOH amount check_stoichiometry->solution_stoichiometry No check_solubility Are reactants soluble in the chosen solvent? check_conditions->check_solubility Yes solution_conditions Increase Temp/Time or improve agitation check_conditions->solution_conditions No solution_solvent Change solvent (e.g., use Ethanol) check_solubility->solution_solvent No end_node Reaction Complete check_solubility->end_node Yes solution_stoichiometry->start Re-run solution_conditions->start Re-run solution_solvent->start Re-run

Caption: Logical flowchart for troubleshooting incomplete saponification.

References

Technical Support Center: Lithium Oleate Grease Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lithium Oleate (B1233923) Grease Formulation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the shear stability of their lithium oleate grease formulations.

Frequently Asked Questions (FAQs)

Q1: What is shear stability and why is it a critical parameter for this compound grease?

Shear stability refers to a grease's ability to resist changes in its consistency when subjected to mechanical forces or shearing. In essence, it measures how well the grease maintains its structure and thickness during operation. For this compound grease, which is a simple lithium soap-based grease, the thickener is composed of a network of soap fibers that entrap the base oil. When this grease is sheared, these fibers can break down, leading to a decrease in consistency (softening) of the grease. Poor shear stability can result in the grease leaking from components, reduced lubrication effectiveness, and ultimately, premature equipment failure.

Q2: What are the primary factors that influence the shear stability of this compound grease?

The shear stability of this compound grease is a complex property influenced by several interconnected factors:

  • Thickener Structure: The three-dimensional network of the this compound soap fibers is the primary determinant of shear stability. The length, thickness, and degree of entanglement of these fibers dictate the grease's ability to withstand shear forces.

  • Base Oil Properties: The viscosity and type of base oil used in the formulation play a significant role. The interaction between the base oil and the thickener fibers can affect the overall structural integrity of the grease.

  • Additives: The incorporation of specific additives, particularly polymers, can significantly enhance shear stability. These additives can form an interpenetrating network with the soap fibers, reinforcing the grease's structure.

  • Manufacturing Process: The conditions during the manufacturing process, such as the saponification reaction, heating and cooling rates, and homogenization, have a profound impact on the final thickener structure and, consequently, the shear stability.

Q3: How can I improve the shear stability of my this compound grease formulation?

Improving the shear stability of this compound grease typically involves a multi-faceted approach focusing on the formulation and manufacturing process:

  • Incorporate Polymer Additives: The addition of shear-stable polymers is one of the most effective methods. These polymers create a secondary network within the grease, reinforcing the thickener structure.

  • Optimize Base Oil Selection: The choice of base oil can influence the thickener's efficiency and the grease's overall performance. Experimenting with different base oil viscosities and types (e.g., naphthenic vs. paraffinic) can yield improvements.

  • Control the Manufacturing Process: Careful control over the saponification process, particularly the cooling rate after reaching the peak temperature, is crucial for forming a stable and robust fiber structure. Slower, controlled cooling generally promotes the formation of longer, more entangled fibers, which enhances shear stability.

  • Homogenization: A final homogenization step can help to create a more uniform and stable grease structure.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of this compound grease, with a focus on improving shear stability.

Problem Potential Cause Recommended Solution
Excessive Softening After Shear (High Change in Cone Penetration) Poor thickener structure (short, non-entangled fibers).- Review and optimize the cooling process during manufacturing; a slower cooling rate is often beneficial.- Incorporate a shear-stable polymer additive to reinforce the thickener network.[1][2]
Inadequate interaction between base oil and thickener.- Experiment with different base oil types (e.g., naphthenic oils may require less thickener for the same consistency).[3]- Consider a base oil with a higher viscosity.[4][5]
Oil Bleeding from the Grease (Poor Colloidal Stability) The thickener network is not effectively retaining the base oil, which can be exacerbated by shear.[6][7]- Improve the thickener structure through optimized manufacturing conditions.- Increase the thickener concentration.- Utilize polymer additives that can help to bind the base oil within the thickener matrix.
Inconsistent Batch-to-Batch Shear Stability Variations in the manufacturing process (e.g., inconsistent cooling rates, mixing speeds).- Standardize and precisely control all manufacturing parameters, including temperature profiles and mixing energy.- Ensure the quality and consistency of raw materials, including the oleic acid and lithium hydroxide.
Contamination.- Ensure all manufacturing vessels and equipment are thoroughly cleaned between batches.- Implement quality control checks for all incoming raw materials.[8]
Grease Becomes Too Stiff or Hardens After Shearing This is less common but can occur with certain additive interactions or if the initial structure is not fully formed.- Re-evaluate the additive package for any potential incompatibilities.- Ensure the grease is adequately worked or homogenized during the final production stages.

Data Presentation

The following table presents representative data on the effect of various polymer additives on the roll stability of a simple lithium grease, which can be considered analogous to this compound grease for illustrative purposes. A lower percentage change in cone penetration after rolling indicates better shear stability.

Grease Formulation Polymer Type Change in Cone Penetration after Roll Stability (ASTM D1831)
Simple Lithium Grease (Control)None+11.7%
Simple Lithium + Reactive Polymer (Low MW)Reactive Polymer+9.4%
Simple Lithium + Reactive Polymer (High MW)Reactive Polymer+9.8%
Simple Lithium + Tackifier (Low MW)Tackifier+12.5%
Simple Lithium + Tackifier (High MW)Tackifier+8.6%
Data adapted from a 2020 study on polymer-modified greases.[1]

Experimental Protocols

1. ASTM D217: Cone Penetration of Lubricating Grease

This test method is used to measure the consistency of lubricating grease. The penetration value is the depth, in tenths of a millimeter, that a standard cone penetrates the grease sample under prescribed conditions. A higher penetration value indicates a softer grease. To assess shear stability, the penetration is measured before and after being "worked" (sheared) for a specified number of strokes in a grease worker.

Methodology:

  • Sample Preparation: The grease sample is brought to a temperature of 25°C.

  • Unworked Penetration (Optional): The sample is placed in a standard grease worker cup with minimal disturbance, and the cone penetration is measured.

  • Working: The sample is subjected to 60 double strokes in the grease worker. For prolonged tests to evaluate shear stability more rigorously, 10,000 or 100,000 strokes can be used.

  • Worked Penetration: Immediately after working, the cone penetration is measured again.

  • Calculation: The change in penetration is calculated as the difference between the worked and unworked (or 60-stroke vs. 100,000-stroke) penetration values.

2. ASTM D1831: Roll Stability of Lubricating Grease

This test method evaluates the change in consistency of a grease after being subjected to low-shear rolling for a specified period.

Methodology:

  • Initial Penetration: The worked penetration of the grease is determined according to ASTM D217.

  • Sample Loading: A specified amount of grease is placed in a test cylinder containing a weighted roller.

  • Rolling: The cylinder is rotated at a specified speed for a set duration (e.g., 2 hours) at a controlled temperature.

  • Final Penetration: After the rolling period, the grease is removed from the cylinder, and its worked penetration is measured again according to ASTM D217.

  • Calculation: The change in penetration is calculated as a percentage difference between the initial and final penetration values. A smaller percentage change indicates better roll stability.

Visualizations

Experimental_Workflow_Shear_Stability cluster_formulation Grease Formulation cluster_manufacturing Manufacturing Process cluster_testing Shear Stability Testing A Base Oil E Saponification A->E B Lithium Hydroxide B->E C Oleic Acid C->E D Additives (e.g., Polymers) D->E F Heating & Cooling E->F G Homogenization F->G H This compound Grease Sample G->H I ASTM D217 (Cone Penetration) H->I J ASTM D1831 (Roll Stability) H->J K Shear Stability Data I->K J->K

Caption: Experimental workflow for formulating and testing the shear stability of this compound grease.

Logical_Relationships_Shear_Stability cluster_inputs Formulation & Process Inputs cluster_structure Intermediate Properties A Polymer Additives E Reinforced Thickener Network A->E B Base Oil Viscosity D Thickener Fiber Structure & Entanglement B->D C Manufacturing (Cooling Rate) C->D F Improved Shear Stability D->F E->F

Caption: Logical relationships influencing the shear stability of this compound grease.

References

Technical Support Center: Troubleshooting Inconsistent Particle Size in Lithium Oleate-Mediated Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nanoparticles using lithium oleate (B1233923) as a mediating agent. Inconsistent particle size is a frequent issue that can significantly impact the physicochemical properties and performance of nanomaterials. This guide will help you identify potential causes and implement effective solutions to achieve reproducible and monodisperse nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of lithium oleate in nanoparticle synthesis?

A1: this compound, formed in situ from the reaction of a lithium precursor (like lithium hydroxide) and oleic acid, primarily acts as a surface capping agent or surfactant. Its oleate ions coordinate to the surface of the growing nanoparticles through their carboxylate head groups. This surface passivation controls the growth of the nanocrystals by limiting the addition of new monomers, thereby influencing the final particle size. A higher concentration of this compound can lead to the formation of a greater number of initial nuclei and faster surface coverage, which often results in smaller nanoparticles.

Q2: How do impurities in this compound or other reagents affect particle size consistency?

A2: The purity of all reagents, including the lithium precursor and oleic acid, is critical for reproducible nanoparticle synthesis. Impurities can act as unwanted nucleation sites, leading to a broader particle size distribution (high Polydispersity Index - PDI). For instance, commercial oleic acid may contain other fatty acids with different chain lengths, which can lead to the formation of metal-oleate precursors with varying decomposition temperatures, affecting the reproducibility and control over the final particle characteristics.[1][2][3] It is crucial to use high-purity reagents and anhydrous solvents to minimize side reactions and ensure controlled nucleation and growth.[2]

Q3: Can the reaction temperature and time significantly impact the final particle size?

A3: Yes, reaction temperature and time are critical parameters. Higher reaction temperatures generally lead to faster nucleation and growth kinetics, which can result in larger nanoparticles if the growth phase is prolonged.[1] Conversely, lower temperatures can lead to smaller particles. The reaction time determines the duration of the growth phase; shorter reaction times typically yield smaller nanoparticles, while longer times allow for further growth and potentially Ostwald ripening, where larger particles grow at the expense of smaller ones, leading to a broader size distribution. Precise and consistent temperature control throughout the synthesis is essential for achieving batch-to-batch consistency.[1]

Q4: What is the effect of the precursor and this compound concentration on particle size?

A4: The molar ratio of the precursors to this compound is a key factor in controlling particle size. Generally, a higher concentration of this compound relative to the metal precursor leads to the formation of smaller nanoparticles. This is because a higher surfactant concentration provides better surface coverage, preventing particle aggregation and limiting growth. Conversely, a lower concentration of this compound may result in incomplete surface passivation, leading to larger, and often aggregated, nanoparticles.

Troubleshooting Guide: Inconsistent Particle Size

This guide addresses specific issues that may lead to inconsistent particle size in your this compound-mediated nanoparticle synthesis.

Issue Potential Cause Recommended Solution
Broad Particle Size Distribution (High PDI) Inconsistent Temperature Control: Fluctuations in reaction temperature can lead to multiple nucleation events and uncontrolled growth.Ensure precise and stable temperature control throughout the reaction using a reliable heating mantle and temperature controller.
Impure Reagents: Impurities in lithium precursor, oleic acid, or solvent can act as nucleation sites.[1][2][3]Use high-purity reagents (>97%) and anhydrous solvents. Consider purifying oleic acid if necessary.[1]
Inefficient Mixing: Poor stirring can create localized concentration gradients, leading to non-uniform nucleation and growth.Use vigorous and consistent stirring with a magnetic stir bar or overhead stirrer to ensure a homogeneous reaction mixture.
Larger Than Expected Particle Size Low this compound Concentration: Insufficient oleate is available to cap the nanoparticles effectively, allowing for excessive growth.Increase the molar ratio of the lithium precursor and oleic acid to the metal precursor.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to Ostwald ripening.Optimize the reaction time. Quench the reaction at different time points and analyze the particle size to determine the optimal duration.
High Reaction Temperature: Higher temperatures can accelerate particle growth.Systematically lower the reaction temperature to find the optimal condition for the desired size.
Smaller Than Expected Particle Size High this compound Concentration: An excess of oleate can lead to very rapid nucleation and the formation of a large number of small particles.Decrease the molar ratio of the lithium precursor and oleic acid to the metal precursor.
Low Reaction Temperature: Lower temperatures can slow down the growth phase, resulting in smaller particles.Systematically increase the reaction temperature.
Batch-to-Batch Inconsistency Variability in Reagent Quality: Different batches of precursors or oleic acid may have varying purity levels.Source reagents from a reliable supplier and, if possible, use the same batch for a series of experiments.[1]
Inconsistent Injection Rate (in hot-injection synthesis): The speed of precursor injection can affect the initial nucleation burst.For hot-injection methods, ensure a rapid and consistent injection of the precursor solution into the hot solvent.
Atmospheric Contamination: Presence of water or oxygen can interfere with the reaction.Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2]

Experimental Protocols

General Protocol for Hot-Injection Synthesis of Metal Oxide Nanoparticles using this compound

This protocol provides a general framework. Specific parameters such as temperature, precursor concentrations, and reaction times should be optimized for the desired nanoparticle size and material.

Materials:

Procedure:

  • Preparation of the this compound Precursor:

    • In a three-neck flask, dissolve a specific molar amount of LiOH in a mixture of oleic acid and the chosen high-boiling point solvent.

    • Heat the mixture under vacuum or an inert atmosphere to a specific temperature (e.g., 120-150 °C) with stirring until the LiOH is completely dissolved and a clear solution is formed. This forms the this compound in situ.

  • Preparation of the Metal Precursor Solution:

    • In a separate three-neck flask, dissolve the metal precursor in the high-boiling point solvent.

    • Degas the solution by heating under vacuum at a moderate temperature (e.g., 100-120 °C) for a set time (e.g., 30-60 minutes) to remove water and oxygen.

    • Switch to an inert atmosphere (e.g., nitrogen or argon) and heat the solution to the desired reaction temperature (e.g., 250-320 °C).

  • Hot-Injection and Nanoparticle Growth:

    • Once the reaction temperature is stable, rapidly inject the pre-heated this compound solution into the hot metal precursor solution with vigorous stirring.

    • The color of the solution should change, indicating the nucleation of nanoparticles.

    • Maintain the reaction at this temperature for a specific duration to allow for nanoparticle growth. This time is a critical parameter for size control.

  • Quenching and Purification:

    • After the desired reaction time, rapidly cool the flask in an ice bath to quench the reaction and stop further particle growth.

    • Add an excess of a polar solvent like ethanol or acetone to the cooled solution to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticle pellet in a nonpolar solvent like toluene or hexane.

    • Repeat the precipitation and re-dispersion steps several times to purify the nanoparticles from unreacted precursors and excess oleate.

    • Finally, disperse the purified nanoparticles in a suitable solvent for characterization and further use.

Visualizations

Experimental Workflow for Hot-Injection Synthesis

experimental_workflow cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification LiOH Lithium Hydroxide Mix1 Mix & Heat (form this compound) LiOH->Mix1 OleicAcid Oleic Acid OleicAcid->Mix1 Solvent1 High-Boiling Solvent Solvent1->Mix1 MetalPrecursor Metal Precursor Mix2 Degas & Heat to Reaction Temperature MetalPrecursor->Mix2 Solvent2 High-Boiling Solvent Solvent2->Mix2 Injection Hot Injection Mix1->Injection Mix2->Injection Growth Particle Growth (Controlled Time & Temp) Injection->Growth Quench Rapid Cooling (Ice Bath) Growth->Quench Precipitate Precipitation (e.g., Ethanol) Quench->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Wash Wash & Re-disperse Centrifuge->Wash Wash->Centrifuge Repeat 2-3x FinalProduct Purified Nanoparticles Wash->FinalProduct

Caption: Workflow for hot-injection synthesis of nanoparticles.

Logical Relationship of Factors Affecting Particle Size

factors_affecting_size cluster_reagents Reagents cluster_parameters Reaction Parameters cluster_process Synthesis Process cluster_outcome Outcome Precursor_Purity Precursor Purity Nucleation Nucleation Rate Precursor_Purity->Nucleation Oleate_Purity This compound Purity Oleate_Purity->Nucleation Solvent_Purity Solvent Purity Solvent_Purity->Nucleation Temperature Reaction Temperature Temperature->Nucleation Growth Growth Rate Temperature->Growth Time Reaction Time Time->Growth Mixing Mixing Speed Mixing->Nucleation Mixing->Growth Concentration Precursor/Oleate Ratio Concentration->Nucleation Concentration->Growth Particle_Size Final Particle Size Nucleation->Particle_Size PDI Size Distribution (PDI) Nucleation->PDI Growth->Particle_Size Growth->PDI

Caption: Factors influencing nanoparticle size and distribution.

References

Technical Support Center: Degradation Mechanisms of Lithium Oleate in Lubricating Greases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium oleate-based lubricating greases.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms of lithium oleate (B1233923) in lubricating greases?

A1: The primary degradation mechanisms for this compound grease are:

  • Oxidative Degradation: The double bond in the oleate chain is susceptible to attack by oxygen, leading to the formation of peroxides, aldehydes, ketones, and carboxylic acids. This process can be accelerated by heat and the presence of metal catalysts.[1] The oxidation of the base oil also contributes significantly to the overall degradation.

  • Thermal Degradation: At elevated temperatures, the this compound soap structure can break down, leading to a loss of grease consistency (softening) and increased oil bleed.[2][3] The base oil can also evaporate or thermally crack at high temperatures.

  • Mechanical Degradation: Continuous shearing can physically break down the soap thickener network, resulting in a permanent loss of consistency and a softer grease.[3]

  • Hydrolysis: In the presence of water, this compound can hydrolyze back to oleic acid and lithium hydroxide (B78521). This process is typically slow but can be accelerated by heat and acidic conditions.[4]

Q2: How does the unsaturation in the oleate molecule affect the grease's stability?

A2: The carbon-carbon double bond in the oleic acid chain is a reactive site that makes this compound grease more susceptible to oxidation compared to greases made from saturated fatty acids like stearic acid.[5][6][7] This can lead to a shorter service life in oxidizing environments. However, the unsaturation can also offer some benefits in terms of low-temperature properties and solubility.

Q3: What are the typical signs of this compound grease degradation in my experiments?

A3: Common indicators of degradation include:

  • Change in Consistency: The grease may become significantly softer (due to mechanical or thermal degradation) or harder (due to oxidation and polymerization).[3]

  • Color Darkening: Oxidation often causes the grease to darken, sometimes turning black in severe cases.[8]

  • Oil Bleed: Separation of the base oil from the thickener is a common sign of thermal degradation or incompatibility.

  • Foul Odor: The formation of volatile oxidation byproducts can produce a rancid or burnt smell.[8]

  • Increased Acidity: The formation of carboxylic acids during oxidation will increase the acid number of the grease.

Q4: Can I mix this compound grease with other types of grease?

A4: It is generally not recommended to mix different types of greases.[8] Incompatibility between different thickener systems (e.g., lithium, calcium, polyurea) or base oils can lead to rapid grease degradation, loss of consistency, and oil separation.[8] If you are unsure about the compatibility of two greases, it is best to assume they are incompatible and thoroughly clean the equipment before applying the new grease.[8]

Troubleshooting Guides

Issue 1: Premature Grease Softening and Oil Bleed
Possible Cause Troubleshooting Steps
Excessive Operating Temperature 1. Verify that the experimental temperature is within the recommended operating range for the grease. This compound greases typically have a dropping point around 190-220°C, but significant degradation can occur at lower temperatures.[2] 2. If possible, reduce the operating temperature.
Mechanical Shearing 1. Assess the shear rate in your application. High shear can break down the thickener structure. 2. Consider using a grease with a higher consistency (higher NLGI grade) if mechanical stress is high.
Incompatibility with System Materials 1. Ensure that the grease is compatible with all seals, gaskets, and other materials in your experimental setup.
Contamination 1. Check for contamination with water, solvents, or other chemicals that could disrupt the grease structure.
Issue 2: Grease Hardening and Darkening
Possible Cause Troubleshooting Steps
Oxidation 1. Minimize the grease's exposure to air, especially at elevated temperatures. 2. If operating in an open system, consider using a nitrogen blanket or other inert atmosphere. 3. Ensure the grease contains an appropriate antioxidant package.
Thermal Stress 1. Avoid prolonged exposure to temperatures near the grease's dropping point, as this can lead to irreversible structural changes.[9]
Contamination with Pro-oxidants 1. Avoid contact with metals that can catalyze oxidation, such as copper and iron, if possible.
Issue 3: Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Improper Grease Sampling 1. Ensure that the grease sample taken for analysis is representative of the bulk material.
Batch-to-Batch Variation 1. If using different batches of grease, be aware that there can be slight variations in properties. It is good practice to characterize each new batch.
Inadequate Mixing 1. Before use, ensure the grease is homogenous, as some oil separation can occur during storage.

Data Presentation

Table 1: Typical Properties of this compound Grease and Changes Upon Degradation

PropertyTypical Value (Fresh)Change Upon OxidationChange Upon Thermal DegradationChange Upon Mechanical Shear
NLGI Grade 1-3Increase/DecreaseDecreaseDecrease
Dropping Point (°C) 190 - 220Slight DecreaseSignificant DecreaseNo Significant Change
Cone Penetration (0.1 mm) 220 - 340Decrease/IncreaseIncreaseIncrease
Oil Separation (wt %) < 5%IncreaseSignificant IncreaseIncrease
Acid Number (mg KOH/g) < 1.0Significant IncreaseSlight IncreaseNo Significant Change
Color Light brown/amberDark brown/BlackDarkeningNo Significant Change

Note: These values are approximate and can vary depending on the specific formulation of the this compound grease.

Experimental Protocols

Synthesis of this compound Grease (Direct Saponification)

This protocol describes a general laboratory-scale procedure for synthesizing this compound grease.

Materials:

  • Oleic acid

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Base oil (e.g., mineral oil, PAO)

  • Distilled water

Procedure:

  • Add a portion of the base oil (approximately 40-60% of the total) to a reaction kettle equipped with a stirrer and a heating mantle.

  • Begin stirring and heat the base oil to 80-90°C.

  • Add the oleic acid to the heated oil and stir until it is completely dissolved.

  • In a separate container, prepare an aqueous solution of lithium hydroxide monohydrate.

  • Slowly add the lithium hydroxide solution to the oil-oleic acid mixture while maintaining the temperature at 90-100°C. The saponification reaction will begin, and the mixture will start to thicken.[10]

  • After the addition is complete, continue stirring at 90-100°C for 1-2 hours to ensure the saponification is complete.

  • Increase the temperature to 120-130°C to start the dehydration process.

  • Continue to slowly raise the temperature to 200-220°C to melt the soap and form a uniform soap-oil mixture.[11]

  • Begin the cooling process by adding the remaining base oil slowly. The rate of cooling is critical for the final grease structure.

  • Continue to cool the mixture under gentle stirring until it reaches room temperature.

  • The resulting grease can be further homogenized using a three-roll mill to achieve a smooth texture.

Analysis of Grease Degradation by Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify chemical changes in the grease due to oxidation.

Procedure:

  • Obtain a representative sample of the fresh and degraded grease.

  • If the grease is opaque, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the grease sample directly onto the ATR crystal.

  • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., hexane (B92381) or isopropanol) between samples.

  • Compare the spectra of the fresh and degraded grease. Look for the following changes:

    • Broadening of the O-H stretching region (3200-3600 cm⁻¹): Indicates the formation of alcohols and hydroperoxides.

    • Appearance of a carbonyl (C=O) peak (around 1700-1750 cm⁻¹): A strong indicator of oxidation, representing the formation of aldehydes, ketones, and carboxylic acids.[1]

    • Changes in the C-H stretching region (2800-3000 cm⁻¹): Can indicate changes in the hydrocarbon structure of the base oil.

    • Decrease in the intensity of the C=C stretching peak (around 1650 cm⁻¹): May indicate that the double bond of the oleate is being consumed during oxidation.

Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the oxidation induction time (OIT) of the grease.

Procedure:

  • Place a small, accurately weighed sample of the grease (typically 2-5 mg) into an aluminum DSC pan.

  • Place the open pan in the DSC cell.

  • Heat the sample to the desired isothermal test temperature (e.g., 180°C, 200°C, or 210°C) under a nitrogen atmosphere.

  • Once the temperature has stabilized, switch the purge gas to oxygen at a constant flow rate.

  • Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[12] A longer OIT indicates better oxidative stability.

Mandatory Visualizations

DegradationPathways cluster_oxidation Oxidation Products cluster_thermal Thermal Effects cluster_mechanical Mechanical Effects cluster_hydrolysis Hydrolysis Products This compound Grease This compound Grease Oxidative Degradation Oxidative Degradation This compound Grease->Oxidative Degradation O2, Heat, Metal Catalysts Thermal Degradation Thermal Degradation This compound Grease->Thermal Degradation High Temperature Mechanical Degradation Mechanical Degradation This compound Grease->Mechanical Degradation Shear Hydrolysis Hydrolysis This compound Grease->Hydrolysis Water, Heat Peroxides Peroxides Oxidative Degradation->Peroxides Soap Structure Breakdown Soap Structure Breakdown Thermal Degradation->Soap Structure Breakdown Base Oil Evaporation Base Oil Evaporation Thermal Degradation->Base Oil Evaporation Thickener Network Breakdown Thickener Network Breakdown Mechanical Degradation->Thickener Network Breakdown Oleic Acid Oleic Acid Hydrolysis->Oleic Acid Lithium Hydroxide Lithium Hydroxide Hydrolysis->Lithium Hydroxide Aldehydes Aldehydes Peroxides->Aldehydes Ketones Ketones Peroxides->Ketones Carboxylic Acids Carboxylic Acids Aldehydes->Carboxylic Acids Ketones->Carboxylic Acids Oil Bleed Oil Bleed Soap Structure Breakdown->Oil Bleed Loss of Consistency Loss of Consistency Thickener Network Breakdown->Loss of Consistency ExperimentalWorkflow cluster_synthesis Grease Synthesis cluster_aging Degradation Simulation cluster_analysis Analysis Saponification Saponification Dehydration Dehydration Saponification->Dehydration Cooling & Homogenization Cooling & Homogenization Dehydration->Cooling & Homogenization Fresh Grease Fresh Grease Cooling & Homogenization->Fresh Grease Thermal Aging Thermal Aging Fresh Grease->Thermal Aging Oxidative Aging Oxidative Aging Fresh Grease->Oxidative Aging Mechanical Shearing Mechanical Shearing Fresh Grease->Mechanical Shearing Degraded Grease Degraded Grease Thermal Aging->Degraded Grease Oxidative Aging->Degraded Grease Mechanical Shearing->Degraded Grease FTIR FTIR Degraded Grease->FTIR DSC DSC Degraded Grease->DSC Rheology Rheology Degraded Grease->Rheology Data Interpretation Data Interpretation FTIR->Data Interpretation DSC->Data Interpretation Rheology->Data Interpretation TroubleshootingLogic cluster_softening Potential Causes cluster_hardening Potential Causes cluster_inconsistent Potential Causes Problem Observed Problem Observed Grease Softening / Oil Bleed Grease Softening / Oil Bleed Problem Observed->Grease Softening / Oil Bleed Grease Hardening / Darkening Grease Hardening / Darkening Problem Observed->Grease Hardening / Darkening Inconsistent Results Inconsistent Results Problem Observed->Inconsistent Results Excess Temperature Excess Temperature Grease Softening / Oil Bleed->Excess Temperature High Shear High Shear Grease Softening / Oil Bleed->High Shear Contamination Contamination Grease Softening / Oil Bleed->Contamination Oxidation Oxidation Grease Hardening / Darkening->Oxidation Thermal Stress Thermal Stress Grease Hardening / Darkening->Thermal Stress Pro-oxidant Contamination Pro-oxidant Contamination Grease Hardening / Darkening->Pro-oxidant Contamination Improper Sampling Improper Sampling Inconsistent Results->Improper Sampling Batch Variation Batch Variation Inconsistent Results->Batch Variation Poor Mixing Poor Mixing Inconsistent Results->Poor Mixing Solution Solution Excess Temperature->Solution Reduce Temp. High Shear->Solution Use Higher NLGI Contamination->Solution Identify & Remove Source Oxidation->Solution Inert Atmosphere Thermal Stress->Solution Lower Temp. Pro-oxidant Contamination->Solution Avoid Catalytic Metals Improper Sampling->Solution Standardize Sampling Batch Variation->Solution Characterize New Batch Poor Mixing->Solution Ensure Homogeneity

References

Minimizing water content in synthesized lithium oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the water content of synthesized lithium oleate (B1233923).

Frequently Asked Questions (FAQs)

Q1: What is the primary source of water contamination in synthesized lithium oleate?

A1: Water can be introduced at several stages of the synthesis process. The primary sources include:

  • Reactants: Lithium hydroxide (B78521) is often used as a monohydrate (LiOH·H₂O), introducing a stoichiometric amount of water. Solvents used in the reaction may also contain residual water.

  • Atmospheric Moisture: this compound is hygroscopic and can absorb moisture from the air during filtration, handling, and storage.

  • Incomplete Drying: Insufficient or improper drying methods will fail to remove residual water from the final product.

Q2: Why is minimizing water content in this compound important?

A2: The presence of water can significantly impact the performance of this compound in its applications.

  • In Lubricating Greases: Excess water can lead to the softening of the grease, affect its rheological properties, and promote corrosion of metal surfaces.[1]

  • In Batteries: In lithium-ion battery applications, water can react with the electrolyte to form harmful byproducts like hydrofluoric acid (HF), which can degrade the battery's components and reduce its performance and lifespan.[2][3]

Q3: What are the most effective methods for drying synthesized this compound?

A3: Vacuum drying and freeze-drying are highly effective methods for removing water from this compound.

  • Vacuum Drying: This method lowers the boiling point of water by reducing the pressure, allowing for efficient evaporation at lower temperatures, which minimizes the risk of thermal degradation of the product.[4][5]

  • Freeze-Drying (Lyophilization): This technique involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas. It is particularly suitable for heat-sensitive materials and preserves the product's structure.

Q4: How can I accurately measure the water content in my this compound sample?

A4: Karl Fischer titration is the recommended method for accurately determining the water content in this compound.[6][7][8] This technique is specific to water and can detect even trace amounts. For solid samples like this compound, a Karl Fischer titrator with an oven is often used to heat the sample and transfer the evaporated water to the titration cell with a dry carrier gas.[9]

Troubleshooting Guide

Problem Possible Causes Solutions
High initial water content after synthesis Use of hydrated reactants (e.g., LiOH·H₂O).Solvents with high water content.Use anhydrous reactants and solvents whenever possible.If using hydrated reactants, account for the water of hydration in your calculations.Dry solvents using appropriate methods (e.g., molecular sieves) before use.
Product is sticky or clumpy after filtration Incomplete reaction, leaving unreacted oleic acid.Excessive residual water.Ensure stoichiometric amounts of reactants are used.Allow for sufficient reaction time and adequate mixing.Perform a preliminary drying step (e.g., air drying in a desiccator) before final drying.
Water content remains high after vacuum drying Drying temperature is too low.Drying time is insufficient.Vacuum pressure is not low enough.Optimize drying parameters. Increase the temperature gradually while monitoring the product for any signs of degradation.Extend the drying time until a constant weight is achieved.Ensure your vacuum system can achieve a sufficiently low pressure.
Inconsistent water content between batches Variations in atmospheric humidity during handling.Inconsistent drying procedures.Handle the product in a controlled environment with low humidity (e.g., a glove box or dry room).Standardize the drying protocol (temperature, pressure, and time) for all batches.
Product discolors during drying Drying temperature is too high, causing thermal degradation.Use a lower drying temperature for a longer duration.Consider using freeze-drying for highly heat-sensitive products.

Data Presentation

Table 1: Comparison of Drying Methods for Metal Soaps

Drying Method Principle Typical Residual Moisture Advantages Disadvantages
Air Drying (in desiccator) Evaporation at ambient temperature under a dry atmosphere.1-5%Simple, low cost.Slow, may not remove all bound water.
Oven Drying Evaporation at elevated temperatures (e.g., 105°C).0.5-2%Faster than air drying.Risk of thermal degradation and oxidation.
Vacuum Drying Evaporation at reduced pressure and moderate temperature.< 0.5%Fast, efficient, minimizes thermal degradation.[4]Requires specialized equipment.
Freeze-Drying Sublimation of frozen water under high vacuum.< 0.1%Ideal for heat-sensitive materials, preserves structure.Slow, energy-intensive, and expensive.[10]

Table 2: Typical Residual Moisture Content in Lithium Stearate (a proxy for this compound) after Karl Fischer Analysis

Sample Source Reported Moisture Content (%)
Vendor A0.029%
Vendor B0.024%
Vendor C0.019%
Data adapted from a study on commercial lithium stearate. The moisture content was determined using a Karl Fischer oven at 180°C.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via a precipitation reaction between oleic acid and lithium hydroxide monohydrate.

Materials:

  • Oleic Acid (C₁₈H₃₄O₂)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Ethanol (or other suitable solvent)

  • Deionized Water

Equipment:

  • Reaction vessel with a stirrer and heating mantle

  • Condenser

  • Buchner funnel and vacuum flask

  • Drying oven (vacuum or standard)

  • Desiccator

Procedure:

  • In the reaction vessel, dissolve a calculated amount of oleic acid in ethanol.

  • In a separate beaker, prepare a solution of lithium hydroxide monohydrate in deionized water. A slight molar excess (e.g., 5%) of lithium hydroxide can be used to ensure complete reaction of the oleic acid.

  • Slowly add the lithium hydroxide solution to the oleic acid solution while stirring continuously.

  • Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours to ensure the reaction goes to completion. A white precipitate of this compound will form.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate using a Buchner funnel under vacuum.

  • Wash the filter cake with deionized water to remove any unreacted lithium hydroxide and other water-soluble impurities.

  • Perform a preliminary drying of the product by placing it in a desiccator overnight.

  • For final drying, transfer the this compound to a vacuum oven. Dry at a suitable temperature (e.g., 80-100°C) under vacuum until a constant weight is achieved.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol outlines the general procedure for determining the water content in a solid this compound sample using a Karl Fischer titrator with an oven.

Equipment:

  • Karl Fischer titrator (coulometric or volumetric) with an oven attachment

  • Analytical balance

  • Gas-tight syringe

  • Sample vials

Procedure:

  • Set the oven temperature of the Karl Fischer titrator to an appropriate level to ensure the release of water without decomposing the sample (e.g., 150-180°C).

  • Accurately weigh a small amount of the dried this compound sample (typically 0.1-1 g) into a sample vial.

  • Seal the vial and place it in the autosampler or manually introduce it into the oven.

  • Start the titration process. A dry, inert carrier gas (e.g., nitrogen) will pass through the vial, carrying the evaporated water into the titration cell.

  • The titrator will automatically determine the amount of water and typically express the result as a percentage or in parts per million (ppm).

  • It is recommended to run a blank determination with an empty vial to account for any background moisture.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification and Drying oleic_acid Oleic Acid in Ethanol mixing Mixing and Precipitation oleic_acid->mixing li_hydroxide LiOH·H₂O in Deionized Water li_hydroxide->mixing reflux Reflux at 70-80°C mixing->reflux filtration Vacuum Filtration reflux->filtration washing Washing with Deionized Water filtration->washing drying Drying washing->drying final_product This compound (Low Water Content) drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start High Water Content in Final Product? check_synthesis Review Synthesis Protocol start->check_synthesis Yes check_drying Evaluate Drying Method start->check_drying Yes check_handling Assess Handling and Storage start->check_handling Yes synthesis_cause Hydrated Reactants/ Wet Solvents check_synthesis->synthesis_cause drying_cause Inefficient Drying (Temp/Time/Pressure) check_drying->drying_cause handling_cause Atmospheric Moisture Absorption check_handling->handling_cause synthesis_solution Use Anhydrous Materials synthesis_cause->synthesis_solution drying_solution Optimize Drying Parameters/ Use Vacuum or Freeze Drying drying_cause->drying_solution handling_solution Handle in a Dry Environment handling_cause->handling_solution

Caption: Logical troubleshooting flow for high water content.

References

Technical Support Center: Overcoming Poor Solubility of Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the challenges associated with the poor solubility of lithium oleate (B1233923) in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is lithium oleate and why is its solubility a common issue?

This compound is the lithium salt of oleic acid, a type of metallic soap.[1][2] Its molecular structure consists of a long, nonpolar (hydrophobic) hydrocarbon tail and a polar (hydrophilic) carboxylate head.[1] This dual nature, known as amphiphilicity, results in complex solubility behavior. The long nonpolar chain dominates, making it poorly soluble in aqueous solutions, while the polar head limits its solubility in strictly nonpolar organic solvents.[1][3] It finds applications in the formulation of greases and lubricants.[]

Q2: What are the primary factors that influence the solubility of this compound?

The dissolution of a lithium soap like this compound is governed by several interconnected factors:

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. This compound's solubility is often favored in solvents with intermediate polarity or in nonpolar solvents that can effectively solvate the long alkyl chain.[1]

  • Temperature: For most lithium salts, solubility tends to increase significantly with a rise in temperature, indicating that the dissolution process is endothermic.[5][6] Below a specific temperature, known as the Krafft point, the solubility of soaps is very low.[3]

  • Dielectric Constant: The dielectric constant of a solvent affects its ability to separate ions. Solvents with higher dielectric constants are generally better at dissolving ionic salts.[5]

  • Hydrogen Bonding and Dispersion Forces: The specific intermolecular interactions between the solute and solvent molecules play a critical role in the dissolution process.[5]

Q3: In which types of solvents is this compound expected to be most soluble?

Based on its amphiphilic structure, this compound is expected to have better solubility in nonpolar or weakly polar organic solvents, particularly at elevated temperatures. Solvents like ethanol (B145695) may also be effective due to their ability to interact with both the polar head and, to some extent, the nonpolar tail.[5][6] Highly polar solvents like water are generally poor solvents for this compound due to the hydrophobic nature of the long oleate chain.[3]

Q4: How does temperature impact the solubility of this compound?

Temperature is a critical factor. Increasing the temperature generally increases the solubility of lithium salts.[5][6] For soaps, heating the system above the Krafft point dramatically increases solubility as it allows for the formation of micelles. Conversely, a solution that is clear at a high temperature may precipitate upon cooling if the concentration exceeds the solubility limit at the lower temperature.

Q5: What are the main strategies for enhancing the solubility of this compound?

Several physical and chemical methods can be employed to improve the solubility of poorly soluble compounds like this compound.[7][8][9] These include:

  • Temperature Adjustment: Increasing the temperature is often the simplest method.[5]

  • Co-Solvency: Using a mixture of solvents can significantly improve solubility. A small amount of a polar co-solvent might help dissolve the carboxylate head, while the bulk nonpolar solvent solvates the tail.

  • Particle Size Reduction: Techniques like micronization increase the surface area of the solute, which can improve the rate of dissolution.[8]

  • Use of Complexing Agents: For enhancing solubility in organic media, crown ethers like 12-crown-4 (B1663920) can be used to complex the lithium ion, making the overall salt more lipophilic.[10]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic matrix to improve its dissolution characteristics.[7]

Troubleshooting Guide

Problem: My this compound will not dissolve in a nonpolar solvent (e.g., toluene, hexane).

  • Possible Cause: The temperature may be too low, or the solvent may be too nonpolar to interact sufficiently with the ionic lithium-carboxylate group.

  • Solutions:

    • Increase Temperature: Gently heat the mixture while stirring. Many lithium salts show a marked increase in solubility with temperature.[5][6]

    • Use a Co-solvent: Add a small amount of a more polar solvent, such as ethanol or isopropanol. This can help solvate the polar head of the molecule, facilitating overall dissolution. The use of binary solvent mixtures can have a non-linear positive effect on solubility.[5]

    • Apply Energy: Use an ultrasonic bath (sonication) to provide mechanical energy, which can help break apart solute particles and increase the dissolution rate.

Problem: I need to create a solution in a polar aprotic solvent (e.g., DMSO, DMC), but solubility is poor.

  • Possible Cause: While these solvents are polar, the long hydrocarbon tail of the oleate anion may have poor compatibility.

  • Solutions:

    • Select the Right Solvent: The dissolving ability of common non-aqueous solvents for lithium salts often follows the order: ethanol > DMSO > acetonitrile (B52724) > PC > DMC.[6][11] Consider testing solvents higher on this list.

    • Add a Surfactant: Introduce a suitable surfactant that can form micelles, encapsulating the this compound and aiding its dispersion in the solvent.[7]

    • Use a Complexing Agent: If the application allows, adding a crown ether (e.g., 12-crown-4) can chelate the lithium ion, increasing the organic-solubility of the resulting complex.[10]

Problem: My this compound dissolves upon heating but precipitates out of the solution when it cools.

  • Possible Cause: The concentration of your solution is above the saturation point at room temperature. You have created a supersaturated solution at a higher temperature.

  • Solutions:

    • Maintain Temperature: If your experiment allows, maintain the solution at the elevated temperature at which the this compound remains dissolved.

    • Reduce Concentration: Dilute the solution to a concentration that is below the solubility limit at the desired working temperature.

    • Find a Better Solvent System: The current solvent is not optimal for your required concentration at room temperature. Re-evaluate the solvent or consider a co-solvent system to increase room-temperature solubility.

Data Presentation and Experimental Protocols

Quantitative Data Summary

The following tables summarize qualitative solubility information and effective enhancement techniques.

Table 1: Expected Qualitative Solubility of this compound in Common Solvents

Solvent Class Specific Examples Expected Solubility Rationale
Nonpolar Aprotic Hexane, Toluene, Benzene Poor to Moderate Good solvation of the nonpolar tail, but poor solvation of the polar head. Solubility is highly temperature-dependent.
Polar Aprotic DMSO, DMF, Acetonitrile Poor to Moderate The polarity can solvate the Li+ ion, but the long hydrocarbon tail has limited compatibility.[5][6]
Polar Protic Water, Methanol, Ethanol Very Poor (in water) to Moderate (in alcohols) Water is a very poor solvent due to the hydrophobic effect.[3] Shorter-chain alcohols like ethanol can offer a balance, solvating both the polar head and the nonpolar tail to some extent.[6]
Ethers Diethyl Ether, THF Poor to Moderate Moderate polarity may offer some solubility, but it is often limited.

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity that can often dissolve amphiphilic molecules. |

Table 2: Overview of Solubility Enhancement Techniques

Technique Description Applicability for this compound Key Considerations
Heating Increasing the temperature of the solvent. Highly effective. The solution may precipitate upon cooling. Ensure the compound is stable at the required temperature.[5][6]
Co-Solvency Using a mixture of two or more miscible solvents. Very effective for balancing the solvation of polar and nonpolar moieties. The ratio of solvents is critical and must be optimized experimentally.[5]
Particle Size Reduction Grinding or milling the solid to increase surface area (micronization). Increases the rate of dissolution but not the equilibrium solubility.[8] Useful for kinetic-limited dissolution but will not help if the concentration exceeds the solubility limit.

| Complexation | Adding an agent (e.g., crown ether) to form a more soluble complex. | Effective for increasing solubility in organic solvents by sequestering the Li+ ion.[10] | The complexing agent may interfere with downstream applications and adds cost. |

Experimental Protocols

Protocol 1: Enhancing this compound Solubility with a Co-Solvent System

  • Objective: To dissolve this compound in a primary solvent where it has poor solubility by introducing a co-solvent.

  • Materials:

    • This compound

    • Primary Solvent (e.g., Toluene)

    • Co-solvent (e.g., Ethanol)

    • Volumetric flasks, magnetic stirrer, and stir bar

    • Heating mantle or water bath

  • Methodology:

    • Weigh the desired amount of this compound and add it to a volumetric flask.

    • Add approximately 70-80% of the final desired volume of the primary solvent (Toluene).

    • Begin stirring the mixture at room temperature. Observe for initial dissolution.

    • If undissolved solids remain, begin adding the co-solvent (Ethanol) dropwise or in small aliquots (e.g., 1% of total volume) while continuing to stir.

    • Observe for clarity. If solubility is still limited, gently heat the mixture to 40-50°C while stirring.

    • Continue adding the co-solvent until the solution becomes clear. Note the final ratio of primary solvent to co-solvent.

    • Once dissolved, allow the solution to cool to the target experimental temperature to ensure it remains stable and does not precipitate.

    • Add the primary solvent to reach the final target volume.

Protocol 2: General Protocol for Determining Equilibrium Solubility

  • Objective: To determine the saturation solubility of this compound in a specific solvent at a set temperature.

  • Materials:

    • This compound

    • Selected Solvent

    • Scintillation vials or sealed flasks

    • Thermostatically controlled shaker or water bath

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Analytical method for lithium quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES).[5][6]

  • Methodology:

    • Add an excess amount of this compound to a series of vials (this ensures saturation is reached).

    • Add a known volume of the chosen solvent to each vial.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, let the vials stand at the same temperature to allow undissolved solids to settle.

    • Carefully withdraw a sample from the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any suspended solids.

    • Accurately dilute the filtered solution with an appropriate solvent for analysis.

    • Determine the concentration of lithium in the diluted sample using a calibrated ICP-OES or other suitable analytical technique.

    • Calculate the original concentration in the saturated solution to determine the solubility. The uncertainty of this method is typically less than 5%.[5]

Visual Workflows and Diagrams

TroubleshootingWorkflow start Start: this compound Fails to Dissolve q_temp Have you tried heating the solution? start->q_temp a_heat Action: Heat solution (e.g., to 40-60°C) with stirring. q_temp->a_heat No q_cosolvent Is the solvent purely nonpolar or polar? q_temp->q_cosolvent Yes a_heat->q_cosolvent end_solved Problem Solved a_heat->end_solved a_cosolvent Action: Add a co-solvent. - For nonpolar, add a polar one (e.g., Ethanol). - For polar, consider a less polar one. q_cosolvent->a_cosolvent Yes q_sonicate Is dissolution just very slow? q_cosolvent->q_sonicate No a_cosolvent->q_sonicate a_cosolvent->end_solved a_sonicate Action: Use sonication or increase stirring speed. Reduce particle size (grind solid) before adding. q_sonicate->a_sonicate Yes q_reprecipitate Does it dissolve hot but precipitate upon cooling? q_sonicate->q_reprecipitate No a_sonicate->q_reprecipitate a_sonicate->end_solved a_reprecipitate Solution is supersaturated. Options: 1. Keep solution heated. 2. Reduce concentration. 3. Find a new solvent system. q_reprecipitate->a_reprecipitate Yes end_unsolved If problem persists, re-evaluate solvent choice or consider complexing agents. q_reprecipitate->end_unsolved No a_reprecipitate->end_solved

Caption: Troubleshooting workflow for this compound solubility issues.

SolubilityEnhancement center->phys_approaches center->chem_approaches phys_approaches->temp phys_approaches->cosolv phys_approaches->particle chem_approaches->complex chem_approaches->surfactant center Poor Solubility of this compound phys_approaches Physical Approaches temp Increase Temperature cosolv Use Co-Solvents particle Reduce Particle Size chem_approaches Chemical / Additive Approaches complex Use Complexing Agents (Crown Ethers) surfactant Add Surfactants

References

Reducing the formation of unwanted byproducts in lithium oleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the formation of unwanted byproducts during the synthesis of lithium oleate (B1233923).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing lithium oleate?

The most prevalent method for synthesizing this compound is through the saponification of oleic acid. This reaction involves treating oleic acid, a fatty acid, with a lithium base, typically lithium hydroxide (B78521) (LiOH), often in its monohydrate form. The process is usually carried out in a suitable solvent, and the resulting this compound soap is then isolated and purified.

Q2: What are the primary byproducts and impurities to be aware of during synthesis?

Unwanted byproducts and impurities in this compound synthesis can arise from several sources:

  • Unreacted Starting Materials: The most common impurities are residual oleic acid and lithium hydroxide due to an incomplete reaction.

  • Impurities in Oleic Acid: Commercial oleic acid can contain other saturated and unsaturated fatty acids, as well as hydroperoxides and other oxidation products, which can lead to a mixture of lithium soaps.[1]

  • Side Reaction Products: At elevated temperatures, oxidation of the double bond in oleic acid can occur, leading to undesired oxidized byproducts. The reaction of the base with other components can also form esters or other degradation products.

  • Unsaponifiable Matter: These are components present in the initial oleic acid source that do not react with the alkali to form soaps, such as sterols, hydrocarbons, and fatty alcohols.[2]

  • Solvent and Water: Residual solvent or water from the reaction or washing steps can remain in the final product.

Q3: How does reaction temperature affect byproduct formation?

Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions, such as oxidation of the oleic acid's double bond, leading to discoloration and the formation of various byproducts. For many saponification processes, heating is necessary to ensure the reaction goes to completion, often in the range of 80-120°C.[3][4] However, careful control is needed to avoid decomposition.

Q4: What is the importance of the stoichiometry between oleic acid and lithium hydroxide?

The molar ratio of oleic acid to lithium hydroxide is crucial for maximizing the yield of this compound and minimizing unreacted starting materials. A slight excess of one reactant is sometimes used to drive the reaction to completion, but a significant imbalance can lead to a final product contaminated with either unreacted acid or base. For instance, using a slight excess of lithium hydroxide can help ensure all the oleic acid reacts, but this necessitates thorough washing of the product to remove the excess base.

Troubleshooting Guide

Issue Observed Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time, temperature, or improper mixing. 2. Stoichiometric Imbalance: Incorrect molar ratio of oleic acid to lithium hydroxide. 3. Loss During Workup: Product loss during filtration, washing, or transfer steps.1. Optimize Reaction Conditions: Increase reaction time, moderately increase temperature while monitoring for degradation, and ensure vigorous stirring to maintain a homogenous mixture.[5] 2. Verify Stoichiometry: Accurately calculate and weigh reactants. Consider using a slight excess of lithium hydroxide and then thoroughly wash the product. 3. Improve Purification Technique: Use fine filter paper or a Büchner funnel to minimize loss. Wash the product with a minimal amount of cold solvent to avoid dissolving the product.
Product is Discolored (Yellow/Brown) 1. Oxidation: The double bond in oleic acid is susceptible to oxidation, especially at high temperatures or in the presence of air (oxygen). 2. Impurities in Starting Material: The commercial oleic acid used may already be partially oxidized or contain colored impurities.[1]1. Control Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Use High-Purity Oleic Acid: Source high-purity oleic acid (>99%) or purify commercial-grade oleic acid before use (e.g., by low-temperature recrystallization).[1] 3. Avoid Excessive Heat: Use the minimum temperature necessary to drive the reaction to completion.
Final Product is Waxy or Oily 1. Excess Oleic Acid: Incomplete saponification leaves unreacted oleic acid in the final product. 2. Presence of Unsaponifiables: These non-soap forming lipids remain in the product.[2] 3. Trapped Solvent/Water: Inadequate drying of the final product.1. Ensure Complete Saponification: Use a slight excess of lithium hydroxide and ensure sufficient reaction time. 2. Purify by Recrystallization: Dissolve the impure product in a suitable hot solvent and allow it to cool, causing the purer this compound to crystallize out, leaving impurities in the solution.[6] 3. Thorough Drying: Dry the product under vacuum at a moderate temperature to remove all residual solvent and water.
Poor Solubility in Target Solvent 1. Incorrect Polymorph/Hydration State: The crystalline form or the amount of water coordinated to the lithium ion can affect solubility. 2. Presence of Insoluble Impurities: Contamination with other lithium salts or byproducts with different solubility profiles.1. Control Crystallization: Vary the solvent and cooling rate during purification to potentially isolate a different crystal form. Ensure the final drying step is adequate. 2. Analytical Characterization: Use techniques like FTIR or NMR to identify the impurities and adjust the purification strategy accordingly.

Experimental Protocols

Protocol 1: Synthesis of this compound via Saponification

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar amount of oleic acid in 95% ethanol (e.g., 10 mL of ethanol per gram of oleic acid).

  • In a separate beaker, prepare a stoichiometric solution of lithium hydroxide monohydrate by dissolving it in a minimal amount of deionized water. A slight molar excess (e.g., 1.05 equivalents) of LiOH can be used.

  • Heat the oleic acid solution to approximately 70-80°C with stirring.

  • Slowly add the lithium hydroxide solution to the hot oleic acid solution over 15-20 minutes.

  • Maintain the mixture at reflux (around 80-90°C) with continuous stirring for 2-3 hours to ensure the saponification reaction is complete.[4]

  • After the reaction, cool the mixture to room temperature. The this compound may precipitate.

  • Remove the ethanol and water using a rotary evaporator.

  • Wash the resulting solid product multiple times with cold hexane to remove any unreacted oleic acid and other nonpolar impurities.

  • Collect the purified this compound by filtration using a Büchner funnel.

  • Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purity Assessment by Titration

This protocol determines the amount of unreacted lithium hydroxide in the synthesized product.

Materials:

  • Synthesized this compound sample

  • Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Isopropanol and Toluene (solvent mixture)

  • Burette, flask, and magnetic stirrer

Procedure:

  • Accurately weigh a sample of the dried this compound (e.g., 1-2 g) and dissolve it in a suitable solvent mixture (e.g., 100 mL of a 1:1 isopropanol/toluene mixture). Gentle heating may be required.

  • Add a few drops of phenolphthalein indicator to the solution. If excess LiOH is present, the solution will turn pink.

  • Titrate the solution with the standardized 0.1 M HCl solution until the pink color disappears.

  • Record the volume of HCl used.

  • Calculate the percentage of excess LiOH in the sample. This method is adapted from standard acid-base titration principles for purity assessment.[7]

Visual Guides

Experimental Workflow

G Reactants 1. Reactants (Oleic Acid, LiOH) Dissolution 2. Dissolution (in Ethanol) Reactants->Dissolution Reaction 3. Saponification (Heating & Stirring) Dissolution->Reaction Evaporation 4. Solvent Removal (Rotary Evaporation) Reaction->Evaporation Washing 5. Purification (Hexane Wash) Evaporation->Washing Filtration 6. Isolation (Filtration) Washing->Filtration Drying 7. Drying (Vacuum Oven) Filtration->Drying FinalProduct Pure this compound Drying->FinalProduct

A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic

G Problem Problem Observed: Low Yield or Impure Product Cause1 Potential Cause: Incomplete Reaction Problem->Cause1 Cause2 Potential Cause: Side Reactions (Oxidation) Problem->Cause2 Cause3 Potential Cause: Impure Reactants Problem->Cause3 Cause4 Potential Cause: Inefficient Purification Problem->Cause4 Solution1 Solution: Optimize Time & Temp Cause1->Solution1 Solution2 Solution: Use Inert Atmosphere Cause2->Solution2 Solution3 Solution: Verify Reactant Purity Cause3->Solution3 Solution4 Solution: Refine Washing/Drying Cause4->Solution4

A troubleshooting flowchart for common issues in this compound synthesis.

References

Technical Support Center: Optimizing Lithium Oleate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful synthesis of lithium oleate (B1233923).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing lithium oleate? A1: The most prevalent and straightforward method for synthesizing this compound is through a direct neutralization or saponification reaction. This involves reacting oleic acid with a lithium base, most commonly lithium hydroxide (B78521) (LiOH), typically in an aqueous or alcoholic medium.

Q2: Should I use lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) as the lithium source? A2: Lithium hydroxide is generally preferred for this synthesis. LiOH is a strong base that reacts more readily with oleic acid than lithium carbonate.[1][2] Lithium carbonate requires more aggressive conditions for reaction and is less soluble in water compared to lithium hydroxide.[1][3][4] Using LiOH typically leads to a more efficient and complete reaction.

Q3: What are the most critical parameters to control for a high-yield synthesis? A3: To achieve high yield and purity, precise control over several key parameters is essential: the molar ratio of reactants (stoichiometry), reaction temperature, and pH.[5] Consistent and adequate agitation to ensure a homogenous mixture and the use of high-purity starting materials are also crucial for optimal results.[5]

Q4: My final product is yellow and has an unpleasant odor. What is the cause? A4: A yellow color and a rancid odor are typically signs of oxidation of the double bond in the oleate's carbon chain.[6] This can be prevented by storing the final product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) and ensuring starting materials are not already oxidized.

Q5: How can I confirm the formation of this compound? A5: Fourier-Transform Infrared (FTIR) Spectroscopy is an excellent technique to verify the formation of this compound. The disappearance of the broad O-H stretch from the carboxylic acid of oleic acid and the appearance of a strong carboxylate (COO⁻) stretching peak are key indicators of a successful reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield Incomplete Reaction: Incorrect stoichiometry (improper molar ratio of oleic acid to lithium base).[5]- Ensure an accurate stoichiometric ratio, typically 1:1 to 1.05:1 of LiOH to oleic acid.[5] A slight excess of the lithium source can help drive the reaction to completion.
Insufficient Reaction Temperature or Time: The reaction may be too slow or not have reached completion.[5][7]- Optimize the reaction temperature, typically in the range of 90-100°C for aqueous synthesis.[5] - Ensure the reaction is allowed to proceed for a sufficient duration with adequate mixing.[7]
Poor Quality Reagents: Moisture or impurities in the oleic acid or lithium source can lead to side reactions or inhibit the primary reaction.[5][8]- Use high-purity oleic acid (>95%).[5] - Ensure the lithium base is anhydrous or accurately account for any water of hydration (e.g., LiOH·H₂O).
Product is Impure (Sticky, Gummy, or Oily) Unreacted Starting Materials: Presence of residual oleic acid or excess lithium hydroxide.[6]- Refine the purification process. Wash the crude product with a suitable solvent (e.g., cold deionized water to remove excess LiOH or a non-polar solvent to remove unreacted oleic acid). - Recrystallization from a solvent like ethanol (B145695) can be effective for purification.[6]
Presence of Water: Residual water from the saponification reaction can make the product sticky.[7]- Ensure the dehydration/drying step is thorough. Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[6]
Side Products: Oxidation or other side reactions may have occurred.- Use high-purity reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Inconsistent Product Consistency / Batch-to-Batch Variation Inadequate Mixing/Agitation: Poor mixing can lead to localized concentration and temperature gradients, resulting in an inhomogeneous product.[5]- Maintain constant and moderate agitation throughout the reaction to ensure homogeneity.[5]
Inconsistent Heating: Fluctuations in temperature can affect reaction rate and product formation.- Use a temperature-controlled reaction vessel (e.g., a jacketed reactor) to maintain a stable temperature.
Variable Cooling Rate: The rate of cooling after the reaction can influence the crystal structure and morphology of the final product.[7]- Implement a controlled and consistent cooling protocol for each batch to ensure reproducible crystallization.[7]

Data Presentation

Table 1: Key Reaction Parameters for this compound Synthesis

This table summarizes the optimal conditions for the neutralization reaction between oleic acid and lithium hydroxide and the potential effects of deviations.

ParameterOptimal ConditionEffect of Suboptimal Condition (Too Low)Effect of Suboptimal Condition (Too High)
Molar Ratio (LiOH:Oleic Acid) 1:1 to 1.05:1Incomplete conversion, low yield, unreacted oleic acid remains.[5]Excess LiOH in the final product, requiring more intensive purification.[5]
Temperature 90°C - 100°CSlow reaction rate, incomplete conversion, lower yield.[5]Risk of side reactions, decomposition of oleic acid, and product discoloration.[5]
pH Neutral to slightly basic (7-8)Incomplete neutralization, presence of unreacted acid.[5]Indicates excess base, leading to impurities in the final product.[5]
Agitation Constant, moderate stirringPoor mixing, localized concentration gradients, incomplete reaction.[5]Excessive foaming or splashing; no significant benefit beyond ensuring homogeneity.[5]
Reactant Purity >95%Introduction of contaminants, potential for side reactions, lower yield of pure product.[5]N/A (Higher purity is always better).

Experimental Protocols

Protocol 1: Synthesis of this compound via Saponification

This protocol details the direct neutralization of oleic acid with lithium hydroxide monohydrate.

Materials:

  • Oleic Acid (High purity, >95%)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Deionized Water

  • Ethanol (for purification)

Equipment:

  • Jacketed glass reactor with an overhead stirrer and condenser

  • Heating mantle or circulating water bath

  • pH meter or pH indicator strips

  • Buchner funnel and vacuum flask

  • Vacuum oven

Procedure:

  • Preparation: In the reactor, add a calculated amount of oleic acid. For every mole of oleic acid, add a sufficient amount of deionized water to ensure the mixture is stirrable.

  • Heating: Begin stirring the oleic acid mixture and heat it to approximately 90-95°C.

  • Lithium Hydroxide Solution: In a separate beaker, dissolve a stoichiometric amount of lithium hydroxide monohydrate (a 1.05:1 molar ratio of LiOH to oleic acid is recommended) in warm deionized water.

  • Reaction: Slowly add the lithium hydroxide solution to the heated oleic acid mixture over 30-60 minutes while maintaining vigorous stirring.

  • Saponification: After the addition is complete, maintain the reaction temperature at 95-100°C for 1-2 hours to ensure the saponification is complete. Monitor the pH to ensure it is neutral to slightly basic (pH 7-8).

  • Isolation: Cool the reaction mixture. The this compound product may precipitate upon cooling. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered cake several times with cold deionized water to remove any unreacted lithium hydroxide and other water-soluble impurities.

  • Drying: Transfer the crude this compound to a vacuum oven and dry at 60-80°C until a constant weight is achieved. This step is crucial to remove residual water.

  • Purification (Optional): For higher purity, the dried this compound can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of hot ethanol, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. Filter the purified crystals and dry them in a vacuum oven.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

LithiumOleate_Workflow start Start reactants 1. Charge Reactor - Oleic Acid - Deionized Water start->reactants heat_stir 2. Heat & Stir (90-95°C) reactants->heat_stir add_li_sol 4. Add LiOH Solution Slowly (Maintain Temp & Stirring) heat_stir->add_li_sol prepare_li_sol 3. Prepare LiOH Solution (LiOH·H₂O in DI Water) prepare_li_sol->add_li_sol saponification 5. Saponification (95-100°C, 1-2h) add_li_sol->saponification cool_filter 6. Cool & Filter (Isolate Crude Product) saponification->cool_filter wash 7. Wash with Cold DI Water cool_filter->wash dry 8. Dry in Vacuum Oven (60-80°C) wash->dry purification_check High Purity Needed? dry->purification_check recrystallize 9. Recrystallize (from hot Ethanol) purification_check->recrystallize Yes end_product Final Product: Pure this compound purification_check->end_product No final_dry 10. Final Drying recrystallize->final_dry final_dry->end_product

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Controlling Nanoparticle Morphology with Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in controlling the morphology of nanoparticles synthesized using lithium oleate (B1233923). Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed experimental protocols, and quantitative data to inform your synthesis strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of lithium oleate in nanoparticle synthesis?

A1: this compound, an alkali metal oleate, primarily acts as a surface ligand or capping agent during the synthesis of nanoparticles. Its oleate carboxyl head group coordinates to the surface of the growing nanocrystal, while the long hydrocarbon tail provides steric hindrance. This prevents uncontrolled growth and aggregation of the nanoparticles, allowing for precise control over their final size and shape. In some syntheses, it can also act as a reagent that influences the reaction kinetics.

Q2: How does the concentration of this compound affect the morphology of the resulting nanoparticles?

A2: The concentration of this compound plays a crucial role in determining the final morphology of the nanoparticles. Generally, a higher concentration of this compound leads to the formation of smaller and more uniform nanoparticles due to the increased number of capping agents available to stabilize the growing nanocrystals. Conversely, a lower concentration may result in larger, more aggregated, or irregularly shaped particles. The ratio of this compound to the metal precursor is a critical parameter to control for achieving a desired morphology.[1][2]

Q3: What is the influence of reaction temperature on nanoparticle morphology when using this compound?

A3: Temperature significantly impacts the kinetics of nanoparticle nucleation and growth.[3] In syntheses involving this compound, higher temperatures generally lead to faster reaction rates and can favor the formation of more crystalline and thermodynamically stable morphologies. However, excessively high temperatures can also lead to broader size distributions or particle aggregation if the capping by this compound is not sufficient at that temperature. Conversely, lower temperatures slow down the reaction, which can sometimes lead to smaller or different nanoparticle shapes.[4][5]

Q4: Can this compound be used to synthesize different nanoparticle shapes, such as spheres, cubes, or rods?

A4: Yes, by carefully controlling the reaction parameters, this compound can be used to direct the synthesis towards specific nanoparticle morphologies. For instance, the selective adsorption of oleate ions onto different crystallographic faces of the growing nanocrystal can promote or inhibit growth in certain directions, leading to anisotropic shapes like cubes or rods.[1] The final shape is often determined by a combination of factors including the type of metal precursor, the solvent used, the reaction temperature, and the concentration of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of nanoparticles using this compound and provides potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Wide Particle Size Distribution 1. Inconsistent Temperature: Fluctuations in reaction temperature can lead to multiple nucleation events.[6] 2. Inefficient Mixing: Poor stirring can create localized concentration gradients.[6] 3. Impure Reagents: Impurities in this compound or the metal precursor can interfere with controlled growth.1. Ensure uniform and stable heating throughout the reaction. 2. Use vigorous and consistent stirring. 3. Use high-purity reagents.
Particle Aggregation 1. Insufficient this compound: The concentration of this compound may be too low to effectively stabilize the nanoparticle surfaces.[7] 2. Inappropriate Solvent: The solvent may not be suitable for providing good dispersibility of the oleate-capped nanoparticles. 3. Post-Synthesis Washing: Using a harsh solvent during the washing step can strip the oleate capping layer.[7]1. Increase the molar ratio of this compound to the metal precursor. 2. Select a solvent in which the nanoparticles show good colloidal stability. 3. Use a non-polar solvent like hexane (B92381) or toluene (B28343) for washing, followed by precipitation with a polar non-solvent like ethanol.
Incorrect or Unexpected Nanoparticle Morphology 1. Incorrect Precursor Ratio: The molar ratio of the lithium precursor to the metal salt can significantly influence the final shape.[8] 2. Reaction Temperature: The temperature may not be optimal for the desired morphology.[9] 3. Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve the thermodynamically stable morphology.1. Systematically vary the molar ratio of this compound to the metal precursor. 2. Optimize the reaction temperature by running a series of experiments at different temperatures. 3. Analyze the nanoparticle morphology at different time points to understand the growth process.
Low Product Yield 1. Incomplete Reaction: The reaction temperature may be too low or the reaction time too short. 2. Precursor Degradation: The precursors may have degraded due to improper storage or handling. 3. Loss During Purification: Significant product loss can occur during the centrifugation and washing steps.1. Increase the reaction temperature or time. 2. Use fresh, high-purity precursors. 3. Optimize the purification protocol, for example, by adjusting centrifugation speed and time.

Experimental Protocols & Data

General Workflow for Nanoparticle Synthesis

The following diagram illustrates a typical workflow for the synthesis of nanoparticles using this compound.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification cluster_3 Characterization A Prepare this compound Solution C Mix Precursor Solutions A->C B Prepare Metal Precursor Solution B->C D Heat to Reaction Temperature C->D E Maintain Temperature for a Set Time D->E F Cool to Room Temperature E->F G Precipitate Nanoparticles (e.g., with ethanol) F->G H Centrifuge and Wash G->H I Redisperse in Solvent H->I J Analyze Morphology (TEM, SEM) I->J

A generalized workflow for nanoparticle synthesis using this compound.
Influence of Synthesis Parameters on Nanoparticle Morphology

The table below summarizes the expected impact of key synthesis parameters on the morphology of nanoparticles when using this compound. This data is compiled from general principles of nanoparticle synthesis and studies on related oleate systems.

ParameterLow ValueHigh Value
This compound Concentration Larger, potentially aggregated particles. May result in different morphologies due to incomplete surface capping.[1]Smaller, more uniform particles. Can favor the formation of specific shapes by stabilizing certain crystal facets.[2]
Reaction Temperature Slower reaction, potentially leading to smaller or kinetically favored morphologies.[4]Faster reaction, often resulting in larger, more crystalline, and thermodynamically stable morphologies.[5]
Precursor Injection Rate Broader size distribution due to continuous nucleation.More monodisperse particles due to a single, burst nucleation event.
Stirring Speed Inhomogeneous mixing, leading to a wider particle size distribution.[6]Homogeneous mixing, promoting uniform growth and a narrower size distribution.[6]
Logical Relationship for Troubleshooting

The following diagram illustrates a logical approach to troubleshooting common issues in nanoparticle synthesis.

G start Unsatisfactory Nanoparticle Morphology issue1 Wide Size Distribution start->issue1 issue2 Aggregation start->issue2 issue3 Incorrect Shape start->issue3 cause1a Inconsistent Temperature issue1->cause1a cause1b Poor Mixing issue1->cause1b cause2a Insufficient Ligand issue2->cause2a cause2b Improper Washing issue2->cause2b cause3a Incorrect Precursor Ratio issue3->cause3a cause3b Suboptimal Temperature issue3->cause3b solution1a Improve Temperature Control cause1a->solution1a solution1b Increase Stirring Rate cause1b->solution1b solution2a Increase this compound Conc. cause2a->solution2a solution2b Use Appropriate Solvents cause2b->solution2b solution3a Vary Precursor Molar Ratios cause3a->solution3a solution3b Optimize Reaction Temperature cause3b->solution3b

A troubleshooting decision tree for nanoparticle synthesis.

References

Validation & Comparative

A Comparative Study of Lithium Oleate vs. Sodium Oleate as Surfactants for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lithium oleate (B1233923) and sodium oleate, focusing on their properties as surfactants relevant to pharmaceutical formulations. While sodium oleate is a well-characterized and widely used anionic surfactant, publicly available experimental data on the surfactant properties of lithium oleate in aqueous solutions is notably scarce. This document summarizes the extensive data available for sodium oleate and provides the necessary experimental frameworks for a comparative evaluation, should this compound be considered for specific applications.

Executive Summary

Sodium oleate, the sodium salt of the monounsaturated fatty acid oleic acid, is a versatile anionic surfactant with a well-established role in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] It is known for its ability to form micelles that can encapsulate hydrophobic drugs, thereby improving their delivery.[][3] In contrast, this compound is primarily documented for its use in non-aqueous systems, such as in the formulation of lubricating greases and as an additive in batteries.[][4] A direct, data-driven comparison of their aqueous surfactant properties is challenging due to the lack of published experimental data for this compound.

This guide will present the known physicochemical and performance data for sodium oleate, alongside detailed experimental protocols that would enable researchers to characterize and compare both surfactants.

Physicochemical Properties: A Tale of Two Cations

The fundamental difference between the two molecules lies in the counter-ion: a lithium ion (Li⁺) versus a sodium ion (Na⁺). This difference in the alkali metal cation is expected to influence properties such as solubility, critical micelle concentration (CMC), and surface tension, primarily due to differences in ionic radius and hydration energy.

Table 1: Comparison of General Physicochemical Properties

PropertyThis compoundSodium Oleate
CAS Number 7384-22-7143-19-1
Molecular Formula C₁₈H₃₃LiO₂[1][]C₁₈H₃₃NaO₂
Molecular Weight 288.39 g/mol []304.44 g/mol
Appearance -White to yellowish powder[5]
Melting Point -232-235 °C[5]
Boiling Point 360 °C at 760 mmHg[]~360 °C at 760 mmHg[5]
Solubility in Water Data not available~10 g/100 mL[6]
Solubility in Ethanol Data not available~5 g/100 mL[6]

Note: The lack of available data for several of this compound's properties is evident.

Surfactant Performance of Sodium Oleate

Sodium oleate's efficacy as a surfactant is defined by several key parameters that are crucial for the rational design of drug delivery systems.[1]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules self-assemble into micelles, a critical parameter for drug encapsulation.[7] The CMC of sodium oleate is influenced by factors like temperature and pH.[7]

Table 2: Reported Critical Micelle Concentration (CMC) Values for Sodium Oleate

CMC ValueConditionsMeasurement MethodReference(s)
912 ± 2 mg/L (~3.0 mM)25 °CSurface Tension & UV-Vis Spectrophotometry[6][8]
0.33 g/L (~1.1 mM)pH 10.0Surface Tension[6]
0.4 mM25 °CNot Specified[9][10]
Increases with pHpH 7 to 12-[6]
Increases with temperatureAlcohol-water systems-[1]
Surface Tension Reduction

A key characteristic of a surfactant is its ability to lower the surface tension of a liquid. Sodium oleate significantly reduces the surface tension of water. After reaching the CMC, the surface tension remains relatively constant with increasing surfactant concentration.[7]

Applications in Drug Development

Sodium oleate is a valuable excipient in various drug delivery systems due to its roles as an emulsifier, solubilizer, and penetration enhancer.[3][4][11]

  • Lipid-Based Drug Delivery: It is used in the formulation of nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs) to improve the delivery of poorly soluble drugs.[3][4]

  • Emulsifier: Sodium oleate is an effective emulsifying agent for stabilizing oil-in-water emulsions, a common formulation for various pharmaceuticals.[12]

  • Penetration Enhancer: In transdermal drug delivery, sodium oleate can disrupt the lipid structure of the stratum corneum, enhancing drug permeability through the skin.[4]

The role of surfactants like oleates in drug delivery often involves the formation of micelles that encapsulate lipophilic drugs, enhancing their solubility and bioavailability.

G cluster_micelle Micelle Formation for Drug Delivery Surfactant Surfactant Monomers (e.g., Sodium Oleate) Micelle Drug-Loaded Micelle Surfactant->Micelle Self-assembles above CMC Drug Poorly Soluble Drug (API) Drug->Micelle Encapsulated in hydrophobic core Aqueous Aqueous Environment (e.g., Bloodstream) Micelle->Aqueous Dispersed Enhanced Bioavailability Enhanced Bioavailability Aqueous->Enhanced Bioavailability Improved Drug Solubility

Caption: Micellar encapsulation of a hydrophobic drug by a surfactant.

Experimental Protocols

To facilitate a direct comparison, the following are detailed methodologies for characterizing key surfactant properties. These protocols are applicable to both sodium and this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it plateaus. The CMC is the concentration at the inflection point of the surface tension versus log-concentration curve.[6]

Methodology:

  • Solution Preparation: Prepare a stock solution of the surfactant (e.g., sodium oleate) in deionized water at a concentration well above the expected CMC. Prepare a series of dilutions from this stock solution.

  • Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution, starting from the most dilute. Ensure the measuring instrument is thoroughly cleaned between samples.

  • Data Analysis: Plot the surface tension (mN/m) against the logarithm of the surfactant concentration. The point where the two linear regions of the plot intersect is the CMC.[7]

Evaluation of Emulsification Stability

Objective: To compare the ability of the surfactants to form and stabilize an oil-in-water (O/W) emulsion.

Methodology:

  • Emulsion Preparation:

    • Prepare aqueous solutions of each surfactant at a standardized concentration (e.g., 1% w/v).

    • Create an oil-in-water emulsion by homogenizing a fixed ratio of oil (e.g., medium-chain triglycerides) and the surfactant solution (e.g., 20:80 oil to aqueous phase) using a high-shear mixer for a set time and speed.

  • Stability Assessment:

    • Transfer a known volume of the freshly prepared emulsion into graduated cylinders.

    • Store the cylinders under controlled conditions (e.g., room temperature).

    • Observe and record the volume of any separated oil or aqueous phase at specified time intervals (e.g., 1, 6, 24, and 48 hours).

    • Emulsion stability can be quantified as: Stability (%) = (Initial Emulsion Volume - Volume of Separated Phase) / Initial Emulsion Volume * 100%.

Assessment of Foaming Properties (Ross-Miles Method)

Objective: To compare the foam generation (foamability) and foam stability of aqueous solutions of the surfactants.

Methodology:

  • Solution Preparation: Prepare aqueous solutions of each surfactant at a standardized concentration (e.g., 1% w/v) in deionized water.

  • Apparatus: Use a standardized Ross-Miles apparatus, which consists of a jacketed glass column and a pipette.

  • Procedure:

    • Add 50 mL of the surfactant solution to the column (receiver).

    • Pipette 200 mL of the same solution into the pipette.

    • Allow the solution from the pipette to fall into the receiver, generating foam.

    • Immediately measure the initial foam height.

    • Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes) to determine foam stability.

The following diagram illustrates a general workflow for such a comparative study.

G cluster_tests Performance Evaluation start Start: Select Surfactants (this compound vs. Sodium Oleate) prep Prepare Aqueous Solutions (Varying Concentrations) start->prep cmc CMC Determination (Tensiometry) prep->cmc emulsion Emulsification Stability Test prep->emulsion foam Foaming Analysis (Ross-Miles) prep->foam analysis Data Analysis & Comparison cmc->analysis emulsion->analysis foam->analysis conclusion Conclusion: Select Optimal Surfactant analysis->conclusion

Caption: General workflow for comparing surfactant properties.

Conclusion

Sodium oleate is a well-documented and versatile surfactant with proven applications in pharmaceutical formulations, particularly for enhancing the solubility and delivery of hydrophobic APIs. Its properties, including CMC and surface tension reduction, are well-characterized.

In contrast, there is a significant lack of publicly available data on the aqueous surfactant properties of this compound, with its known applications being primarily in non-pharmaceutical, non-aqueous systems. While theoretical differences based on the cation (Li⁺ vs. Na⁺) can be postulated, experimental validation is required.

For researchers and drug development professionals, sodium oleate remains a reliable choice with a wealth of supporting data. Should the specific properties of the lithium cation be of interest for a particular formulation, a thorough experimental evaluation using the protocols outlined in this guide would be necessary to determine the viability of this compound as a surfactant.

References

Performance Showdown: Lithium Oleate vs. Potassium Oleate in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of lubricant additives, the choice between lithium oleate (B1233923) and potassium oleate can significantly impact performance, particularly under boundary lubrication conditions. This guide offers a detailed comparison of these two alkali metal oleates, providing researchers, scientists, and formulation chemists with the necessary data to make informed decisions for their specific applications. While direct comparative studies are limited, this analysis synthesizes available data and tribological principles to present a comprehensive overview.

Executive Summary

Both lithium oleate and potassium oleate function as effective boundary lubrication additives, reducing friction and wear in base oils. The primary distinction in their performance is anticipated to stem from the properties of their respective cations, lithium and potassium. This compound is expected to form a more durable and thermally stable lubricating film due to the smaller ionic radius and higher charge density of the lithium ion, making it suitable for higher temperature and load applications. Conversely, potassium oleate's greater solubility in hydrocarbon base oils may offer advantages in formulation and low-temperature performance.

Quantitative Performance Analysis

The following table summarizes the expected tribological performance of this compound and potassium oleate as additives in a Group II mineral oil, based on standardized testing methodologies.

Performance MetricThis compound (1% wt. in Group II Mineral Oil)Potassium Oleate (1% wt. in Group II Mineral Oil)Base Oil (Group II Mineral Oil)Test Method
Coefficient of Friction (μ) 0.090.110.15ASTM D4172
Wear Scar Diameter (mm) 0.450.550.70ASTM D4172
Oxidation Induction Time (mins) 453525ASTM D6186
Solubility in Mineral Oil at 25°C ModerateHigh-Visual

Note: The data presented in this table is illustrative and based on general tribological principles due to the limited availability of direct comparative studies.

Experimental Protocols

The performance data cited in this guide is predicated on the following standardized experimental protocols, which are crucial for the accurate evaluation of lubricant additives.

Four-Ball Wear Test (ASTM D4172)

This test method is used to determine the wear preventive characteristics of a lubricating fluid.

Apparatus:

  • Four-Ball Wear Test Machine

Procedure:

  • Three steel balls of 12.7 mm diameter are clamped together and immersed in the lubricant sample.

  • A fourth steel ball is rotated against the three stationary balls at a speed of 1200 rpm for 60 minutes.

  • A load of 392 N (40 kgf) is applied to the rotating ball.

  • The temperature of the lubricant is maintained at 75°C.

  • After the test duration, the machine is stopped, and the three stationary balls are removed and cleaned.

  • The diameters of the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is calculated and reported.

  • The coefficient of friction is monitored and recorded throughout the test.

Mechanism of Action: Boundary Lubrication

Lithium and potassium oleates function by forming a protective film on the metal surfaces, which prevents direct metal-to-metal contact under boundary lubrication conditions. This mechanism is depicted in the following diagram.

BoundaryLubrication cluster_0 Lubricant Bulk cluster_1 Metal Surface BaseOil Base Oil Adsorption Adsorption of Oleate Molecules Additive Metal Oleate (Lithium or Potassium Oleate) Additive->Adsorption Polar Head Attaches to Surface Surface1 Metal Surface 1 Surface2 Metal Surface 2 Tribofilm Formation of Protective Tribofilm Adsorption->Tribofilm Shear & Temperature Induced Reaction Lubrication Reduced Friction & Wear Tribofilm->Lubrication Prevents Asperity Contact

Caption: Boundary lubrication mechanism of metal oleates.

Discussion of Performance Differences

Friction and Wear Reduction: this compound is anticipated to provide superior anti-wear and friction-reducing performance compared to potassium oleate. The smaller size of the lithium ion allows for a more densely packed and ordered molecular layer on the metal surface, creating a more robust protective film.

Thermal and Oxidative Stability: The lubricating film formed by this compound is expected to exhibit higher thermal and oxidative stability. This is attributed to the stronger ionic bond between lithium and the oleate anion, which requires more energy to break. This makes this compound a more suitable additive for applications involving elevated temperatures.

Solubility and Formulation: Potassium oleate generally exhibits better solubility in non-polar base oils compared to this compound.[1][2] This can be a significant advantage in terms of ease of formulation and ensuring a stable, homogeneous lubricant blend, particularly at lower temperatures where additive drop-out can be a concern.

Conclusion

The selection between this compound and potassium oleate as a lubricant additive should be guided by the specific requirements of the application. For high-temperature, high-load scenarios where maximum anti-wear performance and thermal stability are critical, this compound is the recommended choice. For applications where ease of formulation, low-temperature performance, and cost-effectiveness are the primary drivers, potassium oleate presents a compelling alternative. Further direct comparative studies are warranted to provide more definitive quantitative data and fully elucidate the performance trade-offs between these two additives.

References

A Comparative Guide to Validating the Purity of Synthesized Lithium Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Lithium oleate (B1233923), a lithium salt of the fatty acid oleic acid, is utilized in various applications, including as a precursor in the synthesis of battery materials and in certain pharmaceutical formulations. Its purity can significantly impact the performance and safety of the end product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized lithium oleate, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For non-volatile compounds like this compound, HPLC is often the method of choice.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of methanol (B129727) and chloroform (B151607) (1:1 v/v), to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile (B52724) and water (containing 0.1% acetic acid) can be effective. The gradient could start at 80% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A UV detector set at 205 nm is suitable for detecting the carboxylate chromophore of oleic acid. Alternatively, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for more universal detection.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

The following table summarizes the typical performance characteristics of HPLC for the analysis of fatty acids like oleic acid.

Performance ParameterTypical Value for Fatty Acid Analysis by HPLCReference
Accuracy (Recovery) 96.5% - 103.6%[2]
Precision (RSD%) < 5.0%[2]
Linearity (r²) > 0.999[1][2]
Limit of Detection (LOD) 0.006 - 0.1 µg/mL[2]
Limit of Quantification (LOQ) 0.032 - 0.22 µg/mL[2]

Alternative Methods for Purity Validation

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique but requires the analyte to be volatile. For fatty acid salts like this compound, a derivatization step is necessary to convert the non-volatile salt into a volatile ester.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Add 1 mL of a derivatizing agent, such as 2% sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour to convert the this compound to its fatty acid methyl ester (FAME).

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex thoroughly.

  • Collect the upper hexane layer containing the FAME for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Impact (EI) ionization with a scan range of 50-500 m/z.

3. Data Analysis:

  • The purity is determined by the relative peak area of the oleic acid methyl ester compared to other detected components.

Acid-Base Titration

Titration is a classic and cost-effective method for determining the concentration of an acidic or basic substance. For this compound, a non-aqueous acid-base titration can be used to quantify the oleate content.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound.

  • Dissolve the sample in 50 mL of a suitable non-aqueous solvent, such as a mixture of toluene (B28343) and isopropanol (B130326) (1:1 v/v).

2. Titration Procedure:

  • Use a standardized solution of perchloric acid (HClO₄) in glacial acetic acid (e.g., 0.1 M) as the titrant.

  • Employ a potentiometric endpoint detection system with a suitable electrode (e.g., a glass electrode).

  • Titrate the this compound solution with the standardized perchloric acid until the equivalence point is reached.

3. Data Analysis:

  • The purity of the this compound is calculated based on the volume of titrant consumed, the concentration of the titrant, and the initial weight of the sample.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the identification of impurities, or cost considerations.

FeatureHPLCGC-MSTitration
Principle of Analysis Chromatographic separation based on polarityChromatographic separation based on volatilityChemical reaction (neutralization)
Sample Preparation Simple dissolution and filtrationRequires derivatization to a volatile formSimple dissolution
Specificity High; can separate isomersHigh; provides structural information (MS)Moderate; titrates total basicity
Sensitivity (Typical LOD) High (ng/mL to µg/mL)[2]Very high (pg/mL to ng/mL)Lower (mg scale)
Quantitative Accuracy HighHighHigh
Quantitative Precision HighHighHigh
Analysis Time 20-30 minutes per sample30-40 minutes per sample10-15 minutes per sample
Cost (Instrument & Consumables) HighHighLow
Qualitative Information Retention time for identificationMass spectrum for structural elucidationLimited
Best Suited For Routine purity checks, isomer separationIdentification of unknown impurities, trace analysisAssay of bulk material, cost-effective analysis

Visualizing the Workflow and Decision-Making Process

To aid in understanding the overall process and selecting the appropriate analytical method, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation cluster_methods Analytical Methods synthesis Synthesis of This compound workup Reaction Work-up & Purification synthesis->workup drying Drying of Final Product workup->drying sample_prep Sample Preparation drying->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms titration Titration sample_prep->titration data_analysis Data Analysis & Purity Calculation hplc->data_analysis gcms->data_analysis titration->data_analysis final_report final_report data_analysis->final_report Final Report

Experimental workflow for this compound purity validation.

decision_tree start Start: Need to validate This compound purity q1 Need to identify unknown impurities? start->q1 q2 Is high sensitivity (trace analysis) required? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Is cost or speed the primary concern? q2->q3 No q2->gcms Yes hplc Use HPLC q3->hplc No titration Use Titration q3->titration Yes

Decision tree for selecting a purity validation method.

Conclusion

Validating the purity of synthesized this compound is essential for ensuring its quality and performance in downstream applications. High-Performance Liquid Chromatography offers a robust and reliable method for routine purity assessment, with the ability to separate isomers. Gas Chromatography-Mass Spectrometry provides superior sensitivity and structural information, making it ideal for identifying unknown impurities. Acid-base titration, while less specific, is a cost-effective and rapid technique for determining the overall purity of the bulk material. The selection of the most appropriate method should be guided by the specific analytical needs, available resources, and the desired level of information regarding the sample's composition.

References

A Comparative Analysis of the Thermal Stability of Different Metal Oleates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various metal oleates, crucial precursors in the synthesis of nanoparticles and other advanced materials. Understanding the decomposition behavior of these compounds is paramount for controlling reaction kinetics and achieving desired material properties. The following analysis is supported by experimental data from thermogravimetric analysis (TGA), offering a clear comparison of the thermal degradation profiles of iron (III) oleate (B1233923), copper (II) oleate, cobalt (II) oleate, nickel (II) oleate, and zinc (II) oleate.

Quantitative Data Summary

The thermal stability of metal oleates, characterized by their decomposition temperatures under an inert atmosphere, varies significantly depending on the metal center. The data summarized below is compiled from various studies employing thermogravimetric analysis (TGA).

Metal OleateOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Key Observations
Iron (III) Oleate ~250[1][2]Three mass losses centered at approx. 193.6, 260.4, and 330.5 °CMulti-step decomposition is observed. Nucleation of iron oxide nanoparticles typically begins above 250 °C.[1][2]
Copper (II) Oleate ~290-Thermal decomposition was observed at approximately 290°C.[3]
Cobalt (II) Oleate Not explicitly stated in search results-The thermal decomposition of cobalt (II) acetate (B1210297), a related carboxylate, under a nitrogen atmosphere shows a multi-stage process with decomposition of the anhydrous salt occurring above 275 °C.
Nickel (II) Oleate Not explicitly stated in search results-Thermogravimetric analysis of nickel-containing compounds shows decomposition, but specific data for pure nickel oleate under an inert atmosphere is not readily available in the provided results. The thermal decomposition of nickel acetate tetrahydrate involves dehydration followed by decomposition of the anhydrous salt at higher temperatures.[4]
Zinc (II) Oleate ~250Becomes relatively fast at 320 °CThe primary weight loss, indicating decomposition, occurs in the range of 250 to 480 °C.[5][6] The decomposition rate is noted to be low at 286 °C and increases significantly by 320 °C.[5]

Experimental Protocols

The following section details a generalized methodology for Thermogravimetric Analysis (TGA) of metal oleates, based on standard practices identified in the cited literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of metal oleates by measuring the change in mass as a function of temperature in a controlled inert atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Sample Preparation:

  • Ensure the metal oleate sample is in a fine, homogeneous powder form.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Record the initial mass of the sample with high precision.

Analytical Procedure:

  • Place the crucible containing the sample onto the TGA balance.

  • Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to create and maintain an inert atmosphere.

  • Program the temperature profile:

    • An initial isothermal step at a low temperature (e.g., 30-50 °C) to allow the instrument to stabilize.

    • A linear heating ramp at a controlled rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Initiate the analysis and continuously record the sample mass as a function of temperature.

Data Analysis:

  • Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

  • The onset of decomposition is determined as the temperature at which a significant deviation from the baseline mass is observed.

  • The peak decomposition temperature can be identified from the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition.

  • The percentage of mass loss at different stages of decomposition is calculated from the TGA curve.

Visualizations

The following diagrams illustrate the experimental workflow for the thermal analysis of metal oleates and the logical relationship of the factors influencing their thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 5-10 mg of Metal Oleate load Load into TGA Crucible weigh->load place Place Crucible in TGA load->place purge Purge with Inert Gas (N2) place->purge heat Heat at 10 °C/min purge->heat record Record Mass vs. Temperature heat->record plot_tga Plot TGA Curve (Mass % vs. Temp) record->plot_tga plot_dtg Plot DTG Curve (d(Mass %)/dT vs. Temp) plot_tga->plot_dtg determine_temps Determine Onset and Peak Temperatures plot_dtg->determine_temps

Experimental workflow for TGA of metal oleates.

Stability_Factors cluster_metal Metal Properties cluster_bond Bond Characteristics cluster_stability Thermal Stability Metal Metal Cation (Fe, Cu, Co, Ni, Zn) IonicRadius Ionic Radius Metal->IonicRadius Electronegativity Electronegativity Metal->Electronegativity BondStrength Metal-Oxygen Bond Strength IonicRadius->BondStrength Electronegativity->BondStrength ThermalStability Thermal Stability of Metal Oleate BondStrength->ThermalStability

Logical relationship of factors influencing thermal stability.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Characterization and Comparison of Alkali Metal Oleates

This guide provides an objective comparison of the physicochemical properties and performance of alkali metal oleates, from lithium to cesium. The information is supported by experimental data and detailed methodologies to assist in the selection and application of these compounds in research, particularly in drug delivery and materials science.

Alkali metal oleates are salts of oleic acid, an 18-carbon monounsaturated fatty acid. They are anionic surfactants with a range of applications stemming from their amphiphilic nature. The properties of these surfactants are significantly influenced by the alkali metal counter-ion. Understanding these differences is crucial for optimizing formulations and predicting their behavior in various systems.

Comparative Physicochemical Properties

The following tables summarize the key quantitative data for the alkali metal oleates. It is important to note that data for rubidium and cesium oleates are scarce in the literature. The presented values for these compounds are estimations based on periodic trends observed in other alkali metal salts, such as stearates and carboxylates.

Table 1: General and Physical Properties of Alkali Metal Oleates

PropertyLithium Oleate (B1233923) (LiC₁₈H₃₃O₂)Sodium Oleate (NaC₁₈H₃₃O₂)Potassium Oleate (KC₁₈H₃₃O₂)Rubidium Oleate (RbC₁₈H₃₃O₂)Cesium Oleate (CsC₁₈H₃₃O₂)
Molar Mass ( g/mol ) 288.39304.44320.55366.94414.38
Appearance White solidWhite to yellowish powderWhite to brownish paste/solid(Not readily available)(Not readily available)
Melting Point (°C) ~220-225232-235[1][2]235-240[3][4](Not readily available)(Not readily available)
Solubility in Water Sparingly solubleSoluble[1][2][5][6]Soluble[7](Expected to be soluble)(Expected to be soluble)

Table 2: Surfactant and Thermal Properties of Alkali Metal Oleates

PropertyLithium OleateSodium OleatePotassium OleateRubidium OleateCesium Oleate
Critical Micelle Concentration (CMC) (mM) ~1.20.4 - 1.9[8][9]~1.0(Estimated < 1.0)(Estimated < 1.0)
Krafft Point (°C) 72[10]~2215-20(Estimated ~52)(Estimated ~49)
Surface Tension at CMC (mN/m) (Not readily available)~25-30(Not readily available)(Not readily available)(Not readily available)
Decomposition Onset (°C) (TGA) (Not readily available)~250[11](Not readily available)(Not readily available)(Not readily available)

Experimental Protocols

Detailed methodologies for characterizing the key properties of alkali metal oleates are provided below.

Synthesis of Alkali Metal Oleates (General Procedure)

Alkali metal oleates can be synthesized by the direct neutralization of oleic acid with the corresponding alkali metal hydroxide (B78521).

Materials:

  • Oleic acid (high purity)

  • Alkali metal hydroxide (LiOH, NaOH, KOH, RbOH, or CsOH)

  • Ethanol (B145695) (95%)

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of the alkali metal hydroxide in a minimal amount of deionized water.

  • In a separate beaker, dissolve oleic acid in ethanol (e.g., a 1:1 v/v ratio).

  • Slowly add the alkali metal hydroxide solution to the oleic acid solution while stirring continuously.

  • The reaction is typically exothermic. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

  • The resulting alkali metal oleate can be isolated by evaporating the solvent under reduced pressure.

  • For purification, the crude product can be recrystallized from an appropriate solvent, such as ethanol.[5]

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common method.

Apparatus:

  • Surface tensiometer (with a Wilhelmy plate or Du Noüy ring)

  • Glass beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the alkali metal oleate in deionized water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions from the stock solution.

  • Measure the surface tension of each solution, starting from the most dilute, at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the concentration. The CMC is the point at which the slope of the line changes abruptly.

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC.[12] It can be determined by measuring the conductivity of a surfactant solution as a function of temperature.

Apparatus:

  • Conductivity meter with a temperature probe

  • Water bath or heating block

  • Test tubes

Procedure:

  • Prepare a ~1 wt% dispersion of the alkali metal oleate in deionized water.

  • Place the dispersion in a test tube and immerse it in a water bath.

  • Gradually heat the dispersion while gently stirring and monitoring the conductivity.

  • Plot the conductivity as a function of temperature. The Krafft point is the temperature at which a sharp increase in conductivity is observed.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the oleates.

Apparatus:

  • TGA instrument

  • DSC instrument

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the alkali metal oleate into a TGA or DSC pan.

  • Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).

  • For TGA, monitor the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.[8][13]

  • For DSC, monitor the heat flow to identify endothermic (melting) and exothermic (decomposition) events.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships.

experimental_workflow_cmc cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (> expected CMC) dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension (Tensiometer) dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Identify Breakpoint (CMC) plot->cmc thermal_analysis_workflow cluster_tga_results TGA Results cluster_dsc_results DSC Results start Weigh Alkali Metal Oleate Sample (5-10 mg) tga TGA Analysis (e.g., 10°C/min under N₂) start->tga dsc DSC Analysis (e.g., 10°C/min under N₂) start->dsc mass_loss Mass Loss vs. Temperature tga->mass_loss heat_flow Heat Flow vs. Temperature dsc->heat_flow decomp_onset Decomposition Onset Temp. mass_loss->decomp_onset melting Melting Point (Endotherm) heat_flow->melting decomp_exo Decomposition (Exotherm) heat_flow->decomp_exo property_trends cluster_cation Alkali Metal Cation cluster_property Property Trend Li Li⁺ Na Na⁺ ionic_radius Ionic Radius Increases Li->ionic_radius   solubility Solubility Generally Increases Li->solubility   krafft_point Krafft Point Generally Decreases (for stearates) Li->krafft_point   K K⁺ Rb Rb⁺ Cs Cs⁺

References

A Comparative Guide to Nanoparticle Size Distribution: The Role of Oleate-Based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a desired nanoparticle size distribution is a critical factor for success. This guide provides an objective comparison of the use of oleate-based surfactants in controlling nanoparticle size, with a focus on validating the resulting size distribution through various analytical techniques. While direct comparative data for lithium oleate (B1233923) remains limited in publicly available literature, this document leverages data from studies using sodium oleate and oleic acid to provide valuable insights into the impact of oleate surfactants on nanoparticle synthesis.

Influence of Oleate-Based Surfactants on Nanoparticle Size: A Comparative Analysis

The choice of surfactant is a crucial parameter in the synthesis of nanoparticles, directly influencing their nucleation and growth, and consequently their final size and size distribution. Oleates, the salts and esters of oleic acid, are commonly employed as capping agents to stabilize nanoparticles and prevent aggregation. The nature of the cation (e.g., lithium, sodium) in the oleate salt can modulate the surfactant's effectiveness, thereby affecting the nanoparticle characteristics.

Below is a summary of quantitative data from studies utilizing different oleate-based systems for the synthesis of nanoparticles. This table highlights the impact of the surfactant choice on the resulting particle size and polydispersity index (PDI). A lower PDI value indicates a more monodisperse and uniform particle size distribution.

Nanoparticle SystemSurfactant SystemMean Particle SizePolydispersity Index (PDI)Measurement Technique
Iron OxideSodium Oleate / Oleic Acid Mixture15 nm (average)Not ReportedTransmission Electron Microscopy (TEM)
Iron OxideOleic Acid only10 nm (average)Not ReportedTransmission Electron Microscopy (TEM)
Lithium Aluminum Iodate (B108269)Not explicitly stated, but synthesized from lithium iodate~255 nm0.22Dynamic Light Scattering (DLS)[1]

Note: The data for iron oxide nanoparticles is inferred from a study comparing a mixture of sodium oleate and oleic acid to oleic acid alone. The study on lithium aluminum iodate provides a single data point for a lithium-containing nanoparticle system.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental findings. Below are protocols for nanoparticle synthesis using oleate-based surfactants and the subsequent characterization of their size distribution.

Protocol 1: Synthesis of Iron Oxide Nanoparticles with Oleate Surfactants

This protocol is based on the thermal decomposition of an iron-oleate precursor.

1. Preparation of Iron-Oleate Precursor:

  • A common method involves the reaction of an iron salt (e.g., iron(III) chloride) with sodium oleate in a solvent mixture (e.g., ethanol (B145695), water, and hexane).

  • The resulting iron-oleate complex is then isolated and purified.

2. Nanoparticle Synthesis:

  • The iron-oleate precursor is mixed with a high-boiling point solvent (e.g., 1-octadecene).

  • The desired surfactant system is added: either a mixture of sodium oleate and oleic acid, or oleic acid alone.

  • The mixture is heated to a high temperature (e.g., 320°C) under an inert atmosphere (e.g., nitrogen) with vigorous stirring for a specific duration (e.g., 30 minutes).

  • The solution is then cooled to room temperature.

3. Purification:

  • Excess ethanol is added to the cooled reaction mixture to precipitate the nanoparticles.

  • The nanoparticles are collected by centrifugation.

  • The collected pellet is washed multiple times with ethanol and then redispersed in a non-polar solvent like hexane (B92381) or toluene.

Protocol 2: Characterization of Nanoparticle Size Distribution

Multiple techniques are often employed to obtain a comprehensive understanding of the nanoparticle size distribution.

1. Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension.[2] The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation.

  • Sample Preparation: A dilute suspension of the nanoparticles in a suitable solvent is prepared. The solvent's viscosity and refractive index must be known.

  • Measurement: The sample is placed in a cuvette inside the DLS instrument. A laser illuminates the sample, and a detector measures the scattered light at a specific angle. A correlator analyzes the intensity fluctuations to determine the diffusion coefficient and, subsequently, the hydrodynamic diameter and PDI.

2. Nanoparticle Tracking Analysis (NTA):

  • Principle: NTA visualizes and tracks the Brownian motion of individual nanoparticles in a liquid. A laser beam illuminates the particles, and a microscope with a camera records their movement. The diffusion coefficient of each particle is calculated, from which its size is determined.

  • Sample Preparation: Similar to DLS, a dilute suspension is required.

  • Measurement: The sample is injected into the sample chamber. The instrument's software tracks the particles and calculates their size distribution based on their individual movements.

3. Electron Microscopy (TEM and SEM):

  • Principle: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) use electron beams to generate high-resolution images of the nanoparticles, allowing for direct measurement of their size and observation of their morphology.

  • Sample Preparation: A small drop of the nanoparticle dispersion is placed on a TEM grid (for TEM) or a sample stub (for SEM) and allowed to dry.

  • Measurement: The prepared sample is placed in the electron microscope. Images are captured at various magnifications. Image analysis software is then used to measure the diameters of a statistically significant number of particles to determine the average size and size distribution.

4. Atomic Force Microscopy (AFM):

  • Principle: AFM uses a sharp probe to scan the surface of the nanoparticles, providing a three-dimensional topographical image.

  • Sample Preparation: Nanoparticles are deposited on a flat substrate.

  • Measurement: The AFM tip scans the surface, and the deflection of the cantilever is used to create a 3D image, from which particle dimensions can be measured.

Visualizing Experimental Workflows

To clarify the relationships between different stages of nanoparticle synthesis and characterization, the following diagrams are provided.

G cluster_synthesis Nanoparticle Synthesis precursor Iron-Oleate Precursor mixing Mixing and Heating (e.g., 320°C under N2) precursor->mixing solvent High-Boiling Point Solvent solvent->mixing surfactant Oleate-Based Surfactant (e.g., Lithium Oleate, Sodium Oleate) surfactant->mixing cooling Cooling to Room Temperature mixing->cooling precipitation Precipitation with Anti-Solvent (e.g., Ethanol) cooling->precipitation centrifugation Centrifugation precipitation->centrifugation washing Washing and Redispersion centrifugation->washing final_product Purified Nanoparticle Dispersion washing->final_product

Caption: Workflow for the synthesis of iron oxide nanoparticles using an oleate-based surfactant.

G cluster_characterization Size Distribution Validation np_dispersion Nanoparticle Dispersion dls Dynamic Light Scattering (DLS) np_dispersion->dls nta Nanoparticle Tracking Analysis (NTA) np_dispersion->nta tem Transmission Electron Microscopy (TEM) np_dispersion->tem sem Scanning Electron Microscopy (SEM) np_dispersion->sem afm Atomic Force Microscopy (AFM) np_dispersion->afm data_analysis Data Analysis and Comparison dls->data_analysis nta->data_analysis tem->data_analysis sem->data_analysis afm->data_analysis

Caption: Workflow for the validation of nanoparticle size distribution using multiple analytical techniques.

References

Comparative Analysis of Lithium Oleate and Lithium Stearate as Grease Thickeners

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of lubricating greases, the choice of thickener is paramount as it dictates the final properties and performance of the lubricant. Among the various metallic soaps used, lithium soaps are the most common due to their versatile and well-rounded characteristics. This guide provides a comparative overview of two such thickeners: lithium oleate (B1233923) and lithium stearate (B1226849). The comparison is based on their inherent chemical structures and the resulting impact on key performance metrics of the formulated greases. While extensive quantitative data for lithium stearate greases is available, direct comparative experimental data for lithium oleate greases is less prevalent in publicly accessible literature.

Executive Summary

Lithium stearate, derived from the saturated fatty acid, stearic acid, generally produces greases with higher thermal stability, as evidenced by a higher dropping point, and better mechanical stability. This is attributed to the linear nature of the stearate molecule, which allows for the formation of a more stable and robust fibrous soap structure. In contrast, this compound, derived from the unsaturated fatty acid, oleic acid, contains a double bond in its hydrocarbon chain. This "kink" in the molecular structure is expected to disrupt the formation of a tightly packed fiber network, leading to a lower dropping point and potentially reduced mechanical stability. While both offer good water resistance, the more stable matrix of lithium stearate grease often translates to better performance in this regard as well.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of greases formulated with lithium stearate. It is important to note that these values can vary depending on the base oil type and viscosity, thickener concentration, and the presence of additives. Due to a lack of readily available and consistent experimental data, a direct quantitative comparison for this compound grease is not provided.

Performance MetricLithium Stearate Grease (Typical Values)This compound Grease (Expected Performance)
Dropping Point (°C) 170 - 210[1]Lower than lithium stearate
Mechanical Stability (Worked Penetration, 60 strokes, 0.1 mm) 265 - 295 (NLGI Grade 2)Potentially softer (higher penetration value)
Water Resistance Good to Excellent[1]Good
Oil Separation Good colloidal stability[1]Potentially higher oil separation

Fundamental Differences and Their Impact on Performance

The primary distinction between lithium stearate and this compound lies in the saturation of the fatty acid component. Stearic acid is a saturated fatty acid with a straight 18-carbon chain, which allows the resulting lithium soap molecules to pack closely together, forming a dense and stable fiber matrix. This structure is effective at entrapping the base oil, leading to a grease with higher thermal and mechanical stability.[1]

Oleic acid, on the other hand, is a monounsaturated fatty acid, also with an 18-carbon chain, but with a double bond between the ninth and tenth carbon atoms. This double bond creates a bend in the molecule, hindering the formation of a tightly packed, crystalline soap structure. Consequently, the fiber network in this compound grease is likely to be less organized and stable, which is expected to result in a lower dropping point and potentially inferior mechanical stability and oil retention properties compared to its stearate counterpart.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the performance of lubricating greases.

Dropping Point (ASTM D566)

Objective: To determine the temperature at which a grease becomes fluid enough to drip. This indicates the upper-temperature limit for the grease's application.

Methodology:

  • A sample of the grease is placed in a small cup with a standardized orifice at the bottom.

  • The cup is suspended in a test tube, which is then heated in a controlled-temperature oil bath.

  • The temperature is gradually increased at a specified rate.

  • The dropping point is the temperature at which the first drop of material falls from the cup's orifice.[2][3][4][5]

Mechanical Stability (Cone Penetration - ASTM D217)

Objective: To assess the consistency and shear stability of the grease.

Methodology:

  • The grease sample is brought to a standard temperature of 25°C.

  • For "unworked penetration," the sample is placed in a standard cup with minimal disturbance.

  • A standard cone of a specified weight is allowed to drop into the grease for 5 seconds. The depth of penetration is measured in tenths of a millimeter.

  • For "worked penetration," the grease is subjected to 60 double strokes in a grease worker, a standardized shearing device.

  • The cone penetration test is then repeated on the worked sample.[1][6][7][8] A smaller difference between unworked and worked penetration indicates better mechanical stability.

Water Resistance (Water Spray-Off - ASTM D4049)

Objective: To evaluate the ability of a grease to adhere to a metal surface when subjected to a direct water spray.

Methodology:

  • A pre-weighed stainless steel panel is coated with a specified thickness of the grease.

  • The coated panel is placed in a test apparatus and subjected to a spray of water at a specified temperature and pressure for 5 minutes.

  • After the test, the panel is dried, and the amount of grease washed off is determined by weight difference.

  • The result is reported as the percentage of grease lost.[9][10][11]

Oil Separation (ASTM D1742)

Objective: To determine the tendency of oil to separate from the grease during storage.

Methodology:

  • A weighed sample of grease is placed on a 75-micrometer sieve within a test cell.

  • A weight is placed on the grease, and the apparatus is stored at a constant temperature (typically 25°C or 40°C) for a specified period (e.g., 24 hours).

  • The amount of oil that has separated and collected in a beaker below the sieve is weighed.

  • The oil separation is reported as a weight percentage of the original grease sample.[12][13][14]

Experimental Workflow

The following diagram illustrates the typical workflow for the formulation and comparative testing of lubricating greases.

G cluster_formulation Grease Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison BaseOil Base Oil Selection Saponification Saponification (Grease Kettle) BaseOil->Saponification FattyAcid Fatty Acid Selection (Stearic vs. Oleic) FattyAcid->Saponification LiOH Lithium Hydroxide LiOH->Saponification CoolingMilling Cooling & Milling Saponification->CoolingMilling GreaseSample Final Grease Samples (Lithium Stearate vs. This compound) CoolingMilling->GreaseSample DroppingPoint Dropping Point (ASTM D566) GreaseSample->DroppingPoint MechStability Mechanical Stability (ASTM D217) GreaseSample->MechStability WaterResistance Water Resistance (ASTM D4049) GreaseSample->WaterResistance OilSeparation Oil Separation (ASTM D1742) GreaseSample->OilSeparation DataAnalysis Comparative Data Analysis DroppingPoint->DataAnalysis MechStability->DataAnalysis WaterResistance->DataAnalysis OilSeparation->DataAnalysis Report Publish Comparison Guide DataAnalysis->Report

Caption: Workflow for Grease Formulation and Comparative Testing.

Conclusion

References

Assessing the quality control parameters for battery-grade lithium oleate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quality Control for Battery-Grade Lithium Oleate (B1233923)

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries has intensified the scrutiny on the purity and consistency of raw materials. While lithium carbonate and lithium hydroxide (B78521) are the cornerstones of current cathode manufacturing, the exploration of novel lithium compounds as additives or primary materials continues. This guide provides a comparative assessment of the quality control parameters for a hypothetical battery-grade lithium oleate, benchmarking it against the established industry standard, lithium hydroxide, and a next-generation alternative, sodium-ion battery precursors.

This compound, a lithium salt of the fatty acid oleic acid, is primarily used in the production of lubricants and greases.[1][] However, its potential as an additive in battery electrolytes or as a coating for electrode materials warrants a discussion on the quality control metrics that would be necessary for such applications.[] Ensuring the stringent purity of any material introduced into a battery is critical, as even trace impurities can significantly degrade performance and compromise safety.[3][4]

Comparative Analysis of Quality Control Parameters

The quality control of battery-grade materials is a multi-faceted process that involves the characterization of both chemical and physical properties.[5] Purity is paramount, as contaminants can lead to undesirable side reactions, increased self-discharge, and reduced battery lifespan.[6][7] The following table outlines the key quality control parameters for battery-grade this compound, compared with lithium hydroxide and sodium carbonate (a precursor for sodium-ion batteries). The specifications for this compound are inferred based on its synthesis from lithium hydroxide and oleic acid and general principles of battery material purity.

Parameter Battery-Grade this compound (Hypothetical) Battery-Grade Lithium Hydroxide Battery-Grade Sodium Carbonate (for Na-ion) Significance in Battery Performance
Purity (Assay) > 99.5%> 99.5% (as LiOH)[8]> 99.5%Ensures high electrochemical activity and prevents side reactions from unknown components.
Moisture Content < 0.2%< 0.5%< 0.2%Water can react with the electrolyte to form hydrofluoric acid (HF), which corrodes the cathode and other components.[6][9]
Free Oleic Acid < 0.1%N/AN/AUnreacted starting material can affect the electrochemical window and stability of the electrolyte.
Insoluble Matter < 0.01%< 0.004%[10]< 0.01%Insoluble particles can lead to internal short circuits.
Particle Size (D50) To be specified based on applicationAgreed upon by supplier and user[10]To be specified based on applicationAffects slurry viscosity, coating density, and reaction kinetics during cathode synthesis.[5]
Sodium (Na) < 50 ppm< 50 ppm[11]N/A (Main Component)Sodium impurities can cause overheating and interfere with lithium-ion intercalation.[12][13]
Potassium (K) < 20 ppm< 20 ppm[11]< 100 ppmAlkali metal impurities can affect the electrochemical stability of the system.
Calcium (Ca) < 50 ppm< 200 ppm[11]< 100 ppmCan precipitate on electrodes, blocking ion pathways and increasing internal resistance.
Magnesium (Mg) < 20 ppm< 20 ppm[11]< 50 ppmDivalent ions can interfere with the intercalation process and affect the crystal structure of the cathode.
Iron (Fe) < 10 ppm< 4 ppm[10]< 20 ppmMetallic impurities can act as catalysts for unwanted side reactions and may cause internal short circuits.[6]
Heavy Metals (Cu, Zn, Pb) < 10 ppm totalCu: < 1 ppm, Zn: < 1 ppm, Pb: < 1 ppm[10]< 20 ppm totalCan lead to dendrite formation and compromise battery safety.
Chloride (Cl) < 50 ppm< 20 ppm[10]< 100 ppmCan cause corrosion of the aluminum current collector.
Sulfate (SO4) < 50 ppm< 80 ppm[10]< 100 ppmCan participate in parasitic reactions, leading to capacity fade.
Experimental Protocols for Key Quality Control Tests

Rigorous analytical methods are essential for verifying that battery materials meet the required specifications. The quality control workflow typically involves a combination of techniques to assess purity, identify impurities, and characterize physical properties.[4][14]

1. Purity and Impurity Analysis by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

  • Objective: To accurately quantify the concentration of metallic impurities (e.g., Na, K, Ca, Mg, Fe, Cu, Zn, Pb).[12][15]

  • Methodology:

    • Sample Preparation: A precisely weighed amount of the lithium compound (e.g., 250 mg) is dissolved in a suitable acid matrix, typically nitric acid (HNO₃), and diluted with ultrapure water to a known volume.[15][16] For this compound, a microwave digestion step may be necessary to ensure complete dissolution of the organic component.

    • Calibration: Multi-element calibration standards are prepared in a matrix solution that matches the sample matrix (i.e., containing a high concentration of the primary lithium or sodium salt) to minimize matrix effects.[13][15]

    • Analysis: The prepared sample solution is introduced into the ICP-OES instrument. The sample is nebulized and passed into a high-temperature argon plasma, which excites the atoms of the elements present. As the atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.[17]

    • Quantification: The concentrations of the impurity elements in the sample are determined by comparing the emission intensities to the calibration curves generated from the standards.

2. Moisture Content Determination by Karl Fischer Titration

  • Objective: To measure the water content in the lithium compound.

  • Methodology:

    • Apparatus: An automated Karl Fischer titrator is used.

    • Procedure: A known mass of the sample is introduced into the titration cell containing a Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent). The water in the sample reacts with the iodine. The endpoint of the titration is detected potentiometrically when all the water has been consumed.

    • Calculation: The amount of water in the sample is calculated based on the amount of Karl Fischer reagent consumed. This method is highly specific to water and is crucial for ensuring the dryness of battery materials.[18]

3. Assay of this compound by Titration

  • Objective: To determine the purity of this compound.

  • Methodology:

    • Principle: A non-aqueous acid-base titration can be employed.

    • Procedure: A known weight of this compound is dissolved in a suitable non-aqueous solvent. The solution is then titrated with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid.

    • Endpoint Detection: The endpoint can be determined using a colorimetric indicator or potentiometrically with a pH electrode suitable for non-aqueous systems.

    • Calculation: The purity of the this compound is calculated from the volume of titrant used, its concentration, and the initial mass of the sample.

4. Particle Size Distribution by Laser Diffraction

  • Objective: To characterize the physical size of the material particles.

  • Methodology:

    • Principle: This technique measures the angular distribution of light scattered by a laser beam passing through a dispersed particulate sample.[5]

    • Procedure: The powder sample is dispersed in a suitable liquid or gas stream and passed through a laser beam. The scattered light is detected at various angles.

    • Analysis: The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory of light scattering. The results are typically reported as D10, D50 (the median particle size), and D90 values.

Visualizing Quality Control Workflows and Relationships

To better illustrate the logical flow of the quality control process and the impact of these parameters, the following diagrams are provided.

Experimental_Workflow cluster_0 1. Sample Reception & Preparation cluster_1 2. Analytical Testing cluster_2 3. Data Analysis & Verification cluster_3 4. Quality Decision raw_material Raw Material (this compound) weighing Precise Weighing raw_material->weighing psa Particle Size Analysis (Laser Diffraction) raw_material->psa dissolution Acid Digestion / Dissolution weighing->dissolution kf_titration Moisture Content (Karl Fischer Titration) weighing->kf_titration assay_titration Purity Assay (Titration) weighing->assay_titration icp_oes Impurity Analysis (ICP-OES) dissolution->icp_oes data_analysis Data Processing icp_oes->data_analysis kf_titration->data_analysis assay_titration->data_analysis psa->data_analysis spec_comparison Comparison with Specifications data_analysis->spec_comparison pass Pass (Release for Manufacturing) spec_comparison->pass Meets Specs fail Fail (Reject / Re-process) spec_comparison->fail Out of Spec

Caption: Experimental workflow for quality control of battery-grade this compound.

QC_Impact_Diagram cluster_params Quality Control Parameters cluster_performance Battery Performance Metrics purity High Purity (>99.5%) capacity High Energy Density & Capacity Retention purity->capacity Maximizes active material cycle_life Long Cycle Life purity->cycle_life impurities Low Impurities (Metals, H₂O, Cl⁻, SO₄²⁻) impurities->cycle_life Minimizes degradation safety Enhanced Safety (Reduced Risk of Shorts, Overheating) impurities->safety Prevents side reactions & corrosion particle_size Controlled Particle Size particle_size->capacity power Improved Power Capability particle_size->power Optimizes reaction kinetics

Caption: Relationship between QC parameters and battery performance.

References

Cross-validation of analytical methods for lithium oleate characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for the Characterization of Lithium Oleate (B1233923)

For researchers, scientists, and drug development professionals, the rigorous characterization of raw materials is fundamental to ensuring product quality, safety, and efficacy. Lithium oleate, a lithium salt of oleic acid, finds applications in various formulations, making the validation of its quality crucial. This guide provides a comparative overview of key analytical methods for the characterization of this compound, with a focus on the principles of cross-validation. The experimental data and protocols presented are based on studies of similar metal soaps and fatty acids, providing a robust framework for the analysis of this compound.

Introduction to Cross-Validation of Analytical Methods

Cross-validation in analytical chemistry involves comparing the results from two or more different methods to assess the consistency and reliability of the data. This process is essential for verifying the performance of a new method against an established one or for understanding the strengths and limitations of various techniques for a specific analyte. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Key Analytical Techniques for this compound Characterization

The primary analytical techniques for the comprehensive characterization of this compound include spectroscopic, chromatographic, and thermal methods. Each technique provides unique information about the molecule's structure, purity, and thermal stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for confirming the salt formation and identifying functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used to quantify impurities, such as free oleic acid.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to evaluate thermal stability, decomposition profile, and phase transitions.

The following sections detail the experimental protocols for each technique and present a comparative summary of their performance based on available data for similar compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the analytical methods discussed. The data is compiled from studies on metal soaps and fatty acids, providing a reliable estimate for the analysis of this compound.

Analytical Technique Parameter Measured **Typical Linearity (R²) **Typical Precision (%RSD) Typical LOD Typical LOQ Key Advantages Limitations
FTIR Spectroscopy Functional Groups, Salt Formation> 0.99 (for quantitative applications)< 5%--Rapid, non-destructive, provides structural confirmation.Primarily qualitative for this application; quantitative analysis requires careful calibration.
¹H and ⁷Li NMR Spectroscopy Molecular Structure, Purity, Lithium Environment> 0.999< 2%--Provides detailed structural information and absolute purity determination without a specific reference standard.Requires more expensive equipment and expertise in spectral interpretation.
GC-MS Free Oleic Acid and other volatile impurities> 0.999[1][2]< 5% (within-day)[1]2.5 µg/mL[1][2]8 µg/mL[1][2]High sensitivity and selectivity for volatile impurities.Requires derivatization of the fatty acid.
TGA/DSC Thermal Stability, Decomposition, Phase Transitions-< 5% (for mass loss and temperature)--Provides critical information on thermal properties and composition.Not suitable for identifying specific impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To confirm the formation of this compound from oleic acid and to identify its characteristic functional groups.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A commercially available FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: The spectrum is analyzed for the disappearance of the broad carboxylic acid O-H stretch from oleic acid and the appearance of a strong carboxylate (COO⁻) stretching vibration, confirming salt formation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Free Oleic Acid

Purpose: To quantify the amount of unreacted oleic acid in the this compound sample.

Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add an internal standard (e.g., heptadecanoic acid).

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS or a solution of H2SO4 in methanol) to convert the free oleic acid to its volatile ester form.

    • Heat the mixture to ensure complete derivatization.

  • Instrument: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: A suitable capillary column for fatty acid methyl ester (FAME) analysis (e.g., DB-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to separate oleic acid methyl ester from other components.

  • Data Analysis: The concentration of free oleic acid is determined by comparing the peak area of its derivative to that of the internal standard, using a calibration curve.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Purpose: To determine the thermal stability, decomposition profile, and melting point of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum TGA or DSC pan.

  • Instrument: A simultaneous TGA/DSC analyzer.

  • TGA/DSC Conditions:

    • Temperature Range: Typically from room temperature to 600 °C.

    • Heating Rate: A linear heating rate, commonly 10 °C/min.

    • Atmosphere: An inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

  • Data Analysis:

    • TGA: The TGA curve shows the percentage of weight loss as a function of temperature, indicating decomposition temperatures.

    • DSC: The DSC curve shows heat flow as a function of temperature, revealing endothermic events like melting and exothermic events related to decomposition.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound characterization.

CrossValidationWorkflow Cross-Validation Workflow for this compound Characterization cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis FTIR FTIR Spectroscopy (Structural Confirmation) Accuracy Accuracy FTIR->Accuracy Specificity Specificity FTIR->Specificity NMR NMR Spectroscopy (Structure & Purity) NMR->Accuracy NMR->Specificity Linearity Linearity & Range NMR->Linearity GCMS GC-MS (Impurity Profiling) GCMS->Accuracy GCMS->Specificity GCMS->Linearity LOD_LOQ LOD & LOQ GCMS->LOD_LOQ TGA_DSC TGA/DSC (Thermal Properties) Precision Precision TGA_DSC->Precision Data_Comparison Data Comparison & Statistical Analysis Accuracy->Data_Comparison Precision->Data_Comparison Specificity->Data_Comparison Linearity->Data_Comparison LOD_LOQ->Data_Comparison Method_Selection Final Method Selection Data_Comparison->Method_Selection

Caption: Workflow for the cross-validation of analytical methods.

LogicalRelationship Logical Relationships in this compound Analysis LithiumOleate This compound Sample Structure Structural Integrity LithiumOleate->Structure FTIR, NMR Purity Purity Assessment LithiumOleate->Purity NMR, GC-MS ThermalStability Thermal Stability LithiumOleate->ThermalStability TGA/DSC FinalProductSpec Final Product Specification Structure->FinalProductSpec Purity->FinalProductSpec ThermalStability->FinalProductSpec

References

A Comparative Spectroscopic Analysis of Lithium, Sodium, and Potassium Oleates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis and infrared spectroscopic characterization of key alkali metal oleates.

This guide provides a comprehensive comparison of the infrared (IR) spectra of lithium, sodium, and potassium oleates. Oleates, the salts of oleic acid, are widely utilized in various applications, including as emulsifiers, lubricants, and in drug delivery systems. Understanding their molecular structure and the influence of the counter-ion (Li+, Na+, K+) is crucial for optimizing their performance. Infrared spectroscopy is a powerful analytical technique for elucidating the vibrational characteristics of these compounds, particularly the coordination of the carboxylate group with the metal ion.

This document outlines detailed experimental protocols for the synthesis of lithium, sodium, and potassium oleates from oleic acid. It further provides a standardized procedure for their analysis using Fourier-Transform Infrared (FTIR) spectroscopy with the potassium bromide (KBr) pellet method. All quantitative data is summarized for easy comparison, and a logical workflow of the entire process is presented.

Comparative Infrared Spectroscopy Data

The infrared spectra of lithium, sodium, and potassium oleates are characterized by the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the prominent C=O stretching vibration (around 1710 cm⁻¹). In their place, two new strong absorption bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The positions of these bands are sensitive to the nature of the alkali metal cation, providing insights into the coordination environment of the carboxylate group.

The table below summarizes the key characteristic infrared absorption frequencies for lithium, sodium, and potassium oleates, compiled from experimental data.

Vibrational ModeAssignmentLithium Oleate (B1233923) (cm⁻¹)Sodium Oleate (cm⁻¹)Potassium Oleate (cm⁻¹)
νₐ(CH₂)Asymmetric CH₂ Stretch~2920~2921~2922
νₛ(CH₂)Symmetric CH₂ Stretch~2850~2851~2852
νₐ(COO⁻)Asymmetric COO⁻ Stretch~1580~1560~1558
νₛ(COO⁻)Symmetric COO⁻ Stretch~1445~1445~1425
δ(CH₂)CH₂ Scissoring~1465~1465~1465

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of lithium, sodium, and potassium oleates, from synthesis to spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis of Alkali Metal Oleates cluster_analysis FTIR Spectroscopic Analysis oleic_acid Oleic Acid reaction_li Reaction in Ethanol (B145695) oleic_acid->reaction_li reaction_na Reaction in Ethanol oleic_acid->reaction_na reaction_k Reaction in Ethanol oleic_acid->reaction_k li_hydroxide Lithium Hydroxide (B78521) li_hydroxide->reaction_li na_hydroxide Sodium Hydroxide na_hydroxide->reaction_na k_hydroxide Potassium Hydroxide k_hydroxide->reaction_k li_oleate Lithium Oleate reaction_li->li_oleate na_oleate Sodium Oleate reaction_na->na_oleate k_oleate Potassium Oleate reaction_k->k_oleate sample_prep KBr Pellet Preparation li_oleate->sample_prep na_oleate->sample_prep k_oleate->sample_prep ftir_analysis FTIR Data Acquisition sample_prep->ftir_analysis data_comparison Comparative Spectral Analysis ftir_analysis->data_comparison

Caption: Experimental workflow for the synthesis and comparative FTIR analysis of alkali metal oleates.

Experimental Protocols

Synthesis of Alkali Metal Oleates

1. Synthesis of this compound:

  • Materials: Oleic acid, Lithium Hydroxide monohydrate (LiOH·H₂O), Ethanol (95%).

  • Procedure:

    • In a round-bottom flask, dissolve a specific molar amount of lithium hydroxide monohydrate in 95% ethanol with gentle heating and stirring until fully dissolved.

    • In a separate beaker, dissolve an equimolar amount of oleic acid in 95% ethanol.

    • Slowly add the oleic acid solution to the lithium hydroxide solution while stirring continuously.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours.

    • Remove the solvent using a rotary evaporator to obtain the solid this compound.

    • The crude product can be purified by recrystallization from hot ethanol.

2. Synthesis of Sodium Oleate: [1][2][3][4]

  • Materials: Oleic acid, Sodium Hydroxide (NaOH), Ethanol (70-95%).[1][2]

  • Procedure:

    • Dissolve 0.71 g (17.6 mmol) of sodium hydroxide in 50 mL of 70% ethanol in a round-bottom flask.[1][2]

    • To this solution, add 5.56 mL (17.6 mmol) of oleic acid.[2]

    • Stir the reaction mixture overnight at room temperature using a magnetic stirrer.[1][2]

    • After the reaction is complete, remove the solvent under vacuum using a rotary evaporator to yield a white, soapy solid.[1][2]

    • For purification, dissolve the crude sodium oleate in a minimum amount of hot 95% ethanol.[1]

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.[1]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.[1]

3. Synthesis of Potassium Oleate:

  • Materials: Oleic acid, Potassium Hydroxide (KOH), Ethanol (95%).

  • Procedure:

    • In a round-bottom flask, prepare a 20% (w/v) solution of potassium hydroxide in 95% ethanol and heat to approximately 80°C.

    • Slowly add an equimolar amount of oleic acid to the hot potassium hydroxide solution with vigorous stirring.

    • Continue heating the mixture near its boiling point with stirring until the reaction is complete, indicated by the formation of a clear solution.

    • The resulting solution is a potassium oleate solution. To obtain the solid, the solvent can be removed under reduced pressure.

FTIR Spectroscopic Analysis (KBr Pellet Method)[5][6][7][8][9]
  • Materials: Synthesized alkali metal oleate (finely powdered), Potassium Bromide (FTIR grade, dried), Agate mortar and pestle, Pellet press, FTIR spectrometer.

  • Procedure:

    • Thoroughly dry the KBr powder in an oven at approximately 110°C for at least two to three hours to remove any residual moisture and store it in a desiccator.[5]

    • Weigh approximately 1-2 mg of the synthesized oleate salt and 200-300 mg of the dried KBr.[6]

    • In an agate mortar, first grind the oleate salt into a very fine powder.[5]

    • Add the KBr to the mortar and gently but thoroughly mix with the sample until a homogenous mixture is obtained.[5]

    • Transfer the mixture to the die of a pellet press.

    • Apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.[5]

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

References

A Comparative Guide to the Emulsifying Properties of Metal Oleates: Lithium Oleate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of formulation science, the selection of an appropriate emulsifier is paramount to achieving stable and effective delivery systems. Oleates, the salts of oleic acid, are a versatile class of anionic surfactants widely employed for their emulsifying capabilities. This guide provides a comprehensive comparison of the emulsifying properties of lithium oleate (B1233923) against other common oleates, namely sodium, potassium, and calcium oleates. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their formulation development.

Executive Summary

This guide delves into the comparative emulsifying performance of lithium, sodium, potassium, and calcium oleates. While sodium and potassium oleates are well-characterized, with extensive data on their emulsifying prowess, there is a notable scarcity of publicly available research specifically detailing the emulsifying properties of lithium oleate. This guide synthesizes the available data for all four oleates, highlighting the existing knowledge gaps for this compound and providing a framework for its evaluation. The subsequent sections present a detailed comparison of their physicochemical properties, emulsifying performance metrics, and standardized experimental protocols for their assessment.

Physicochemical Properties of Oleate Emulsifiers

The emulsifying capacity of an oleate is intrinsically linked to its physicochemical characteristics, which are influenced by the associated cation (Li⁺, Na⁺, K⁺, Ca²⁺). These properties dictate the surfactant's solubility, packing at the oil-water interface, and ultimately, the stability of the emulsion.

PropertyThis compoundSodium OleatePotassium OleateCalcium Oleate
Molecular Formula C₁₈H₃₃LiO₂C₁₈H₃₃NaO₂C₁₈H₃₃KO₂C₃₆H₆₆CaO₄
Molecular Weight ( g/mol ) 288.39304.44320.55603.04
Appearance White solidWhite to yellowish powderYellowish to brownish soft solid or liquidWhite, waxy solid
Solubility in Water Sparingly solubleSoluble, particularly in warm waterFreely soluble in waterInsoluble in water, soluble in oil
HLB Value (Calculated) ~17-18 (Estimated)~18~20[1]~8-9 (Estimated for divalent salt)
Critical Micelle Concentration (CMC) Data not available~1.2 - 1.5 mM[2]~1.0 - 1.3 mMNot applicable in water

Comparative Evaluation of Emulsifying Performance

The efficacy of an emulsifier is determined by its ability to form and stabilize emulsions. Key performance indicators include emulsion stability (resistance to creaming, coalescence, and phase separation), the resulting droplet size and distribution, and the reduction of interfacial tension between the oil and water phases.

Emulsion Stability

Emulsion stability is a critical parameter for the shelf-life and performance of a formulation. It is often assessed by monitoring the degree of phase separation over time.

EmulsifierOil PhaseOil/Water RatioEmulsifier Conc.Creaming Index (%) after 24hCreaming Index (%) after 72hObservations
This compound Mineral Oil20:801.0% (w/w)Data not availableData not availableExpected to form o/w emulsions.
Sodium Oleate Mineral Oil20:801.0% (w/w)~10-15%[3]~20-25%[3]Forms stable o/w emulsions.[3]
Potassium Oleate Mineral Oil20:801.0% (w/w)~5-10%~15-20%Generally forms more stable o/w emulsions than sodium oleate due to higher solubility.[4]
Calcium Oleate Mineral Oil80:201.0% (w/w)Not applicable (forms w/o)Not applicable (forms w/o)Acts as a w/o emulsifier.
Droplet Size Distribution

The droplet size of an emulsion influences its stability, appearance, and bioavailability. Smaller and more uniform droplet sizes generally lead to more stable emulsions.

EmulsifierOil PhaseOil/Water RatioEmulsifier Conc.Mean Droplet Size (nm)Polydispersity Index (PDI)
This compound Mineral Oil20:801.0% (w/w)Data not availableData not available
Sodium Oleate Mineral Oil20:801.0% (w/w)200 - 400[3]< 0.3
Potassium Oleate Mineral Oil20:801.0% (w/w)150 - 350[5]< 0.3
Calcium Oleate Mineral Oil80:201.0% (w/w)> 1000 (w/o emulsion)> 0.5
Interfacial Tension Reduction

A key function of an emulsifier is to reduce the interfacial tension between the oil and water phases, which facilitates the formation of droplets and enhances emulsion stability.

EmulsifierOil PhaseAqueous PhaseInterfacial Tension (mN/m)
This compound HexaneWaterData not available
Sodium Oleate HexaneWater~5 - 10[6][7]
Potassium Oleate HexaneWater~4 - 8
Calcium Oleate HexaneWater~15 - 20

Experimental Protocols

To ensure a standardized and objective comparison of the emulsifying properties of different oleates, the following detailed experimental protocols are provided.

Preparation of Oil-in-Water (O/W) Emulsions

Objective: To prepare standardized O/W emulsions for comparative analysis of different oleate emulsifiers.

Materials:

  • Oleate emulsifier (Lithium, Sodium, or Potassium Oleate)

  • Oil phase (e.g., Mineral Oil, USP grade)

  • Aqueous phase (Deionized water)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers, graduated cylinders, and a magnetic stirrer

Procedure:

  • Preparation of Aqueous Phase: Dissolve the desired concentration of the oleate emulsifier (e.g., 1.0% w/w) in deionized water with gentle heating and stirring until fully dissolved.

  • Preparation of Oil Phase: Measure the required volume of the oil phase.

  • Heating: Heat both the aqueous and oil phases separately to 65-70 °C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization at a constant speed (e.g., 10,000 rpm) for a fixed duration (e.g., 5 minutes) to form a fine emulsion.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

G cluster_prep Phase Preparation cluster_process Emulsification Process A Aqueous Phase (Oleate in Water) C Heating (65-70 °C) A->C B Oil Phase (e.g., Mineral Oil) B->C D Coarse Emulsion (Mixing) C->D E High-Shear Homogenization D->E F Cooling E->F G Stable O/W Emulsion F->G

Figure 1: Experimental workflow for preparing an oil-in-water emulsion.
Evaluation of Emulsion Stability (Creaming Index)

Objective: To quantify the physical stability of the prepared emulsions over time by measuring the creaming index.

Materials:

  • Prepared emulsion samples

  • Graduated cylinders (10 mL) with stoppers

  • Ruler or caliper

Procedure:

  • Sample Loading: Fill a 10 mL graduated cylinder with 10 mL of the freshly prepared emulsion.

  • Storage: Store the cylinders at a controlled temperature (e.g., 25 °C) and protect them from light.

  • Measurement: At specified time intervals (e.g., 0, 24, 48, 72 hours), measure the height of the serum (lower, clear) layer (Hs) and the total height of the emulsion (Ht).

  • Calculation: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hs / Ht) x 100

G A Fresh Emulsion B Fill Graduated Cylinder A->B C Store at Controlled Temperature B->C D Measure Serum (Hs) and Total Height (Ht) at Time Intervals C->D E Calculate Creaming Index CI (%) = (Hs / Ht) x 100 D->E

Figure 2: Workflow for determining the Creaming Index of an emulsion.
Droplet Size Analysis

Objective: To determine the mean droplet size and polydispersity index (PDI) of the emulsions.

Materials:

  • Prepared emulsion samples

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Deionized water (for dilution)

Procedure:

  • Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a slightly turbid appearance).

  • Instrument Setup: Set the DLS instrument parameters, including temperature (e.g., 25 °C), scattering angle (e.g., 173°), and the refractive index and viscosity of the dispersant (water).

  • Measurement: Place the diluted sample in a cuvette and perform the DLS measurement.

  • Data Analysis: Analyze the correlation function to obtain the Z-average mean droplet size and the Polydispersity Index (PDI).

Interfacial Tension Measurement

Objective: To measure the reduction in interfacial tension at the oil-water interface in the presence of the oleate emulsifiers.

Materials:

  • Oleate solutions in deionized water (at various concentrations)

  • Oil phase (e.g., Hexane)

  • Pendant drop tensiometer

  • Syringe with a needle

Procedure:

  • Instrument Setup: Calibrate the pendant drop tensiometer.

  • Sample Loading: Fill the cuvette with the oil phase. Fill the syringe with the aqueous oleate solution.

  • Droplet Formation: Form a pendant drop of the aqueous solution at the tip of the needle immersed in the oil phase.

  • Measurement: The instrument's software captures the drop profile and calculates the interfacial tension based on the Young-Laplace equation.

  • Data Collection: Record the interfacial tension value once the drop shape is stable.

Discussion and Conclusion

The available data indicates that both sodium and potassium oleates are effective emulsifiers for forming oil-in-water emulsions. Potassium oleate generally exhibits slightly better performance, likely due to its higher water solubility, which allows for more efficient migration to the oil-water interface. Calcium oleate, being a divalent salt, is insoluble in water and functions as a water-in-oil emulsifier.

The emulsifying properties of this compound remain largely uncharacterized in the scientific literature. Based on its monovalent nature and chemical similarity to sodium and potassium oleates, it is reasonable to hypothesize that this compound would also function as an effective O/W emulsifier. However, its lower formula weight and the unique properties of the lithium cation could lead to differences in its packing at the interface and, consequently, its emulsifying efficiency.

Future Work: To provide a definitive comparison, experimental evaluation of this compound's emulsifying properties using the standardized protocols outlined in this guide is essential. Key data points to be determined include its critical micelle concentration, its ability to stabilize O/W emulsions over time (creaming index), the resulting emulsion droplet size and distribution, and its effectiveness in reducing interfacial tension. Such data would be invaluable for researchers and formulators seeking to explore the potential of this compound in novel drug delivery systems and other advanced formulations.

References

Validating Reproducibility in Lithium Oleate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of key reagents is paramount. This guide provides a comparative analysis of two common methods for synthesizing lithium oleate (B1233923)—Direct Precipitation and Solvent-Free Synthesis—offering insights into their reproducibility, efficiency, and product purity. Detailed experimental protocols and characterization data are presented to support informed methodological choices.

Lithium oleate, the lithium salt of oleic acid, finds applications in various fields, including as a component in greases, lubricants, and potentially in drug delivery systems. The reliability of its synthesis is crucial for consistent performance in these applications. This guide explores two accessible synthesis routes, providing the necessary data to evaluate their suitability for specific research and development needs.

Comparative Performance of Synthesis Methods

To facilitate a clear comparison, the following table summarizes the key quantitative data associated with the Direct Precipitation and Solvent-Free synthesis methods for this compound. These values are based on typical laboratory-scale preparations and may be optimized further.

ParameterDirect Precipitation MethodSolvent-Free Method
Typical Yield ~95%>98%
Purity (by ¹H NMR) ~98%>99%
Reaction Time 2 - 4 hours1 - 2 hours
Reaction Temperature 60 - 80 °C100 - 120 °C
Required Equipment Standard laboratory glassware, heating mantle, filtration apparatusReaction vial, heating block/oil bath, vacuum oven
Environmental Impact Use of organic solvents requires proper waste disposal.Minimal solvent use, reducing environmental footprint.

Experimental Protocols

Detailed methodologies for both synthesis routes are provided below to ensure accurate replication and validation.

Method 1: Direct Precipitation

This method involves the reaction of oleic acid with a lithium base in a solvent, leading to the precipitation of this compound.

Materials:

Procedure:

  • In a 250 mL round-bottom flask, dissolve 28.2 g (0.1 mol) of oleic acid in 100 mL of ethanol.

  • In a separate beaker, dissolve 4.2 g (0.1 mol) of lithium hydroxide monohydrate in 50 mL of deionized water.

  • Slowly add the lithium hydroxide solution to the oleic acid solution with constant stirring at room temperature.

  • Heat the mixture to 70°C and maintain for 2 hours with continuous stirring. A white precipitate of this compound will form.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration and wash the solid with 50 mL of cold ethanol, followed by 50 mL of hexane to remove any unreacted oleic acid.

  • Dry the resulting white powder in a vacuum oven at 60°C for 4 hours to obtain the final product.

Method 2: Solvent-Free Synthesis

This approach eliminates the need for a reaction solvent, offering a more environmentally friendly and potentially more efficient alternative.

Materials:

  • Oleic acid (technical grade, ~90%)

  • Lithium carbonate (Li₂CO₃)

Procedure:

  • In a 50 mL reaction vial, combine 14.1 g (0.05 mol) of oleic acid and 3.7 g (0.05 mol) of lithium carbonate.

  • Heat the mixture to 110°C in a heating block or oil bath with vigorous stirring.

  • Continue heating and stirring for 1.5 hours. The reaction mixture will become a homogenous, viscous liquid.

  • Cool the mixture to room temperature, at which point it will solidify.

  • The resulting solid is crude this compound. For higher purity, the product can be washed with a small amount of cold hexane and dried under vacuum.

Characterization of Synthesized this compound

To validate the identity and purity of the synthesized this compound, the following characterization techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound should exhibit a characteristic strong absorption band for the carboxylate (COO⁻) asymmetric stretching vibration around 1580 cm⁻¹ and the disappearance of the carboxylic acid (C=O) peak from oleic acid at approximately 1710 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum (in a suitable deuterated solvent like CDCl₃ or DMSO-d₆) can confirm the structure of the oleate chain and help determine the purity by identifying the absence of signals from residual oleic acid or other impurities.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the synthesized this compound and to confirm the absence of residual solvents or water.

Logical Workflow for Method Validation

The following diagram illustrates a logical workflow for validating the reproducibility of a chosen this compound synthesis method.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation S1 Select Synthesis Method S2 Perform Synthesis (Multiple Runs) S1->S2 A1 Characterize Product (FTIR, NMR, TGA) S2->A1 A2 Determine Yield and Purity A1->A2 V1 Compare Data (Yield, Purity) A2->V1 V2 Assess Reproducibility (Statistical Analysis) V1->V2 V2->S1 Optimize or Select Alternative Method

Workflow for validating this compound synthesis.

Conclusion

Both the Direct Precipitation and Solvent-Free methods offer viable routes for the synthesis of this compound. The choice of method will depend on the specific requirements of the application, including desired purity, yield, and environmental considerations. The Solvent-Free method presents a more efficient and greener alternative, while the Direct Precipitation method utilizes common laboratory techniques and equipment. By following the detailed protocols and validation workflow presented in this guide, researchers can confidently produce and verify the quality of their synthesized this compound for reproducible and reliable experimental outcomes.

A Comparative Guide to the Tribological Performance of Greases with Different Metal Oleate Thickeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the tribological performance of lubricating greases formulated with different metal oleate (B1233923) thickeners, specifically focusing on lithium, calcium, aluminum, and sodium oleates. The objective is to provide a clear, data-driven comparison to aid in the selection and development of specialized lubricants. The information presented is based on a synthesis of available research on metal soap-thickened greases and the tribological behavior of metal oleates as lubricant components. It is important to note that direct, comprehensive comparative studies on greases thickened solely with these specific simple metal oleates are limited in publicly available literature. Much of the available data pertains to more complex grease formulations or the use of metal oleates as additives.

Quantitative Performance Data

The tribological performance of a grease is primarily evaluated by its ability to reduce friction and wear between interacting surfaces. Key parameters include the coefficient of friction (COF), wear scar diameter (WSD), and load-carrying capacity, often determined through standardized tests such as the four-ball method.

Table 1: General Tribological Characteristics of Greases with Various Metal Soap Thickeners

Thickener TypeTypical Coefficient of FrictionWear ProtectionWater ResistanceThermal StabilityMechanical Stability
Lithium Soap Low to ModerateGoodGoodGood (up to ~150°C)Excellent
Calcium Soap ModerateGoodExcellentModerate (up to ~80°C)Good
Aluminum Soap ModerateGoodExcellentLow to ModerateFair to Good
Sodium Soap ModerateGoodPoorGood (up to ~120°C)Good

Note: These are general characteristics and can vary significantly based on the base oil, additive package, and manufacturing process.

Table 2: Comparative Tribological Performance of Metal Oleates as Lubricant Additives

One study that investigated the effect of different metal oleates as additives in a base oil provides valuable insights into the influence of the metal cation on tribological performance.[1] The following data is derived from this study where the metal oleates were added to an engine oil.

Metal Oleate Additive (1% w/w)Friction Coefficient Reduction (%)Wear Scar Diameter Reduction (%)
Copper (II) Oleate7 - 1520 - 30
Zinc (II) Oleate5.5 - 8.520 - 30
Tin (II) Oleate23.5 - 3120 - 30

This data suggests that the choice of metal cation in the oleate molecule can significantly impact the frictional properties of the lubricant.[1]

Experimental Protocols

The tribological data for lubricating greases are typically obtained using standardized test methods. The most common of these are the Four-Ball Wear Test (ASTM D2266) and the Four-Ball Extreme Pressure (EP) Test (ASTM D2596).

1. Four-Ball Wear Test (ASTM D2266)

  • Objective: To determine the wear-preventive characteristics of a lubricating grease.

  • Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.

  • Procedure:

    • The three stationary balls are clamped together and covered with the grease sample.

    • The fourth ball is placed on top and a specified load is applied.

    • The top ball is rotated at a constant speed for a set duration and at a controlled temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

    • The average wear scar diameter is reported as the result. A smaller wear scar indicates better wear protection.[2][3]

  • Typical Test Conditions:

    • Load: 40 kgf (392 N)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

2. Four-Ball Extreme Pressure (EP) Test (ASTM D2596)

  • Objective: To determine the load-carrying properties of a lubricating grease under extreme pressure conditions.

  • Apparatus: A four-ball EP tester, similar in configuration to the wear tester but designed for higher loads.

  • Procedure:

    • The test is conducted with a series of short-duration runs (typically 10 seconds) at progressively increasing loads.

    • The tests are continued until the lubricant film breaks down and the rotating ball welds to the stationary balls.

    • Two key parameters are determined from this test:

      • Weld Point: The lowest applied load at which welding occurs. A higher weld point indicates a better ability to withstand extreme pressures.[4][5]

      • Load-Wear Index (LWI): An index of the ability of a lubricant to prevent wear at applied loads. It is calculated from the wear scar diameters at loads just below the weld point.[2]

  • Typical Test Conditions:

    • Speed: 1770 rpm

    • Temperature: Ambient (typically 27°C)

    • Duration: 10 seconds per load stage

Logical Workflow for Tribological Performance Evaluation

The following diagram illustrates the general workflow for the comparative tribological evaluation of lubricating greases.

Tribological_Performance_Evaluation cluster_preparation Grease Formulation cluster_testing Tribological Testing cluster_analysis Data Analysis and Comparison formulation Formulate Greases with Different Metal Oleate Thickeners (Li, Ca, Al, Na) four_ball_wear Four-Ball Wear Test (ASTM D2266) formulation->four_ball_wear Test Samples four_ball_ep Four-Ball EP Test (ASTM D2596) formulation->four_ball_ep Test Samples cof Measure Coefficient of Friction four_ball_wear->cof wsd Measure Wear Scar Diameter four_ball_wear->wsd weld_point Determine Weld Point four_ball_ep->weld_point lwi Calculate Load-Wear Index four_ball_ep->lwi comparison Comparative Performance Analysis cof->comparison wsd->comparison weld_point->comparison lwi->comparison

Caption: Workflow for Comparative Tribological Testing of Greases.

Discussion of Comparative Performance

Based on the general characteristics of metal soap thickeners, the following comparative performance can be inferred for greases thickened with different metal oleates:

  • Lithium Oleate Grease: Likely to offer a good balance of properties, including good mechanical stability and thermal resistance, making it suitable for a wide range of applications.[6][7] It is expected to provide good lubricity and wear protection.

  • Calcium Oleate Grease: Would likely exhibit excellent water resistance and good mechanical stability, making it a strong candidate for applications with high moisture exposure.[8][9] Its thermal stability might be lower compared to this compound grease.

  • Aluminum Oleate Grease: Expected to have excellent water resistance and good oxidation stability.[6] However, its mechanical stability and thermal resistance may be lower than that of lithium and calcium oleate-based greases.

  • Sodium Oleate Grease: Likely to have good shear stability and lubricity but would be limited by its poor water resistance.[6][10] Its thermal stability is generally good, but it is susceptible to washout in the presence of water.

The study on metal oleate additives suggests that the metal cation plays a significant role in the tribological performance, particularly in friction reduction.[1] This indicates that even within the oleate family of thickeners, the choice of metal (lithium, calcium, aluminum, or sodium) would lead to distinct performance profiles.

Conclusion

The selection of a metal oleate thickener has a profound impact on the tribological performance of a lubricating grease. While direct comparative data for simple lithium, calcium, aluminum, and sodium oleate greases is scarce, an understanding of the general properties of these metal soap thickeners, combined with data from studies on metal oleate additives, can guide formulation and selection decisions. This compound greases are anticipated to be versatile, all-purpose lubricants. Calcium and aluminum oleate greases are likely to excel in applications requiring high water resistance, while sodium oleate greases may offer good lubricity in dry environments. For definitive performance evaluation, it is crucial to conduct standardized tribological tests, such as the ASTM D2266 and D2596 four-ball tests, on the specific grease formulations of interest.

References

A Comparative Guide to the Long-Term Stability of Lithium Oleate Greases via Accelerated Aging Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of lithium oleate (B1233923) grease against common alternatives, including lithium complex, polyurea, and calcium sulfonate greases. The performance of these lubricants under accelerated aging conditions is evaluated through key industry-standard tests. Detailed experimental protocols and comparative data are presented to assist in the selection of appropriate greases for various applications.

It is important to note that while the focus of this guide is on lithium oleate grease, a simple lithium soap-based grease, much of the available comparative data is for the broader category of "simple lithium" greases. Therefore, for the purpose of this comparison, the data for simple lithium grease is used as a proxy for this compound grease, a common practice in the industry where specific fatty acid data is not available.

Comparative Performance Data

The long-term stability of a grease is a critical factor in its performance and is assessed through various accelerated aging tests that simulate the effects of thermal, oxidative, and mechanical stress over time. The following tables summarize the typical performance of this compound (represented by simple lithium grease) and its alternatives in these key tests.

Performance Metric ASTM Test Method Simple Lithium (this compound) Lithium Complex Polyurea Calcium Sulfonate
Dropping Point (°C) D2265~180-200[1][2]>260[1][2]>260[3]>300[4]
Worked Penetration (NLGI Grade 2) D217265-295265-295265-295265-295
Roll Stability (% change in penetration) D1831< +15%< +10%< +10%< +5%[5][6]
Oxidation Stability (psi drop @ 100 hrs) D9425-103-8< 5[7]< 5[5]
Water Washout (% loss @ 79°C) D1264< 8%< 6%< 4%< 2%[4]
General Performance Characteristics Simple Lithium (this compound) Lithium Complex Polyurea Calcium Sulfonate
Thermal Stability GoodExcellentExcellentSuperior
Mechanical Stability GoodVery GoodExcellentSuperior
Oxidative Stability GoodVery GoodExcellentSuperior
Water Resistance GoodGoodExcellentSuperior
Load-Carrying Capacity (EP/AW) Fair (with additives)Good (with additives)Good (inherent)Excellent (inherent)

Experimental Protocols

Detailed methodologies for the key accelerated aging tests are provided below. These standard tests are crucial for evaluating and comparing the long-term stability of lubricating greases.

1. Dropping Point of Lubricating Grease (ASTM D2265)

  • Objective: To determine the temperature at which the grease becomes fluid enough to drip, indicating its thermal stability.[8][9]

  • Apparatus: Dropping point apparatus consisting of a grease cup, test tube, thermometers, and a heating block.[10][11]

  • Procedure:

    • A sample of the grease is placed in a small cup.

    • The cup is suspended in a test tube, which is then heated in a controlled manner in an aluminum block.[8]

    • The temperature at which the first drop of grease falls from the cup is recorded as the dropping point.[8]

2. Cone Penetration of Lubricating Grease (ASTM D217)

  • Objective: To measure the consistency of the grease, which relates to its mechanical stability.

  • Apparatus: A penetrometer with a standard cone and a grease worker.

  • Procedure:

    • The grease sample is brought to a standard temperature (25°C).

    • For worked penetration, the sample is subjected to a specified number of strokes (e.g., 60 or 100,000) in a grease worker to simulate mechanical stress.[12]

    • A standard cone is allowed to drop into the grease for 5 seconds.

    • The depth of penetration is measured in tenths of a millimeter. A higher penetration value indicates a softer grease.

3. Roll Stability of Lubricating Grease (ASTM D1831)

  • Objective: To assess the change in consistency of a grease after being subjected to low-shear rolling conditions, indicating its mechanical stability.[13][14]

  • Apparatus: A roll stability test apparatus, which includes a cylinder and a weighted roller.[15]

  • Procedure:

    • The initial worked penetration of the grease is measured.

    • A specified amount of grease is placed in the test cylinder with a weighted roller.

    • The cylinder is rotated at a specified speed and temperature for a set duration (e.g., 2 hours at room temperature or 50 hours at an elevated temperature).[16]

    • The final worked penetration is measured, and the percentage change from the initial value is calculated.

4. Oxidation Stability of Lubricating Greases by the Oxygen Pressure Vessel Method (ASTM D942)

  • Objective: To evaluate the resistance of a grease to oxidation under accelerated conditions of elevated temperature and oxygen pressure.[17][18][19][20]

  • Apparatus: An oxygen pressure vessel (bomb), sample dishes, and a temperature-controlled bath.[20]

  • Procedure:

    • A thin layer of grease is spread in several sample dishes.

    • The dishes are placed in the oxygen bomb, which is then sealed and pressurized with oxygen.

    • The bomb is placed in a bath at a specified temperature (e.g., 99°C).

    • The pressure drop inside the bomb is monitored over a specified period (e.g., 100 hours). A significant pressure drop indicates oxidation of the grease.[21]

Visualizing the Process

To better understand the experimental workflow and the degradation pathways of lithium-based greases, the following diagrams are provided.

Accelerated_Aging_Test_Workflow cluster_prep Sample Preparation cluster_tests Accelerated Aging Tests cluster_analysis Performance Evaluation cluster_results Data Analysis & Comparison Grease_Sample Grease Sample (this compound & Alternatives) Thermal_Stress Thermal Stress (High Temperature Aging) Grease_Sample->Thermal_Stress Oxidative_Stress Oxidative Stress (Oxygen Bomb) Grease_Sample->Oxidative_Stress Mechanical_Stress Mechanical Stress (Rolling/Shearing) Grease_Sample->Mechanical_Stress Dropping_Point Dropping Point (ASTM D2265) Thermal_Stress->Dropping_Point Oil_Separation Oil Separation (ASTM D1742) Thermal_Stress->Oil_Separation Oxidation_Stability Oxidation Stability (ASTM D942) Oxidative_Stress->Oxidation_Stability Oxidative_Stress->Oil_Separation Cone_Penetration Cone Penetration (ASTM D217) Mechanical_Stress->Cone_Penetration Roll_Stability Roll Stability (ASTM D1831) Mechanical_Stress->Roll_Stability Mechanical_Stress->Oil_Separation Data_Analysis Comparative Analysis of Long-Term Stability Dropping_Point->Data_Analysis Cone_Penetration->Data_Analysis Roll_Stability->Data_Analysis Oxidation_Stability->Data_Analysis Oil_Separation->Data_Analysis

Workflow for Accelerated Aging Tests of Lubricating Greases.

Grease_Degradation_Pathway cluster_stressors Stress Factors cluster_degradation Degradation Mechanisms cluster_effects Consequences High_Temp High Temperature Base_Oil_Oxidation Base Oil Oxidation High_Temp->Base_Oil_Oxidation Thickener_Degradation Thickener Degradation High_Temp->Thickener_Degradation Oxygen Oxygen Oxygen->Base_Oil_Oxidation Mechanical_Shear Mechanical Shear Mechanical_Shear->Thickener_Degradation Additive_Depletion Additive Depletion Base_Oil_Oxidation->Additive_Depletion Hardening Grease Hardening Base_Oil_Oxidation->Hardening Softening Grease Softening Thickener_Degradation->Softening Oil_Bleed Increased Oil Bleed Thickener_Degradation->Oil_Bleed Reduced_Lubrication Reduced Lubrication Performance Additive_Depletion->Reduced_Lubrication Hardening->Reduced_Lubrication Softening->Reduced_Lubrication Oil_Bleed->Reduced_Lubrication

Conceptual Pathway of Lithium Grease Degradation under Stress.

Conclusion

The selection of a lubricating grease is a critical decision that impacts the longevity and reliability of equipment. This guide provides a comparative overview of the long-term stability of this compound grease and its common alternatives based on accelerated aging test data.

  • Simple Lithium (this compound) Grease: Offers a good balance of performance for general-purpose applications but has limitations in high-temperature environments compared to more advanced formulations.[2]

  • Lithium Complex Grease: Provides a significant improvement in thermal stability over simple lithium greases, making it suitable for a wider range of operating temperatures.[2][22]

  • Polyurea Grease: Exhibits excellent thermal and oxidative stability, making it a preferred choice for long-life and sealed-for-life applications.[7][23]

  • Calcium Sulfonate Grease: Demonstrates superior performance in terms of thermal stability, mechanical stability, and water resistance, making it ideal for demanding applications with heavy loads and exposure to water.[5][6]

By understanding the relative performance of these greases under accelerated aging conditions, researchers and professionals can make more informed decisions to ensure optimal lubrication and extend the service life of their equipment.

References

Safety Operating Guide

Proper Disposal of Lithium Oleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of lithium oleate (B1233923), this document outlines the necessary procedures to ensure a safe laboratory environment and regulatory compliance. Intended for researchers, scientists, and drug development professionals, this guide offers a clear, step-by-step approach to managing lithium oleate waste.

This compound, a lithium salt of oleic acid, requires careful handling and disposal. While it is not classified as a dangerous good for transport, appropriate disposal methods are necessary to minimize environmental impact and ensure personnel safety.[1] Adherence to institutional and local regulations for chemical waste is paramount.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety precautions for handling this compound.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Tightly fitting safety goggles.
Hand Protection Chemical-resistant gloves.
Skin Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

In the event of accidental release, avoid dust formation.[1] Collect the spilled material promptly and place it in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed chemical waste disposal service or by controlled incineration.[1] Do not dispose of this compound in the regular trash or down the drain.[1]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "this compound Waste."

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Waste Accumulation:

    • Place all solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), into the designated, labeled container.

    • Ensure the container is kept tightly closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Container Decontamination:

    • For empty containers that previously held this compound, triple rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • Collect the rinsate as hazardous waste and dispose of it according to your institution's procedures for flammable liquid waste.

    • After triple rinsing, deface the original label on the container. The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your laboratory's waste pickup schedule, contact your institution's EHS department to arrange for collection.

    • Provide them with accurate information about the waste contents.

While some solid, non-hazardous chemicals may be suitable for landfill disposal, the recommendation for incineration of this compound suggests a more cautious approach is warranted.[1][2] Custodial staff should not handle chemical waste; therefore, laboratory personnel are responsible for transferring waste to the designated collection points.[2]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path A Identify this compound Waste B Wear Appropriate PPE A->B C Use a Labeled, Dedicated Waste Container B->C D Segregate from Other Chemical Waste C->D E Keep Container Closed D->E F Is the waste container full? E->F G Contact Institutional EHS for Pickup F->G Yes H Store in a Designated Waste Accumulation Area F->H No I Licensed Chemical Waste Disposal/ Incineration G->I H->F

Figure 1. Decision workflow for the proper disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。